molecular formula C18H37N5O8 B1670413 Dibekacin CAS No. 34493-98-6

Dibekacin

Cat. No.: B1670413
CAS No.: 34493-98-6
M. Wt: 451.5 g/mol
InChI Key: JJCQSGDBDPYCEO-XVZSLQNASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibekacin, also known chemically as 3',4'-Dideoxykanamycin B, is a semisynthetic aminoglycoside antibiotic derived from kanamycin B . It was developed to address antibiotic resistance and exhibits potent bactericidal activity, particularly against Gram-negative bacteria . A key area of its research value lies in its historical in vitro efficacy against Pseudomonas aeruginosa , including strains that demonstrated resistance to other aminoglycosides like gentamicin . Its mechanism of action, characteristic of aminoglycosides, involves binding to the bacterial 30S ribosomal subunit, which disrupts protein synthesis and leads to cell death. Researchers utilize this compound in microbiological and pharmacological studies to investigate mechanisms of aminoglycoside action, bacterial resistance patterns, and in combination therapy models, such as those with sulbenicillin . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37N5O8/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(14(15)27)31-18-13(26)11(23)12(25)10(5-24)29-18/h6-18,24-27H,1-5,19-23H2/t6-,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCQSGDBDPYCEO-XVZSLQNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022915
Record name Dibekacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34493-98-6
Record name Dibekacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34493-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibekacin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034493986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibekacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13270
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dibekacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibekacin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.316
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIBEKACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45ZFO9E525
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Guide to the Mechanism of Action of Dibekacin Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibekacin is a semi-synthetic aminoglycoside antibiotic, derived from kanamycin B.[1] It belongs to a class of antibiotics critical for treating severe infections caused by Gram-negative bacteria, including multi-drug resistant strains.[2][3] Like other aminoglycosides, this compound's primary mode of action is the inhibition of bacterial protein synthesis, which ultimately leads to cell death.[2][4] This guide provides a detailed examination of the multi-step mechanism by which this compound exerts its bactericidal effects on Gram-negative pathogens.

Part 1: Transport Across the Gram-Negative Cell Envelope

The complex, multi-layered cell envelope of Gram-negative bacteria presents a formidable barrier to many antibiotics. This compound, being a polycationic and hydrophilic molecule, must navigate this envelope to reach its intracellular target. This process occurs in distinct phases.

1.1. Initial Electrostatic Interaction and Outer Membrane Permeation

The initial step involves an electrostatic interaction between the positively charged this compound molecules and the negatively charged lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria. This interaction displaces divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS, leading to a destabilization of the outer membrane.[5] This disruption facilitates the passage of this compound across the outer membrane, a process that can also occur through porin channels.[5][6]

1.2. Energy-Dependent Uptake Across the Inner Membrane

Once in the periplasmic space, this compound's transport across the inner cytoplasmic membrane is an active, energy-dependent process. This uptake is coupled to the proton motive force (PMF).[5][7] The initial slow uptake phase is referred to as Energy-Dependent Phase I (EDP-I).[5]

G This compound Transport into Gram-Negative Bacteria cluster_0 Extracellular Space cluster_1 Outer Membrane cluster_2 Periplasmic Space cluster_3 Inner Membrane cluster_4 Cytoplasm D1 This compound LPS LPS D1->LPS 1. Electrostatic Interaction D2 This compound Porin Porin Channel D2->Porin 1. Permeation D3 This compound LPS->D3 Self-promoted uptake Porin->D3 Transporter Active Transporter (PMF-Dependent) D3->Transporter 2. EDP-I (Slow) D4 This compound Transporter->D4 Ribosome Ribosome D4->Ribosome 3. Target Binding

This compound Transport into Gram-Negative Bacteria

Part 2: Ribosomal Binding and Inhibition of Protein Synthesis

The primary intracellular target of this compound is the bacterial 70S ribosome, specifically the 30S ribosomal subunit.[2][4]

2.1. Binding to the 16S rRNA A-Site

This compound binds with high affinity to the decoding A-site on the 16S rRNA of the 30S subunit.[2][8][9] This binding site is crucial for the correct recognition of the mRNA codon by the aminoacyl-tRNA. The binding of this compound to this site induces a conformational change in the rRNA, which interferes with the fidelity of translation.[8] Cryo-electron microscopy studies have provided detailed structural insights into the interaction of aminoglycosides like this compound with the ribosomal A-site.[10][11]

2.2. Disruption of Protein Synthesis

The binding of this compound to the A-site leads to several downstream effects that collectively inhibit protein synthesis and lead to bacterial cell death:

  • Codon Misreading: The conformational changes induced by this compound cause the misreading of the mRNA template, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[2][4][12] This results in the production of non-functional or toxic proteins.

  • Inhibition of Translocation: this compound can also interfere with the translocation step of elongation, where the ribosome moves along the mRNA to the next codon.[12][13] This stalls protein synthesis.

  • Inhibition of Translation Initiation: The binding of this compound can disrupt the formation of the initiation complex, preventing the start of protein synthesis.[2]

  • Enhanced Drug Uptake (EDP-II): The accumulation of mistranslated, non-functional proteins in the bacterial cell membrane leads to increased membrane permeability.[5] This, in turn, facilitates a massive influx of this compound into the cell, a phase known as Energy-Dependent Phase II (EDP-II), which is a crucial step preceding cell death.[5]

G Mechanism of Protein Synthesis Inhibition by this compound cluster_outcomes Consequences cluster_results Cellular Effects This compound This compound in Cytoplasm Ribosome 30S Ribosomal Subunit This compound->Ribosome Binding Binds to A-Site of 16S rRNA Ribosome->Binding Conformation Conformational Change in Ribosome Binding->Conformation Miscoding mRNA Codon Misreading Conformation->Miscoding Inhibition Inhibition of Translocation Conformation->Inhibition Initiation Disruption of Initiation Complex Conformation->Initiation FaultyProteins Production of Faulty/ Truncated Proteins Miscoding->FaultyProteins Inhibition->FaultyProteins Initiation->FaultyProteins MembraneDamage Membrane Damage & Increased Permeability (EDP-II) FaultyProteins->MembraneDamage CellDeath Bacterial Cell Death MembraneDamage->CellDeath

Mechanism of Protein Synthesis Inhibition by this compound

Part 3: Quantitative Data on this compound Activity

The in vitro activity of this compound is often quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Escherichia coli2>128 (for some resistant strains)[14][15]
Pseudomonas aeruginosaMarkedly more susceptible to this compound compared to some other agentsMarkedly more susceptible to this compound compared to some other agents[16]
Multi-drug resistant Gram-negative bacilli16 (for Arbekacin, a derivative)>128 (for Arbekacin, a derivative)[14][17]

Note: MIC values can vary significantly based on the specific bacterial strain and the testing methodology used. The data for Arbekacin, a closely related aminoglycoside derived from this compound, is included to provide context on activity against resistant strains.[18]

Part 4: Key Experimental Protocols

The elucidation of this compound's mechanism of action relies on a variety of established experimental techniques.

4.1. Determination of Minimum Inhibitory Concentration (MIC)

  • Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

  • Methodology (Broth Microdilution):

    • A serial two-fold dilution of this compound is prepared in a multi-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

    • Each well is inoculated with a standardized suspension of the test bacterium (e.g., E. coli, P. aeruginosa) to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

    • Positive (no antibiotic) and negative (no bacteria) control wells are included.

    • The plate is incubated at 35-37°C for 16-20 hours.

    • The MIC is read as the lowest concentration of this compound in which there is no visible turbidity (bacterial growth).[15][19]

4.2. In Vitro Protein Synthesis Inhibition Assay

  • Objective: To directly measure the effect of this compound on bacterial protein synthesis.

  • Methodology (Cell-Free Translation System):

    • An E. coli-based reconstituted cell-free translation system is prepared, containing ribosomes, tRNAs, amino acids, and other necessary factors for protein synthesis.[12]

    • A reporter gene, such as one encoding Green Fluorescent Protein (GFP), is added to the system as the template for translation.

    • Varying concentrations of this compound are added to the reaction mixtures.

    • The reactions are incubated to allow for protein synthesis.

    • The amount of newly synthesized GFP is quantified over time using fluorescence spectroscopy.

    • The inhibitory effect of this compound is determined by comparing the amount of protein produced in the presence of the antibiotic to the amount produced in its absence.[12]

G Workflow for MIC Determination (Broth Microdilution) Start Start Prep_Plate Prepare serial dilutions of this compound in microtiter plate Start->Prep_Plate Inoculate Inoculate wells with standardized bacterial suspension Prep_Plate->Inoculate Controls Include positive and negative controls Inoculate->Controls Incubate Incubate plate at 37°C for 16-20 hours Controls->Incubate Read_MIC Read MIC: Lowest concentration with no visible growth Incubate->Read_MIC End End Read_MIC->End

Workflow for MIC Determination

Conclusion

This compound's potent bactericidal activity against Gram-negative bacteria is a result of a multi-faceted mechanism. It begins with the disruption of the outer membrane, followed by energy-dependent uptake into the cytoplasm. Once inside, this compound binds to the ribosomal A-site, leading to a cascade of events including codon misreading, production of aberrant proteins, and ultimately, cell death. This comprehensive understanding of its mechanism of action is vital for its effective clinical use and for the development of future aminoglycoside antibiotics to combat the growing threat of antibiotic resistance.

References

chemical structure and properties of Dibekacin sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibekacin sulfate is a semi-synthetic aminoglycoside antibiotic derived from kanamycin B. It is recognized for its broad-spectrum activity against a variety of pathogenic bacteria, including strains resistant to other aminoglycosides. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, antibacterial activity, and synthesis of this compound sulfate, tailored for professionals in the fields of pharmaceutical research and development.

Chemical Structure and Properties

This compound is a kanamycin derivative, specifically 3',4'-dideoxykanamycin B. The absence of the hydroxyl groups at the 3' and 4' positions enhances its resistance to certain bacterial inactivating enzymes.

Chemical Structure of this compound

Chemical Structure of this compound

Image Credit: Wikimedia Commons

Physicochemical Properties of this compound Sulfate

The following table summarizes the key physicochemical properties of this compound sulfate. These properties are crucial for its formulation, delivery, and pharmacokinetic profiling.

PropertyValueReferences
CAS Number 58580-55-5[1][2][3]
Molecular Formula C₁₈H₃₇N₅O₈·xH₂SO₄[3][4][5]
Molecular Weight 549.59 g/mol (sulfate salt)[2][3]
Appearance White to yellowish-white powder[6]
Solubility Very soluble in water; Practically insoluble in ethanol (95%) and diethyl ether[6]
Boiling Point 727.7 °C at 760 mmHg[5]
Flash Point 393.9 °C[5]
Density 1.46 g/cm³[5]

Mechanism of Action

This compound sulfate exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[1][7] This process involves a series of steps that ultimately lead to cell death.

Ribosomal Binding and Inhibition of Protein Synthesis

The primary target of this compound is the bacterial 30S ribosomal subunit.[1][7] The binding of the antibiotic to a specific site on the 16S rRNA within the 30S subunit interferes with the translation process in several ways:

  • Inhibition of Initiation Complex Formation: this compound can block the formation of the initiation complex, which is the first step in protein synthesis.[7]

  • mRNA Misreading: The binding of this compound induces a conformational change in the ribosome, leading to the misreading of the mRNA codon by the aminoacyl-tRNA. This results in the incorporation of incorrect amino acids into the growing polypeptide chain.[1]

  • Disruption of Polysomes: The accumulation of non-functional proteins and the disruption of the ribosomal cycle lead to the breakdown of polysomes into non-functional monosomes.

This cascade of events results in the production of aberrant, non-functional proteins and ultimately leads to bacterial cell death.

Signaling Pathway of this compound's Action

The following diagram illustrates the mechanism of action of this compound sulfate at the bacterial ribosome.

Dibekacin_Mechanism cluster_ribosome Bacterial Ribosome (70S) 30S_subunit 30S Subunit Protein_synthesis Protein Synthesis 30S_subunit->Protein_synthesis Initiation 50S_subunit 50S Subunit 50S_subunit->Protein_synthesis Elongation This compound This compound This compound->30S_subunit Binds to 16S rRNA mRNA mRNA mRNA->30S_subunit tRNA Aminoacyl-tRNA tRNA->Protein_synthesis Aberrant_protein Aberrant Protein Protein_synthesis->Aberrant_protein Causes misreading Cell_death Bacterial Cell Death Aberrant_protein->Cell_death

Caption: Mechanism of action of this compound sulfate.

Antibacterial Activity

This compound sulfate demonstrates potent activity against a broad range of Gram-positive and Gram-negative bacteria. Its efficacy against strains resistant to other aminoglycosides, such as those producing aminoglycoside-modifying enzymes, makes it a valuable therapeutic agent.[8]

Minimum Inhibitory Concentrations (MICs)

The following table presents the MIC values of this compound against various clinically relevant bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Escherichia coliVarious clinical isolates0.25 - 8[8]
Klebsiella pneumoniaeVarious clinical isolates0.25 - 8[8]
Pseudomonas aeruginosaVarious clinical isolates0.25 - >16[8]
Staphylococcus aureus (MRSA)Various clinical isolates≤ 4[9]
Enterobacter spp.Various clinical isolates0.25 - 8[8]
Acinetobacter baumanniiVarious clinical isolatesMIC₅₀: 2[9]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[10][11]

Methodology:

  • Preparation of this compound Sulfate Stock Solution: Prepare a stock solution of this compound sulfate in sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Serial Dilutions: Perform two-fold serial dilutions of the this compound sulfate stock solution in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Bacterial Inoculum Preparation: Culture the test bacterium overnight and then dilute the culture in CAMHB to a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound sulfate. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound sulfate at which there is no visible growth of the bacterium.

Experimental Workflow for MIC Determination

MIC_Workflow Start Start Prep_Stock Prepare this compound Sulfate Stock Solution Start->Prep_Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate Prep_Stock->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacterial Suspension Serial_Dilution->Inoculate_Plate Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read MIC Value (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination.

Synthesis of this compound Sulfate

This compound is synthesized from kanamycin B through a multi-step chemical process.[12][13] The key transformation is the deoxygenation at the 3' and 4' positions of the kanamycin B molecule.

Synthetic Pathway Overview

A general synthetic route involves the following key steps:

  • Protection of Amino and Hydroxyl Groups: The amino and specific hydroxyl groups of kanamycin B are protected using appropriate protecting groups to ensure regioselectivity in the subsequent reactions.

  • Formation of a Double Bond: The 3' and 4'-hydroxyl groups are eliminated to form a double bond between these two positions.

  • Reduction of the Double Bond: The double bond is then catalytically hydrogenated to yield the 3',4'-dideoxy derivative.

  • Deprotection: The protecting groups are removed to yield this compound.

  • Sulfate Salt Formation: The final step involves the formation of the sulfate salt to enhance stability and solubility.

Logical Relationship in this compound Synthesis

Synthesis_Logic Kanamycin_B Kanamycin B Protection Protection of Functional Groups Kanamycin_B->Protection Elimination 3',4'-Hydroxyl Elimination Protection->Elimination Reduction Double Bond Reduction Elimination->Reduction Deprotection Deprotection Reduction->Deprotection This compound This compound Deprotection->this compound Sulfate_Salt Sulfate Salt Formation This compound->Sulfate_Salt Dibekacin_Sulfate This compound Sulfate Sulfate_Salt->Dibekacin_Sulfate

Caption: Logical flow of this compound synthesis.

Safety and Handling

This compound sulfate is a potent pharmaceutical compound and should be handled with appropriate safety precautions.[14][15]

  • Toxicity: Like other aminoglycosides, this compound sulfate can exhibit nephrotoxicity and ototoxicity, particularly with prolonged use or at high doses.[1] The LD50 (intraperitoneal, rat) is reported as 799 mg/kg.[4][5]

  • Handling: Use personal protective equipment (PPE), including gloves, lab coat, and eye protection, when handling the compound.[15] Work in a well-ventilated area to avoid inhalation of the powder.[15]

  • Storage: Store this compound sulfate in a tightly sealed container in a cool, dry place, protected from light.[2]

Conclusion

This compound sulfate remains an important antibiotic in the clinical setting, particularly for infections caused by multidrug-resistant bacteria. Its unique chemical structure confers advantages over older aminoglycosides. A thorough understanding of its chemical and biological properties, as detailed in this guide, is essential for its effective use in research, drug development, and clinical practice.

References

The Antibacterial Spectrum of Dibekacin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Dibekacin's Efficacy Against Clinically Relevant Bacterial Isolates

This compound, a semisynthetic aminoglycoside antibiotic derived from kanamycin B, has demonstrated significant in vitro activity against a broad range of clinically important bacterial pathogens.[1][2] This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound against various clinical isolates, presenting key quantitative data, detailed experimental protocols for susceptibility testing, and visualizations of its mechanism of action and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents.

In Vitro Antibacterial Activity of this compound

This compound has shown potent activity against both Gram-positive and Gram-negative bacteria. Its efficacy is particularly notable against challenging pathogens such as Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA).

Gram-Negative Bacilli

Numerous studies have highlighted this compound's effectiveness against a variety of Gram-negative bacteria. It has been shown to be more potent than cefotaxime, cefuroxime, and piperacillin against 266 recently isolated Gram-negative pathogens, with lower MIC50 and MIC90 values.[3]

A comparative study against 221 clinical isolates demonstrated that this compound's activity is comparable to gentamicin against most isolates.[1][4] Notably, this compound was slightly more active than gentamicin against some isolates of Pseudomonas aeruginosa.[1][4] However, it was found to be significantly less active against strains of Serratia.[1][4] Another study comparing this compound with gentamicin, sisomicin, tobramycin, and amikacin found it to have high activity against P. aeruginosa, including gentamicin-resistant strains.[5] The activity of this compound was compared to other aminoglycosides against E. coli, Klebsiella, Enterobacter, Serratia, and both indole-negative and indole-positive Proteus species.[5]

The derivative of this compound, Arbekacin, has also shown potent in vitro activity against a worldwide collection of well-characterized multidrug-resistant Gram-negative strains.[6] Against Enterobacteriaceae, Arbekacin and gentamicin were generally more potent than tobramycin and amikacin.[6][7]

Table 1: In Vitro Activity of this compound and Arbekacin against Gram-Negative Clinical Isolates

Bacterial SpeciesAntibioticNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
Pseudomonas aeruginosaArbekacin-14>16 (one isolate)[6][7]
Acinetobacter baumanniiArbekacin-2--[6][7]
EnterobacteriaceaeArbekacin-0.25 - 11 - 8-[6][7]
Escherichia coliArbekacin--1-[8]
Citrobacter freundiiArbekacin--16-[8]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. MIC50 and MIC90 represent the MIC values required to inhibit the growth of 50% and 90% of isolates, respectively.

Gram-Positive Cocci

This compound and its derivatives have demonstrated significant efficacy against Gram-positive cocci, particularly methicillin-resistant Staphylococcus aureus (MRSA). Arbekacin, a derivative of this compound, is notably used for the treatment of MRSA infections.[8][9]

A study on clinical isolates of staphylococci found that all isolates were inhibited by ≤4 µg/mL of Arbekacin, irrespective of their methicillin susceptibility.[8] The MIC90 of Arbekacin for staphylococci was 1-4 µg/mL, which was significantly lower than that of amikacin and gentamicin.[8] Another study reported the highest Arbekacin MIC among S. aureus isolates from patients with hospital-acquired pneumonia (43% MRSA) to be 4 µg/mL.[6][7]

Table 2: In Vitro Activity of Arbekacin against Gram-Positive Clinical Isolates

Bacterial SpeciesNo. of IsolatesMIC90 (µg/mL)Resistance Rate (%)Reference
Staphylococci (all)-1 - 40[8]
MRSA--0[8]
Methicillin-susceptible S. aureus--0[8]
Methicillin-resistant coagulase-negative staphylococci--0[8]
Methicillin-susceptible coagulase-negative staphylococci--0[8]

Experimental Protocols

The determination of the in vitro antibacterial spectrum of this compound is primarily achieved through antimicrobial susceptibility testing (AST). The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11][12][13]

Broth Microdilution Method for MIC Determination

This is a widely used method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Preparation of Materials:

  • Bacterial Isolates: Clinical isolates are grown overnight on an appropriate non-selective agar medium (e.g., Mueller-Hinton agar).

  • Inoculum Preparation: A standardized inoculum is prepared by suspending several colonies in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.

  • Microtiter Plates: 96-well microtiter plates are used for the assay.

2. Assay Procedure:

  • Aliquots of the diluted this compound solutions are dispensed into the wells of the microtiter plate.

  • The standardized bacterial inoculum is added to each well.

  • Control wells are included: a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

3. Interpretation of Results:

  • The MIC is read as the lowest concentration of this compound that completely inhibits visible growth of the organism.

  • The results are interpreted as susceptible, intermediate, or resistant based on the clinical breakpoints established by regulatory bodies like CLSI and EUCAST.[10][14][15]

Disk Diffusion Method (Kirby-Bauer Test)

This method provides a qualitative assessment of antimicrobial susceptibility.

1. Preparation of Materials:

  • Bacterial Isolates: As described for the broth microdilution method.

  • Agar Plates: Mueller-Hinton agar plates with a depth of 4 mm are used.

  • Antimicrobial Disks: Paper disks impregnated with a standardized concentration of this compound are used.

2. Assay Procedure:

  • A sterile cotton swab is dipped into the standardized bacterial inoculum suspension and streaked evenly across the entire surface of the Mueller-Hinton agar plate in three directions.

  • The this compound-impregnated disk is placed on the surface of the agar.

  • The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

3. Interpretation of Results:

  • The diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) is measured in millimeters.

  • The measured zone diameter is interpreted as susceptible, intermediate, or resistant by comparing it to the established zone diameter breakpoints from CLSI or EUCAST.[11][13]

Visualizations

Mechanism of Action of this compound

This compound, like other aminoglycosides, exerts its bactericidal effect by inhibiting protein synthesis in bacteria.[16] It irreversibly binds to the 30S subunit of the bacterial ribosome, which interferes with the initiation complex, causes misreading of mRNA, and leads to the production of nonfunctional proteins, ultimately resulting in bacterial cell death.[16]

This compound Mechanism of Action cluster_bacterium Bacterial Cell This compound This compound CellWall Cell Wall/ Membrane This compound->CellWall Uptake Ribosome 30S Ribosomal Subunit ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibition FaultyProteins Faulty Proteins ProteinSynthesis->FaultyProteins Misreading CellDeath Bacterial Cell Death FaultyProteins->CellDeath

Caption: Mechanism of action of this compound.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for determining the antimicrobial susceptibility of clinical isolates.

Antimicrobial Susceptibility Testing Workflow cluster_workflow AST Workflow start Clinical Isolate Collection isolate_culture Isolate Culture & Identification start->isolate_culture inoculum_prep Inoculum Preparation (0.5 McFarland) isolate_culture->inoculum_prep ast_method Susceptibility Testing inoculum_prep->ast_method broth_dilution Broth Microdilution ast_method->broth_dilution Quantitative disk_diffusion Disk Diffusion ast_method->disk_diffusion Qualitative incubation Incubation (35°C, 16-20h) broth_dilution->incubation disk_diffusion->incubation results Result Interpretation incubation->results mic_determination MIC Determination results->mic_determination zone_measurement Zone Diameter Measurement results->zone_measurement interpretation Interpretation (S, I, R) mic_determination->interpretation zone_measurement->interpretation report Final Report interpretation->report

Caption: General workflow for antimicrobial susceptibility testing.

References

Dibekacin Pharmacokinetics and Tissue Distribution in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibekacin is a semisynthetic aminoglycoside antibiotic with a broad spectrum of activity against various bacterial pathogens. Understanding its pharmacokinetic profile and tissue distribution is crucial for determining appropriate dosing regimens, predicting efficacy, and assessing potential toxicity. This technical guide provides a comprehensive overview of this compound's pharmacokinetics and tissue distribution in key animal models, including rabbits, rats, and mice. The information presented herein is intended to support researchers, scientists, and drug development professionals in their preclinical evaluation of this important antibiotic.

Pharmacokinetic Parameters of this compound in Animal Models

The following tables summarize the key pharmacokinetic parameters of this compound in various animal models following intravenous (IV) and intramuscular (IM) administration. These parameters are essential for comparing the drug's behavior across species and administration routes.

Table 1: Pharmacokinetic Parameters of this compound in Rabbits

ParameterIntravenous (IV)Intramuscular (IM)Reference(s)
Dose 2 mg/kg2 mg/kg[1]
Cmax (µg/mL) Not ReportedNot Reported
Tmax (h) Not ApplicableNot Reported
AUC (µg·h/mL) Not ReportedNot Reported
Clearance (mL/h/kg) Not ReportedNot Reported
Volume of Distribution (Vd) (L/kg) Not ReportedNot Reported
Elimination Half-life (t½) (h) Not ReportedNot Reported

Note: Detailed pharmacokinetic parameter values for rabbits were not available in the searched literature. The referenced study focused on tissue concentrations following different administration routes.[1]

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterIntramuscular (IM)Reference(s)
Dose 5 mg/kg[2]
Serum Levels Similar to other aminoglycosides[2]
Renal Elimination Half-life (t½) ~7 days[2]

Note: A comprehensive set of pharmacokinetic parameters for rats was not available in the searched literature. The provided data highlights the significant accumulation and prolonged elimination from the kidneys.[2] A related study on arbekacin, another aminoglycoside, in rats reported elimination half-lives of 0.69 h (IV bolus) and 0.57 h (IM).[3]

Table 3: Pharmacokinetic Parameters of this compound in Mice

ParameterIntravenous (IV) & Intramuscular (IM)Reference(s)
Biological Half-life (t½) 24 - 45 min[4]
Volume of Distribution (Vd) Increased with dose[4]

Note: This study focused on the relationship between administration method and acute toxicity, providing limited specific pharmacokinetic values.[4]

Tissue Distribution of this compound in Animal Models

The distribution of this compound into various tissues is a critical factor in its efficacy against localized infections and its potential for organ-specific toxicity. The kidneys are a primary site of accumulation for aminoglycosides, including this compound.

Table 4: this compound Tissue Concentrations in Rabbits (24 hours after the fifth 2 mg/kg dose)

TissueIV Bolus Injection (µg/g)IV Infusion (µg/g)IM Injection (µg/g)Reference(s)
Renal Cortex 150.1 ± 25.3115.8 ± 18.7125.4 ± 20.1[1]
Renal Medulla 120.5 ± 19.895.4 ± 15.6105.3 ± 17.8[1]
Liver 15.2 ± 3.110.1 ± 2.512.3 ± 2.8[1]
Lung 25.7 ± 4.518.9 ± 3.921.6 ± 4.1[1]
Heart 8.9 ± 2.16.5 ± 1.87.8 ± 1.9[1]

Table 5: this compound Tissue Distribution in Rats

TissueConcentration DataReference(s)
Kidney High accumulation, with concentrations reaching 330 µg/g after repetitive dosing.[2]
Other Tissues A study on the related aminoglycoside arbekacin showed the highest distribution in the kidney, followed by plasma and lung, with the lowest concentration in the liver.[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacokinetic and tissue distribution studies.

Animal Handling and Drug Administration
  • Animal Models: Male New Zealand white rabbits, Sprague-Dawley rats, or ICR mice are commonly used.

  • Acclimatization: Animals should be acclimated to the housing facilities for at least one week prior to the experiment, with free access to standard laboratory chow and water.

  • Drug Preparation: this compound sulfate is typically dissolved in sterile 0.9% saline solution to the desired concentration for administration.

  • Intravenous (IV) Administration: For bolus injections, the drug solution is administered via a marginal ear vein in rabbits or a tail vein in rats and mice. For infusions, a catheter is surgically implanted into a suitable vein.

  • Intramuscular (IM) Administration: The drug solution is injected into the gluteal or quadriceps muscles.

Sample Collection
  • Blood Sampling: Blood samples are collected at predetermined time points from the marginal ear vein (rabbits), jugular vein or tail vein (rats), or via retro-orbital or submandibular bleeding (mice). Samples are collected in heparinized tubes and centrifuged to separate plasma, which is then stored at -20°C or lower until analysis.

  • Tissue Collection: At the end of the study or at specified time points, animals are euthanized. Tissues of interest (e.g., kidneys, liver, lungs, heart, spleen, brain, muscle) are rapidly excised, rinsed with cold saline, blotted dry, weighed, and stored at -80°C until homogenization and analysis.

This compound Quantification in Tissues

a) High-Performance Liquid Chromatography (HPLC)

  • Tissue Homogenization: A known weight of each tissue is homogenized in a suitable buffer (e.g., phosphate buffer) to create a uniform suspension.

  • Extraction: this compound is extracted from the tissue homogenate. A common method involves protein precipitation with an acid (e.g., trichloroacetic acid) followed by centrifugation. The supernatant is then collected for analysis.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: An ion-pairing agent (e.g., sodium heptanesulfonate) in an acidic buffer is often employed.

    • Detection: As this compound lacks a strong chromophore, pre-column or post-column derivatization is necessary for UV or fluorescence detection.

  • Quantification: A standard curve is generated using known concentrations of this compound in the same matrix as the samples to ensure accurate quantification.

b) Microbiological Assay

  • Test Organism: A bacterial strain highly susceptible to this compound, such as Bacillus subtilis or a specific resistant strain of another bacterium sensitive only to this compound, is used.

  • Assay Plates: Agar plates are seeded with the test organism.

  • Sample Preparation: Tissue homogenates are prepared as described above.

  • Procedure: Standard solutions of this compound and the prepared tissue samples are applied to wells or paper discs on the agar plates.

  • Incubation: The plates are incubated at a temperature optimal for the growth of the test organism.

  • Quantification: The diameter of the zone of inhibition of bacterial growth around each well or disc is measured. The concentration of this compound in the tissue samples is determined by comparing the zone diameters to those produced by the standard solutions.

Mandatory Visualizations

Experimental Workflows

experimental_workflow_pharmacokinetics cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis A Animal Acclimatization C IV or IM Administration A->C B Drug Formulation B->C D Serial Blood Collection C->D E Plasma Separation D->E F This compound Quantification (HPLC or Bioassay) E->F G Pharmacokinetic Modeling F->G

Caption: Workflow for a typical pharmacokinetic study in animal models.

experimental_workflow_tissue_distribution cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis A Animal Acclimatization C IV or IM Administration A->C B Drug Formulation B->C D Euthanasia at Specific Time Points C->D E Tissue Excision (Kidney, Liver, Lung, etc.) D->E F Tissue Homogenization E->F G This compound Extraction F->G H This compound Quantification (HPLC or Bioassay) G->H

Caption: Workflow for a tissue distribution study in animal models.

References

The Molecular Basis of Dibekacin's Bactericidal Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibekacin, a semisynthetic aminoglycoside antibiotic derived from kanamycin B, exerts its potent bactericidal activity primarily by targeting the bacterial ribosome and inhibiting protein synthesis. This guide provides a detailed examination of the molecular mechanisms underpinning this compound's efficacy, from its initial interaction with the bacterial cell to the downstream cellular consequences that lead to cell death. Quantitative data on its activity, detailed experimental protocols for studying its mechanism, and visualizations of the key molecular pathways are presented to offer a comprehensive resource for researchers in antimicrobial drug discovery and development.

Introduction

The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating a deeper understanding of the mechanisms of action of existing antibiotics to guide the development of new and more effective therapies. This compound, an aminoglycoside, is effective against a broad spectrum of Gram-positive and Gram-negative bacteria, including strains that may be resistant to other antibiotics.[1] Its bactericidal effect stems from its ability to irreversibly bind to the bacterial ribosome, leading to a cascade of events that disrupt cellular homeostasis and ultimately cause cell death.[2] This document will explore the molecular intricacies of this compound's action, providing a technical foundation for further research and development.

Mechanism of Action: Targeting the Bacterial Ribosome

The primary molecular target of this compound is the 30S ribosomal subunit, a key component of the bacterial protein synthesis machinery.[2]

Binding to the 16S rRNA A-Site

This compound, like other aminoglycosides, binds with high affinity to the A-site (aminoacyl-tRNA binding site) on the 16S ribosomal RNA (rRNA) of the 30S subunit.[3][4] This binding is highly specific and involves a series of hydrogen bonds between the hydroxyl and amino groups of the this compound molecule and the nucleotides of the rRNA. A cryo-electron microscopy structure of this compound bound to the E. coli 70S ribosome has provided a detailed view of this interaction, confirming its binding pocket within the decoding center.[5]

dot

cluster_ribosome Bacterial 70S Ribosome cluster_30S 30S Subunit 30S Subunit 30S Subunit 16S rRNA 16S rRNA 50S Subunit 50S Subunit A-Site A-Site This compound This compound This compound->A-Site High-affinity binding

Caption: this compound binding to the A-site of the 16S rRNA within the 30S ribosomal subunit.

Inhibition of Protein Synthesis

The binding of this compound to the A-site sterically hinders the translocation of tRNA from the A-site to the P-site (peptidyl-tRNA binding site), a critical step in polypeptide chain elongation.[6] This disruption leads to a halt in protein synthesis. The inhibitory concentration (IC50) for protein synthesis by Arbekacin, a derivative of this compound, has been determined to be 125 nM in an in vitro translation system, highlighting its potent inhibitory activity.[6]

dot

Ribosome Ribosome mRNA mRNA Ribosome->mRNA Translation Peptidyl-tRNA Peptidyl-tRNA Ribosome->Peptidyl-tRNA Translocation Inhibition Inhibition Ribosome->Inhibition Aminoacyl-tRNA Aminoacyl-tRNA Aminoacyl-tRNA->Ribosome Binds to A-site Growing Polypeptide Growing Polypeptide Peptidyl-tRNA->Growing Polypeptide Elongation This compound This compound This compound->Ribosome Binds to A-site Inhibition->Peptidyl-tRNA Blocks Translocation

Caption: this compound inhibits protein synthesis by blocking tRNA translocation.

Induction of mRNA Misreading

A significant consequence of this compound binding is the induction of misreading of the mRNA codon by the ribosome. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the production of non-functional or toxic proteins.[2]

Downstream Cellular Effects and Bactericidal Activity

The initial inhibition of protein synthesis and production of aberrant proteins trigger a cascade of downstream events that contribute to this compound's bactericidal effect.

Disruption of Cell Membrane Integrity

The accumulation of mistranslated, non-functional proteins, particularly those destined for the cell membrane, can disrupt the integrity and function of the bacterial cell envelope. This can lead to increased membrane permeability and leakage of essential cellular components, ultimately contributing to cell death.

dot

This compound This compound Ribosome Inhibition Ribosome Inhibition This compound->Ribosome Inhibition Aberrant Proteins Aberrant Proteins Ribosome Inhibition->Aberrant Proteins Membrane Insertion Membrane Insertion Aberrant Proteins->Membrane Insertion Membrane Damage Membrane Damage Membrane Insertion->Membrane Damage Cell Death Cell Death Membrane Damage->Cell Death

Caption: Pathway from ribosome inhibition to cell death via membrane damage.

Quantitative Data

The following tables summarize key quantitative data related to the bactericidal activity of this compound and its close derivative, Arbekacin.

Table 1: In Vitro Protein Synthesis Inhibition

CompoundAssay SystemIC50 (nM)Reference
ArbekacinE. coli reconstituted translation125[6]

Table 2: Minimum Inhibitory Concentrations (MIC)

OrganismThis compound (µg/mL)Arbekacin (µg/mL)Reference(s)
Pseudomonas aeruginosa0.5 - 41 - 4[7][8]
Staphylococcus aureus (MRSA)1 - 80.5 - 2[1][7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate further research into the molecular basis of this compound's activity.

In Vitro Transcription-Translation (IVTT) Assay

This assay measures the inhibitory effect of a compound on protein synthesis in a cell-free system.

Materials:

  • E. coli S30 cell-free extract

  • DNA template (e.g., plasmid encoding a reporter gene like luciferase or GFP)

  • Amino acid mixture

  • ATP and GTP

  • This compound stock solution

  • Luciferase assay reagent (if using luciferase reporter)

  • 384-well plates

  • Plate reader (for fluorescence or luminescence)

Procedure:

  • Prepare a master mix containing the S30 extract, amino acids, and energy sources.

  • Add the DNA template to the master mix.

  • Aliquot the mixture into the wells of a 384-well plate.

  • Add varying concentrations of this compound to the wells.

  • Incubate the plate at 37°C for 1-2 hours.

  • If using a luciferase reporter, add the luciferase assay reagent.

  • Measure the fluorescence or luminescence using a plate reader.

  • Calculate the IC50 value by plotting the signal against the log of the this compound concentration.

dot

A Prepare Master Mix (S30 extract, amino acids, energy) B Add DNA Template A->B C Aliquot into 384-well plate B->C D Add this compound (serial dilutions) C->D E Incubate at 37°C D->E F Add Reporter Substrate (e.g., Luciferin) E->F G Measure Signal (Luminescence/Fluorescence) F->G H Calculate IC50 G->H

Caption: Workflow for the In Vitro Transcription-Translation (IVTT) Assay.

Ribosome Binding Assay (Nitrocellulose Filter Binding)

This assay quantifies the binding of a radiolabeled ligand (e.g., this compound) to ribosomes.

Materials:

  • Purified 70S ribosomes

  • Radiolabeled this compound (e.g., [3H]-Dibekacin)

  • Binding buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)

  • Nitrocellulose filters (0.45 µm)

  • Nylon membranes (as a second filter)

  • Vacuum filtration apparatus

  • Scintillation counter

Procedure:

  • Incubate a fixed concentration of purified 70S ribosomes with varying concentrations of radiolabeled this compound in binding buffer for 30-60 minutes at room temperature.[9]

  • Assemble the nitrocellulose filter and nylon membrane in the vacuum filtration apparatus.[10]

  • Filter the binding reactions through the membranes under low vacuum. Ribosome-bound this compound will be retained on the nitrocellulose filter, while unbound this compound passes through to the nylon membrane.[9][11]

  • Wash the filters with cold binding buffer.

  • Dry the filters and measure the radioactivity on each filter using a scintillation counter.

  • Calculate the amount of bound this compound at each concentration and determine the dissociation constant (Kd) by fitting the data to a binding curve.

dot

A Incubate Ribosomes with [3H]-Dibekacin B Filter through Nitrocellulose and Nylon Membranes A->B C Wash Filters B->C D Measure Radioactivity (Scintillation Counting) C->D E Calculate Bound Ligand and Kd D->E

Caption: Workflow for the Nitrocellulose Filter Binding Assay.

Conclusion

This compound's bactericidal activity is a multi-faceted process initiated by its high-affinity binding to the A-site of the bacterial 16S rRNA. This primary interaction triggers a cascade of events, including the inhibition of protein synthesis, induction of mRNA misreading, and subsequent disruption of cell membrane integrity, which collectively lead to bacterial cell death. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the molecular nuances of this compound's action and to explore strategies for developing novel antimicrobial agents that can overcome the challenge of antibiotic resistance. The continued exploration of the molecular mechanisms of established antibiotics like this compound is crucial for the future of infectious disease treatment.

References

Technical Guide: Initial Screening of Dibekacin Against Multidrug-Resistant (MDR) Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibekacin is a semi-synthetic aminoglycoside antibiotic derived from kanamycin B.[1] Like other aminoglycosides, it has been a valuable agent for treating severe bacterial infections, particularly those caused by Gram-negative bacteria.[2] However, the escalating global crisis of antimicrobial resistance, characterized by the emergence of multidrug-resistant (MDR) strains, necessitates a re-evaluation of existing antibiotics and the development of robust screening protocols. MDR pathogens have developed various mechanisms to evade the action of antibiotics, with enzymatic modification being the most prevalent for aminoglycosides.[3][4]

This technical guide provides a comprehensive overview of the core methodologies for the initial screening of this compound against MDR bacterial strains. It details this compound's mechanism of action, common bacterial resistance pathways, and standardized experimental protocols. The guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical frameworks required to assess the potential efficacy of this compound in the context of multidrug resistance.

Mechanism of Action of this compound

This compound exerts its bactericidal effect by disrupting protein synthesis, a fundamental process for bacterial survival.[5] The drug actively transports across the bacterial cell membrane and irreversibly binds to the 30S subunit of the bacterial ribosome.[2][6] This binding interferes with the formation of the translation initiation complex and causes misreading of the mRNA template.[2] The resulting production of non-functional or toxic proteins leads to the disruption of the cell membrane and ultimately, bacterial cell death.[5]

G cluster_cell Bacterial Cell cluster_cytoplasm Cytoplasm Ribosome 30S Ribosomal Subunit Initiation Inhibition of Initiation Complex Ribosome->Initiation mRNA mRNA Misreading mRNA Misreading mRNA->Misreading FaultyProtein Synthesis of Faulty Proteins Initiation->FaultyProtein Misreading->FaultyProtein Death Bacterial Cell Death FaultyProtein->Death Dibekacin_in This compound Dibekacin_in->Ribosome Binds to Dibekacin_in->Misreading Dibekacin_out This compound (Extracellular) Dibekacin_out->Dibekacin_in Transport across cell membrane

Caption: Mechanism of action of this compound leading to bacterial cell death.

Common Mechanisms of Resistance to this compound

Bacterial resistance to aminoglycosides, including this compound, is a significant clinical challenge. The primary mechanisms involve enzymatic modification of the drug, alteration of the drug target, and reduced intracellular accumulation.

  • Enzymatic Modification : This is the most common form of resistance.[7] Bacteria acquire genes encoding Aminoglycoside-Modifying Enzymes (AMEs) which inactivate the drug.[3][4] These enzymes are categorized into three main classes:

    • Aminoglycoside Acetyltransferases (AACs): Transfer an acetyl group to an amino function on the antibiotic.[7]

    • Aminoglycoside Phosphotransferases (APHs): Add a phosphate group to a hydroxyl function.[7]

    • Aminoglycoside Nucleotidyltransferases (ANTs): Transfer an adenylyl group to a hydroxyl function.[7] this compound, being a 3',4'-dideoxy-kanamycin B, was rationally designed to be resistant to phosphorylation at the 3' position, a common mechanism of resistance to kanamycin B.[1] However, it remains susceptible to other modifications, such as those by the bifunctional enzyme AAC(6′)-APH(2″).[1]

  • Alteration of the Ribosomal Target : Mutations in the genes encoding ribosomal proteins or the 16S rRNA can reduce the binding affinity of this compound to its target, the 30S ribosomal subunit.[7]

  • Reduced Permeability and Efflux : Changes in the bacterial cell wall can decrease the uptake of the drug.[7] Additionally, bacteria can acquire efflux pumps that actively transport this compound out of the cell, preventing it from reaching its ribosomal target.[7]

G cluster_resistance Resistance Mechanisms This compound This compound Target 30S Ribosomal Target This compound->Target Binds to AMEs Aminoglycoside-Modifying Enzymes (AMEs) (AAC, APH, ANT) This compound->AMEs Efflux Reduced Permeability & Active Efflux This compound->Efflux Action Bactericidal Action Target->Action Leads to TargetMutation Ribosomal Target Alteration Target->TargetMutation Modification Drug Inactivation/ Modification AMEs->Modification Cause NoAction Resistance (No Bactericidal Action) Modification->NoAction Leads to TargetMutation->NoAction Leads to Efflux->NoAction Leads to

Caption: Logical relationships of key multidrug resistance mechanisms against this compound.

Initial Screening Workflow

A systematic workflow is critical for the initial screening of this compound against MDR strains. The process begins with the isolation and identification of the target organism, followed by standardized susceptibility testing to determine the drug's activity.

G Start Start: Obtain MDR Bacterial Isolate PrepInoculum Prepare Standardized Inoculum (e.g., 0.5 McFarland) Start->PrepInoculum AST Perform Antimicrobial Susceptibility Testing (AST) PrepInoculum->AST MIC Broth/Agar Dilution (Determine MIC) AST->MIC Quantitative Disk Disk Diffusion (Measure Zone of Inhibition) AST->Disk Qualitative Incubate Incubate under Standard Conditions (e.g., 35-37°C for 16-24h) MIC->Incubate Disk->Incubate Read Read & Record Results (MIC value or Zone Diameter) Incubate->Read Interpret Interpret Results using Clinical Breakpoints (e.g., CLSI/EUCAST) Read->Interpret Susceptible Susceptible Interpret->Susceptible Below Breakpoint Resistant Resistant Interpret->Resistant Above Breakpoint

Caption: Experimental workflow for the initial screening of this compound against MDR strains.

Experimental Protocols

Reliable and reproducible data depend on the adherence to standardized laboratory protocols. The following sections detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and performing disk diffusion susceptibility testing.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

Materials:

  • This compound powder, analytical grade

  • Appropriate solvent for this compound (e.g., sterile deionized water)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • MDR bacterial isolate

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or turbidity meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound by dissolving the powder in the appropriate solvent to a high concentration (e.g., 1,280 µg/mL).[9] Ensure complete dissolution. Sterilize by filtration if necessary.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the MDR isolate.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Preparation (Serial Dilution):

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Add 50 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to create a range of concentrations (e.g., from 64 µg/mL to 0.125 µg/mL). Discard 50 µL from the last well.

    • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum (prepared in Step 2) to each well (except the sterility control), bringing the final volume to 100 µL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[10]

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed with the naked eye.[10]

Protocol: Disk Diffusion Susceptibility Testing

The disk diffusion (Kirby-Bauer) test is a qualitative method used to assess the susceptibility of a bacterial isolate to an antibiotic.[9]

Materials:

  • MDR bacterial isolate

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)[10]

  • Paper disks impregnated with a standard amount of this compound (e.g., 30 µg)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in Protocol 5.1, Step 2.

  • Plate Inoculation:

    • Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum suspension.[10] Remove excess fluid by pressing the swab against the inside of the tube.

    • Swab the entire surface of the MHA plate evenly in three directions to ensure uniform growth.[10]

    • Allow the plate to dry for 3-5 minutes before applying disks.

  • Disk Application:

    • Aseptically place the this compound-impregnated disk onto the surface of the inoculated MHA plate.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[10]

  • Reading Results:

    • After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters (mm).[10]

    • Interpret the results (Susceptible, Intermediate, or Resistant) by comparing the measured zone diameter to established clinical breakpoints provided by standards organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Data Presentation: In Vitro Activity of this compound

The following tables summarize quantitative data on the activity of this compound and its close derivative, Arbekacin, against various MDR strains. Arbekacin was developed from this compound to be more stable against common aminoglycoside-modifying enzymes.[11][12]

Table 1: Activity of this compound Against a Specific MDR Gram-Negative Strain

OrganismResistance MechanismInducer (L-arabinose)This compound MIC (µg/mL)Reference
Escherichia coli LMG194Recombinant aacA29b gene0.00002%16[13]
Escherichia coli LMG194Recombinant aacA29b gene0.2%512[13]

Table 2: Activity of Arbekacin (this compound Derivative) Against MDR Gram-Negative Bacilli

Organism Group (n=296)AminoglycosideMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Drug-Resistant Gram-Negative BacilliArbekacin16>128[14]
Amikacin16>128[14]
Gentamicin16>128[14]
Tobramycin32>128[14]

Table 3: Activity of Arbekacin (this compound Derivative) Against Methicillin-Resistant Staphylococcus aureus (MRSA)

OrganismActivity Compared to Other AminoglycosidesKey FindingsReference
MRSA (46 clinical isolates)Arbekacin (HBK) had the highest antibacterial activitiesTherapeutic effects of Arbekacin were superior to gentamicin, netilmicin, and amikacin in mouse infection models.[15]
MRSA (387 isolates)Arbekacin showed excellent activity against MRSA resistant to gentamicin and tobramycin.Arbekacin is not modified by ANT(4')-1 and is modified at a much lower rate by APH(2")/AAC(6') compared to gentamicin.[16]

Conclusion

The initial screening of this compound against MDR strains is a critical step in evaluating its contemporary clinical utility. This guide outlines the fundamental principles and methodologies necessary for this assessment. This compound's mechanism of action, centered on the inhibition of protein synthesis, remains potent, but its effectiveness is challenged by sophisticated bacterial resistance mechanisms, primarily enzymatic modification.[2][7]

Standardized protocols for MIC determination and disk diffusion testing are essential for generating reliable and comparable data. The available data indicates that while some MDR strains exhibit high-level resistance, this compound and its derivative Arbekacin may retain activity against certain MDR pathogens, including gentamicin-resistant P. aeruginosa and MRSA.[11][17] Further screening against a diverse panel of contemporary clinical MDR isolates is warranted to fully define the potential role of this compound in an era of widespread antimicrobial resistance.

References

An In-Depth Technical Guide to the Interaction of Dibekacin with the 30S Ribosomal Subunit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibekacin is a semisynthetic aminoglycoside antibiotic derived from kanamycin B.[1] Like other aminoglycosides, its bactericidal activity stems from its ability to bind to the bacterial ribosome and disrupt protein synthesis.[2] This guide provides a detailed technical overview of the molecular interactions between this compound and the 30S ribosomal subunit, offering insights for researchers and professionals involved in antibiotic research and development.

Mechanism of Action: Targeting the Ribosomal Decoding Center

This compound exerts its antibacterial effect by binding with high affinity to the 30S subunit of the bacterial ribosome.[2][3] This interaction primarily occurs at the aminoacyl-tRNA site (A-site) on the 16S ribosomal RNA (rRNA), a critical region for decoding messenger RNA (mRNA).[3] The binding of this compound to this site induces conformational changes in the ribosome, leading to three primary consequences:

  • Inhibition of Protein Synthesis: By binding to the A-site, this compound physically obstructs the binding of incoming aminoacyl-tRNA, thereby halting the elongation phase of protein synthesis.[3]

  • Codon Misreading: The presence of this compound in the decoding center perturbs the intricate proofreading mechanism of the ribosome. This leads to the incorporation of incorrect amino acids into the nascent polypeptide chain, resulting in the production of non-functional or toxic proteins.[2][4]

  • Inhibition of Translocation: this compound can also interfere with the translocation of peptidyl-tRNA from the A-site to the P-site, a crucial step in the elongation cycle. This further disrupts the process of protein synthesis.[5]

The this compound Binding Site: A Structural Perspective

The precise binding pocket of this compound within the 30S ribosomal subunit has been elucidated through cryo-electron microscopy (cryo-EM) studies of the E. coli 70S ribosome in complex with this compound (PDB ID: 8IFB).[4] this compound, a 4,6-disubstituted 2-deoxystreptamine (2-DOS) aminoglycoside, settles into a binding pocket within helix 44 (h44) of the 16S rRNA.[3][6]

Key interactions involve hydrogen bonding between the amino and hydroxyl groups of this compound and the phosphate backbone and bases of the 16S rRNA. While specific atomic interactions for the this compound-ribosome complex are detailed in the PDB entry 8IFB, the binding mode is analogous to other 4,6-disubstituted aminoglycosides like kanamycin B. The neamine core (rings I and II) of these aminoglycosides is crucial for sequence-specific recognition of the A-site.[7]

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound as an inhibitor of bacterial growth and protein synthesis can be quantified through various parameters.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. MIC values for this compound vary depending on the bacterial species and strain.

BacteriumMIC Range (µg/mL)Reference(s)
Escherichia coli16 - 512[8]
Pseudomonas aeruginosa0.5 - 16[9]
Staphylococcus aureus (including MRSA)1 - 16[9][10]

Note: MIC values can be influenced by the presence of resistance mechanisms.

Inhibition of Protein Synthesis (IC50)
Kinetics of Translocation Inhibition

Fast kinetics studies on arbekacin, which has an additional (S)-4-amino-2-hydroxybutyryl (AHB) moiety compared to this compound, reveal that it significantly prolongs the translocation step of protein synthesis from approximately 50 milliseconds to at least 2 seconds.[5] The dwell time of this compound on the pre-translocation ribosome at 5 µM EF-G has been measured to be 8.2 ± 0.6 seconds.[6]

Experimental Protocols

This section outlines detailed methodologies for key experiments used to characterize the interaction of this compound with the 30S ribosomal subunit.

Ribosome Binding Assay (Filter Binding)

This assay quantifies the binding affinity of this compound to the 30S subunit.

Principle: Radiolabeled this compound is incubated with 30S ribosomal subunits. The mixture is then passed through a nitrocellulose filter. Proteins and protein-ligand complexes are retained on the filter, while unbound small molecules pass through. The amount of bound this compound is determined by scintillation counting of the filter.

Protocol:

  • Preparation of Ribosomes: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli) and dissociate them into 30S and 50S subunits by dialysis against a low-magnesium buffer. Purify the 30S subunits by sucrose density gradient centrifugation.

  • Radiolabeling of this compound: If radiolabeled this compound is not commercially available, it can be synthesized or labeled in-house using appropriate methods.

  • Binding Reaction: In a series of tubes, incubate a constant concentration of 30S subunits with increasing concentrations of radiolabeled this compound in a suitable binding buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, DTT) at 37°C for 30 minutes to reach equilibrium.

  • Filtration: Rapidly filter the binding reactions through nitrocellulose membranes under vacuum.

  • Washing: Wash the filters with cold binding buffer to remove unbound this compound.

  • Quantification: Dry the filters and measure the retained radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of bound this compound as a function of the free this compound concentration. The dissociation constant (Kd) can be determined by fitting the data to a binding isotherm (e.g., using Scatchard analysis).

In Vitro Transcription/Translation (IVTT) Inhibition Assay

This assay measures the functional consequence of this compound binding on protein synthesis.

Principle: A cell-free extract containing all the necessary components for transcription and translation is used to synthesize a reporter protein (e.g., luciferase or GFP) from a DNA template. The effect of this compound on protein synthesis is quantified by measuring the reporter protein activity.

Protocol:

  • Prepare IVTT Reaction Mix: Use a commercially available E. coli S30 extract system or prepare a cell-free extract. The reaction mix should contain the S30 extract, amino acids, energy sources (ATP, GTP), and the DNA template encoding the reporter protein.

  • Set up Inhibition Assay: In a multi-well plate, set up reactions containing the IVTT mix and varying concentrations of this compound. Include a no-antibiotic control and a no-template control.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for protein synthesis.

  • Quantify Reporter Protein: Measure the activity of the synthesized reporter protein. For luciferase, add the luciferin substrate and measure luminescence. For GFP, measure fluorescence.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the no-antibiotic control. Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[9]

Toeprinting Assay for Translocation Inhibition

This assay identifies the specific sites on mRNA where ribosomes are stalled by this compound.

Principle: A ribosome is allowed to translate a specific mRNA template in the presence of this compound. Reverse transcriptase is then used to synthesize cDNA from a primer annealed downstream of the start codon. The reverse transcriptase will stop at the position of the stalled ribosome, creating a "toeprint." The size of the resulting cDNA fragment indicates the precise location of the ribosome on the mRNA.

Protocol:

  • Prepare Translation Components: Purify 70S ribosomes, initiation factors (IFs), elongation factors (EFs), and tRNAs.

  • Synthesize mRNA: In vitro transcribe a specific mRNA template with a known sequence.

  • Form Initiation Complexes: Incubate the mRNA with 30S subunits, fMet-tRNAfMet, and IFs to form 30S initiation complexes. Add 50S subunits to form 70S initiation complexes.

  • Elongation and Stalling: Initiate elongation by adding the appropriate aminoacyl-tRNAs and EFs in the presence or absence of this compound.

  • Primer Extension: Anneal a radiolabeled or fluorescently labeled DNA primer to the 3' end of the mRNA. Add reverse transcriptase and dNTPs to initiate cDNA synthesis.

  • Gel Electrophoresis: Separate the cDNA products on a denaturing polyacrylamide sequencing gel.

  • Analysis: Visualize the cDNA fragments by autoradiography or fluorescence imaging. The position of the toeprint band indicates the site of ribosome stalling.

Signaling Pathways and Logical Relationships

The interaction of this compound with the 30S ribosomal subunit triggers a cascade of events that ultimately leads to bacterial cell death. This can be visualized as a logical workflow.

Dibekacin_Mechanism This compound This compound Binding Binding This compound->Binding Ribosome_30S 30S Ribosomal Subunit (16S rRNA A-site) Ribosome_30S->Binding Protein_Synthesis_Inhibition Protein Synthesis Inhibition Binding->Protein_Synthesis_Inhibition Codon_Misreading Codon Misreading Binding->Codon_Misreading Translocation_Inhibition Translocation Inhibition Binding->Translocation_Inhibition Cell_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Cell_Death Nonfunctional_Proteins Non-functional/ Toxic Proteins Codon_Misreading->Nonfunctional_Proteins Translocation_Inhibition->Cell_Death Nonfunctional_Proteins->Cell_Death

This compound's Mechanism of Action

The experimental workflow for determining the inhibitory effect of this compound can also be represented graphically.

Experimental_Workflow cluster_binding Binding Affinity cluster_function Functional Inhibition cluster_mechanism Mechanism of Inhibition Binding_Assay Ribosome Binding Assay (e.g., Filter Binding) Kd_Determination Determine Kd Binding_Assay->Kd_Determination IVTT_Assay In Vitro Translation Inhibition Assay IC50_Determination Determine IC50 IVTT_Assay->IC50_Determination Toeprinting Toeprinting Assay Stalling_Site Identify Ribosome Stalling Sites Toeprinting->Stalling_Site Misreading_Assay Codon Misreading Assay Error_Rate Quantify Misreading Frequency Misreading_Assay->Error_Rate

Experimental Workflow for this compound Characterization

Conclusion

This compound's interaction with the 30S ribosomal subunit is a multifaceted process that effectively disrupts bacterial protein synthesis. Its ability to bind to the A-site of the 16S rRNA leads to a cascade of inhibitory effects, including the blockage of translation, induction of codon misreading, and hindrance of translocation. The detailed structural and quantitative data presented in this guide provide a solid foundation for further research into the development of novel aminoglycoside antibiotics and for understanding the mechanisms of antibiotic resistance. The provided experimental protocols offer a starting point for researchers aiming to investigate the intricate details of this compound's mode of action.

References

The Evolution of Dibekacin: A Semisynthetic Aminoglycoside and Its Progeny

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the Historical Development, Chemical Synthesis, and Clinical Significance of Dibekacin and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical development of this compound, a crucial semisynthetic aminoglycoside antibiotic, and its clinically significant derivative, arbekacin. We delve into the scientific rationale behind their creation, detailing the chemical synthesis pathways from the parent compound, kanamycin B. This guide presents a comparative analysis of their antibacterial efficacy, pharmacokinetic profiles, and associated toxicities through clearly structured data tables. Furthermore, it provides detailed experimental protocols for their synthesis and visual representations of their mechanism of action and manufacturing workflow to offer a complete technical resource for researchers and professionals in the field of drug development.

Introduction: The Rise of Aminoglycoside Resistance and the Genesis of this compound

The mid-20th century witnessed the dawn of the antibiotic era, with aminoglycosides emerging as potent weapons against severe Gram-negative bacterial infections. However, the widespread use of early aminoglycosides like kanamycin led to the rapid emergence of resistant bacterial strains. This resistance was often mediated by bacterial enzymes that chemically modified and inactivated the antibiotic.

In response to this growing threat, Japanese scientist Hamao Umezawa and his team embarked on a mission to develop a new generation of aminoglycosides that could evade these resistance mechanisms. Their research culminated in the development of this compound (3',4'-dideoxykanamycin B) in the early 1970s.[1] The key innovation in this compound was the removal of the hydroxyl groups at the 3' and 4' positions of the kanamycin B molecule. This structural modification rendered this compound resistant to the enzymatic phosphorylation that inactivated its parent compound.[1]

The Advent of Arbekacin: A Targeted Approach Against MRSA

While this compound proved effective against many kanamycin-resistant strains, the global health landscape was soon challenged by the rise of methicillin-resistant Staphylococcus aureus (MRSA). To address this urgent need, researchers further modified the this compound structure, leading to the synthesis of arbekacin in 1973, also by Umezawa's group.[2] Arbekacin was specifically designed to be refractory to most aminoglycoside-modifying enzymes produced by resistant bacteria, including MRSA.[2] It was introduced for clinical use in Japan in 1990 and has since become an important agent in the management of MRSA infections.[2][3]

Mechanism of Action: Inhibiting Bacterial Protein Synthesis

This compound and its derivatives, like all aminoglycosides, exert their bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. The process can be summarized in the following steps:

  • Cellular Uptake: The positively charged aminoglycoside molecule is initially attracted to the negatively charged bacterial cell surface. It then actively transports across the cell membrane in an energy-dependent process.

  • Ribosomal Binding: Once inside the cytoplasm, the aminoglycoside binds irreversibly to the 30S ribosomal subunit.

  • Inhibition of Protein Synthesis: This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA template. This leads to the production of non-functional or toxic proteins.

  • Cell Death: The accumulation of aberrant proteins disrupts the integrity of the bacterial cell membrane, ultimately leading to cell death.

Aminoglycoside Mechanism of Action cluster_bacterium Bacterial Cell Aminoglycoside Aminoglycoside Cell_Membrane Cell Membrane Aminoglycoside->Cell_Membrane Uptake 30S_Ribosome 30S Ribosomal Subunit Cell_Membrane->30S_Ribosome Protein_Synthesis Protein Synthesis 30S_Ribosome->Protein_Synthesis Binds to & Inhibits mRNA mRNA mRNA->Protein_Synthesis Template Nonfunctional_Proteins Non-functional Proteins Protein_Synthesis->Nonfunctional_Proteins Causes Misreading Cell_Death Cell Death Nonfunctional_Proteins->Cell_Death Leads to

Caption: Mechanism of action of this compound and its derivatives on the bacterial ribosome.

Quantitative Data Presentation

Table 1: Comparative In Vitro Efficacy (MIC µg/mL)
AntibioticPseudomonas aeruginosa (MIC50)Pseudomonas aeruginosa (MIC90)Gentamicin-Resistant P. aeruginosa (MIC)MRSA (MIC50)MRSA (MIC90)
This compound --0.625[4]--
Arbekacin 16[5]>128[5]-12
Gentamicin 16[5]>128[5]400[4]--
Amikacin 16[5]64[5]75[4]--
Tobramycin 32[5]>128[5]---

Note: MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Data for MRSA is primarily for Arbekacin due to its specific indication.

Table 2: Pharmacokinetic Parameters in Adults with Normal Renal Function
ParameterThis compoundArbekacin
Half-life (t½) ~2.2 hours2.5 - 3.5 hours[6]
Peak Serum Concentration (Cmax) 10.4 µg/mL (100 mg IM)7-12 µg/mL (recommended)[6]
Trough Serum Concentration (Cmin) -< 2 µg/mL (recommended)[6]
Volume of Distribution (Vd) 0.136 L/kg-
Total Body Clearance (CL) -Related to creatinine clearance, age, and body weight[6][7]
Excretion Primarily renalPrimarily renal[6]
Table 3: Comparative Toxicity
ToxicityThis compoundArbekacinGentamicinAmikacin
Nephrotoxicity HigherLower than this compound & Gentamicin[8]HighLower than Gentamicin[9][10]
Ototoxicity (Auditory) ModerateLower than this compound & Gentamicin[8]HighModerate[11]
Ototoxicity (Vestibular) HighLower than this compound & Gentamicin[8]HighLower[11]

Note: Toxicity is dose-dependent and can be influenced by patient factors. The comparisons are based on preclinical and clinical studies.[8][9][10][11][12]

Experimental Protocols: Synthesis of this compound and Arbekacin

The following protocols are based on methodologies described in the patent literature and provide a general framework for the semi-synthesis of this compound and Arbekacin.[13][14][15][16]

Synthesis of this compound from Kanamycin B

This process involves the protection of amino and hydroxyl groups, deoxygenation at the 3' and 4' positions, and subsequent deprotection.

Step 1: Protection of Amino Groups

  • Kanamycin B is treated with a suitable protecting agent, such as tert-butoxycarbonyl (Boc) anhydride, in the presence of a base (e.g., sodium carbonate) to protect the five amino groups.[13]

Step 2: Protection of 4" and 6" Hydroxyl Groups

  • The 4" and 6" hydroxyl groups are protected, for example, through an aldol condensation reaction.[13]

Step 3: Elimination of 3' and 4' Hydroxyl Groups

  • The 3' and 4' hydroxyl groups are eliminated to form a double bond. This can be achieved using reagents like 2,4,5-triiodoimidazole, triphenylphosphine, and imidazole.[13]

Step 4: Deprotection of Amino and Hydroxyl Groups

  • The protecting groups on the amino and hydroxyl groups are removed under acidic conditions (e.g., methanolic hydrochloric acid).[13]

Step 5: Catalytic Hydrogenation

  • The double bond formed in step 3 is reduced via catalytic hydrogenation (e.g., using a platinum oxide catalyst) to yield this compound.[13]

Synthesis of Arbekacin from this compound

This synthesis involves the selective acylation of the 1-amino group of this compound.

Step 1: Selective Protection of Amino Groups

  • This compound is treated with di-tert-butyl dicarbonate to selectively protect the amino groups at the 3, 2', 6', and 3" positions, leaving the 1-amino group free for modification.[14]

Step 2: Acylation of the 1-Amino Group

  • The free 1-amino group is acylated using an activated ester of (S)-4-amino-2-hydroxybutyric acid (AHB), where the amino group of AHB is also protected.

Step 3: Deprotection

  • The protecting groups (e.g., Boc) are removed using trifluoroacetic acid, followed by hydrazinolysis to remove any other protecting groups on the AHB side chain.[14]

Step 4: Final Hydrogenation

  • A final catalytic hydrogenation step, often with platinum oxide, yields Arbekacin.[14]

Mandatory Visualizations

Semi-synthesis of this compound and Arbekacin cluster_synthesis Synthetic Workflow Kanamycin_B Kanamycin B Protection Protection of Amino & Hydroxyl Groups Kanamycin_B->Protection Elimination Elimination of 3' & 4' Hydroxyls Protection->Elimination Deprotection1 Deprotection Elimination->Deprotection1 Hydrogenation1 Catalytic Hydrogenation Deprotection1->Hydrogenation1 This compound This compound Hydrogenation1->this compound Selective_Protection Selective Protection of Amino Groups This compound->Selective_Protection Acylation Acylation of 1-Amino Group Selective_Protection->Acylation Deprotection2 Deprotection Acylation->Deprotection2 Hydrogenation2 Catalytic Hydrogenation Deprotection2->Hydrogenation2 Arbekacin Arbekacin Hydrogenation2->Arbekacin

Caption: Experimental workflow for the semi-synthesis of this compound and Arbekacin.

Conclusion

The historical development of this compound and its derivative arbekacin exemplifies a successful strategy in overcoming antibiotic resistance through rational drug design. By understanding the enzymatic mechanisms of bacterial resistance, scientists were able to strategically modify existing antibiotic scaffolds to create new, more resilient therapeutic agents. This compound's enhanced stability against inactivating enzymes and arbekacin's targeted efficacy against MRSA have solidified their places in the clinical armamentarium. This guide provides a foundational technical understanding for researchers and drug development professionals, highlighting the enduring importance of chemical synthesis and modification in the ongoing battle against infectious diseases. The continued exploration of novel derivatives and delivery systems for these aminoglycosides may yet unlock further potential in treating challenging bacterial infections.

References

Preclinical Toxicological Profile of Dibekacin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibekacin is a semisynthetic aminoglycoside antibiotic derived from kanamycin B. It exhibits broad-spectrum activity against various Gram-negative and some Gram-positive bacteria. As with other aminoglycosides, the preclinical toxicological assessment of this compound is crucial for defining its safety profile and guiding clinical use. This technical guide provides a comprehensive overview of the preclinical toxicology of this compound, summarizing key findings from acute, repeated-dose, ototoxicity, and nephrotoxicity studies. The guide is structured to present quantitative data in a clear, tabular format, detail experimental protocols, and visualize key concepts through diagrams.

Mechanism of Action and Toxicity

This compound exerts its antibacterial effect by binding to the 30S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis. This mechanism is also linked to its primary toxicities. The accumulation of aminoglycosides in renal proximal tubular cells and the inner ear hair cells is a key factor in the development of nephrotoxicity and ototoxicity, respectively.

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single high-dose administration. The median lethal dose (LD50) is a common metric derived from these studies.

Quantitative Data: Acute Toxicity of this compound
SpeciesRoute of AdministrationLD50 (mg/kg)Reference
MiceIntravenous (bolus)78.3[1]
MiceIntramuscular389[1]
MiceSubcutaneous443[1]
Experimental Protocol: Acute Toxicity in Mice[1]
  • Test System: Male ICR mice.

  • Administration: this compound was administered via intravenous (bolus injection over 30 seconds), intramuscular, or subcutaneous routes.

  • Dosage: A range of doses were administered to different groups of animals to determine the lethal dose.

  • Observation Period: Animals were observed for mortality and clinical signs of toxicity for a period of 7 days post-administration.

  • Endpoint: Calculation of the LD50 value.

cluster_workflow Acute Toxicity Testing Workflow start Dose Range-Finding Study (Optional) main_study Main Acute Toxicity Study start->main_study Inform dose selection dosing Single High-Dose Administration (e.g., IV, IM, SC) main_study->dosing observation Observation for Clinical Signs and Mortality (e.g., 7-14 days) dosing->observation data_analysis Data Analysis and LD50 Calculation observation->data_analysis end Determination of Acute Toxicity Profile data_analysis->end

Figure 1: Generalized workflow for an acute toxicity study.

Repeated-Dose Toxicity (Subacute and Chronic)

Repeated-dose toxicity studies are essential for evaluating the adverse effects of a substance following prolonged or repeated exposure. These studies help to identify target organs for toxicity and determine a No-Observed-Adverse-Effect Level (NOAEL).

No specific quantitative data from subacute or chronic toxicity studies for this compound, such as NOAELs, were identified in the publicly available literature reviewed for this guide.

Organ-Specific Toxicity

The primary dose-limiting toxicities associated with this compound, characteristic of the aminoglycoside class, are ototoxicity and nephrotoxicity.

Ototoxicity

Ototoxicity refers to the drug-induced damage to the inner ear, which can result in hearing loss (cochleotoxicity) and/or balance disorders (vestibulotoxicity).

SpeciesDoseDurationRouteObserved EffectsReference
Guinea Pigs150 mg/kg/day21 daysSubcutaneousSignificant increase in auditory thresholds and near-complete suppression of post-rotatory nystagmus.[2]
  • Test System: Albino guinea pigs.

  • Administration: this compound was administered subcutaneously once daily.

  • Dosage: 150 mg/kg/day.

  • Duration: 21 days.

  • Control Group: Received saline injections.

  • Evaluation:

    • Cochlear Function: Auditory brainstem responses (ABR) to clicks and pure tones were measured before and after treatment to assess hearing thresholds.

    • Vestibular Function: Post-rotatory nystagmus was recorded to evaluate vestibular function.

    • Morphology: After the treatment period, the cochleae were examined for hair cell loss using scanning electron microscopy.

cluster_pathway Aminoglycoside-Induced Ototoxicity Signaling Pathway aminoglycoside This compound hair_cell Inner Ear Hair Cell aminoglycoside->hair_cell Enters via mechanotransduction channels ros Reactive Oxygen Species (ROS) Generation hair_cell->ros mitochondrial_damage Mitochondrial Dysfunction ros->mitochondrial_damage caspase_activation Caspase Activation mitochondrial_damage->caspase_activation apoptosis Apoptosis (Hair Cell Death) caspase_activation->apoptosis

Figure 2: Simplified signaling pathway of aminoglycoside-induced ototoxicity.

Nephrotoxicity

Nephrotoxicity is the rapid deterioration in kidney function due to the toxic effect of drugs and chemicals. For aminoglycosides, this is primarily due to their accumulation in the proximal renal tubules.

SpeciesDoseDurationRouteObserved EffectsReference
Rats40 mg/kg/day10 daysIntramuscularSignificant elevation in blood urea nitrogen (BUN) and serum creatinine levels.[3]
Rats120 mg/kg/day10 daysIntramuscularMore pronounced increases in BUN and serum creatinine, with histopathological evidence of tubular necrosis.[3]
  • Test System: Male Wistar rats.

  • Administration: this compound was administered intramuscularly once daily.

  • Dosage Groups: 40 mg/kg/day and 120 mg/kg/day.

  • Duration: 10 days.

  • Control Group: Received saline injections.

  • Evaluation:

    • Biochemical Analysis: Blood samples were collected to measure BUN and serum creatinine levels as indicators of renal function.

    • Histopathology: At the end of the study, kidneys were collected, fixed, and stained for microscopic examination to assess for tubular damage.

cluster_workflow Nephrotoxicity Study Workflow baseline Baseline Measurements (BUN, Creatinine) treatment Repeated-Dose Administration (e.g., 10 days) baseline->treatment monitoring Periodic Blood Sampling for Biochemical Analysis treatment->monitoring termination Study Termination and Kidney Tissue Collection monitoring->termination histopathology Histopathological Examination of Kidney Tissue termination->histopathology conclusion Assessment of Nephrotoxic Potential histopathology->conclusion

Figure 3: General workflow for a preclinical nephrotoxicity study.

Genotoxicity and Mutagenicity

Genotoxicity and mutagenicity assays are conducted to assess the potential of a substance to induce genetic damage. Standard tests include the bacterial reverse mutation assay (Ames test), in vitro micronucleus test, and in vivo chromosomal aberration assay.

No specific genotoxicity or mutagenicity data for this compound were identified in the publicly available literature reviewed for this guide.

Summary and Conclusion

The preclinical toxicological profile of this compound is characterized by dose-dependent ototoxicity and nephrotoxicity, which are the hallmark toxicities of the aminoglycoside class of antibiotics. Acute toxicity studies indicate a moderate order of toxicity. While data on repeated-dose toxicity and genotoxicity are limited in the public domain, the well-established class effects of aminoglycosides provide a framework for understanding the potential risks associated with this compound. The provided data and experimental protocols serve as a valuable resource for researchers and drug development professionals in the ongoing evaluation of the safety and efficacy of this compound. Further studies to elucidate the subacute and chronic toxicity profile, as well as to definitively assess its genotoxic potential, would provide a more complete preclinical safety assessment.

References

Methodological & Application

Protocol for Preparing Dibekacin Stock Solution for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol: A Detailed Guide for Researchers

This document provides a comprehensive protocol for the preparation, storage, and application of Dibekacin stock solutions for various in vitro assays. This compound is a semisynthetic aminoglycoside antibiotic derived from kanamycin B, effective against a broad spectrum of bacteria, particularly gram-negative strains.[1] Accurate preparation of stock solutions is crucial for obtaining reliable and reproducible experimental results in antimicrobial susceptibility testing (AST), mechanism of action studies, and other cellular assays.

Physicochemical Properties of this compound

Understanding the chemical properties of this compound is fundamental for accurate stock solution preparation. The most commonly used form for research is this compound sulfate due to its high solubility in aqueous solutions.

PropertyThis compound (Free Base)This compound Sulfate
Molecular Formula C₁₈H₃₇N₅O₈[2][3]C₁₈H₃₉N₅O₁₂S[4][5]
Molecular Weight 451.52 g/mol [2][3]549.59 g/mol [5]
Appearance -White to yellowish-white powder
Solubility Soluble in DMSO[3]Very soluble in water; Soluble in DMSO[6]
Storage (Powder) -20°C for long-term storage[3]2°C - 8°C for long-term storage[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Sulfate Aqueous Stock Solution

This protocol outlines the preparation of a high-concentration primary stock solution in sterile water, suitable for most antimicrobial susceptibility testing.

Materials:

  • This compound sulfate powder

  • Sterile, deionized, or distilled water (cell culture grade)

  • Sterile 50 mL conical tubes

  • Sterile 1.5 mL microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

Procedure:

  • Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), tare a sterile 50 mL conical tube on an analytical balance.

  • Weighing this compound Sulfate: Carefully weigh 100 mg of this compound sulfate powder into the tared conical tube. Record the precise weight.

  • Dissolution: Aseptically add 10 mL of sterile water to the conical tube containing the this compound sulfate powder.

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless.

  • Sterilization: To ensure the sterility of the stock solution, filter it through a 0.22 µm syringe filter into a new sterile 50 mL conical tube.

  • Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 500 µL or 1 mL) in sterile 1.5 mL microcentrifuge tubes. This minimizes the risk of contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Label each aliquot clearly with the compound name, concentration (10 mg/mL), and the date of preparation. Store the aliquots at -20°C for long-term storage. For short-term storage (days to weeks), 0-4°C can be used.[3][6]

Protocol 2: Preparation of a Molar this compound Sulfate Stock Solution in DMSO

For certain experimental applications, a stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) may be preferred. This protocol provides a method for preparing a 50 mM stock solution.

Materials:

  • This compound sulfate powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile 1.5 mL or 2 mL microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Pre-weighing Preparation: In a sterile environment, tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.

  • Weighing this compound Sulfate: Carefully weigh a precise amount of this compound sulfate powder (e.g., 5.5 mg) into the tared tube. Record the exact weight.

  • Solvent Addition: Calculate the required volume of DMSO to achieve a 50 mM concentration using the following formula:

    Volume (µL) = [\frac{\text{Weight (mg)}}{\text{Molecular Weight ( g/mol )}}] x [\frac{1}{\text{Desired Concentration (mol/L)}}] x 1,000,000

    For 5.5 mg of this compound sulfate (MW: 549.59 g/mol ) to make a 50 mM (0.050 mol/L) solution:

    Volume (µL) = [\frac{5.5}{549.59}] x [\frac{1}{0.050}] x 1,000,000 ≈ 200 µL

  • Dissolution: Add the calculated volume of DMSO to the microcentrifuge tube containing the powder.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If necessary, sonicate the solution in a water bath for 10-15 minutes to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use sterile tubes. Label each aliquot with the compound name, concentration (50 mM), solvent (DMSO), and date of preparation. Store at -20°C for long-term storage.

Application of this compound in In Vitro Assays

This compound is primarily used in in vitro assays to determine its antimicrobial efficacy against various bacterial strains.

Antimicrobial Susceptibility Testing (AST)

The most common application of this compound stock solutions is in determining the Minimum Inhibitory Concentration (MIC) of bacteria. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium after overnight incubation.

Typical Working Concentrations:

The working concentrations for MIC assays typically range from 0.125 µg/mL to 128 µg/mL. A series of two-fold dilutions are prepared from the stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). The effective peak concentration of the related antibiotic, arbekacin, is suggested to be between 7 to 12 µg/ml, with a safe trough concentration below 2 µg/ml, providing a useful reference range.[7]

Example Dilution Series for MIC Assay:

To prepare a 128 µg/mL working solution from a 10 mg/mL stock solution, a serial dilution is performed. For instance, a 1:78.125 dilution of the 10 mg/mL stock will yield a 128 µg/mL solution. This can then be serially diluted two-fold to obtain the desired concentration range for the MIC assay.

Diagrams

Dibekacin_Stock_Preparation_Workflow Workflow for this compound Stock Solution Preparation cluster_aqueous Aqueous Stock (e.g., 10 mg/mL) cluster_dmso DMSO Stock (e.g., 50 mM) weigh_aq Weigh this compound Sulfate dissolve_aq Dissolve in Sterile Water weigh_aq->dissolve_aq mix_aq Vortex to Mix dissolve_aq->mix_aq filter_aq Sterile Filter (0.22 µm) mix_aq->filter_aq aliquot_aq Aliquot into single-use tubes filter_aq->aliquot_aq store_aq Store at -20°C aliquot_aq->store_aq weigh_dmso Weigh this compound Sulfate dissolve_dmso Dissolve in DMSO weigh_dmso->dissolve_dmso mix_dmso Vortex/Sonicate to Mix dissolve_dmso->mix_dmso aliquot_dmso Aliquot into single-use tubes mix_dmso->aliquot_dmso store_dmso Store at -20°C aliquot_dmso->store_dmso

Caption: Workflow for preparing aqueous and DMSO stock solutions of this compound.

MIC_Assay_Workflow General Workflow for MIC Assay using this compound stock This compound Stock Solution (e.g., 10 mg/mL) serial_dilution Prepare Serial Dilutions in Growth Medium stock->serial_dilution inoculation Inoculate with Bacterial Suspension serial_dilution->inoculation incubation Incubate at 37°C for 16-20 hours inoculation->incubation read_results Read MIC (Lowest concentration with no visible growth) incubation->read_results

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

References

Determining the Minimum Inhibitory Concentration (MIC) of Dibekacin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Dibekacin, a critical aminoglycoside antibiotic. The following sections outline standardized methods, data interpretation, and experimental workflows to ensure accurate and reproducible results in a research and development setting.

Introduction

This compound is a semisynthetic aminoglycoside antibiotic derived from kanamycin B. It is effective against a broad spectrum of bacteria, including both Gram-positive and Gram-negative organisms. Determining the MIC of this compound is a fundamental in vitro susceptibility testing method used to establish the lowest concentration of the antibiotic that prevents the visible growth of a specific bacterium. This data is crucial for understanding its potency, monitoring for the emergence of resistance, and guiding preclinical and clinical research.

The two most common and standardized methods for MIC determination are broth microdilution and agar dilution, as recommended by international bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Quantitative Data Summary

While comprehensive MIC data for this compound is not extensively available in recent international literature, data for its derivative, Arbekacin, provides valuable insights into its spectrum of activity. Arbekacin was developed from this compound and is widely used in Japan for treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA).[1] The following table summarizes Arbekacin MIC data against various clinically relevant bacteria.

Bacterial SpeciesAntimicrobial AgentMIC50 (µg/mL)MIC90 (µg/mL)Reference
Staphylococcus aureus (MRSA)Arbekacin12[2]
Staphylococcus aureus (MSSA & MRSA)Arbekacin-3.13[3]
Staphylococcus epidermidisArbekacin-3.13[3]
Pseudomonas aeruginosaArbekacin14[4]
Pseudomonas aeruginosaArbekacin-50[3]
Escherichia coliArbekacin12[5]
Escherichia coliArbekacin-≤3.13[3]
Klebsiella pneumoniaeArbekacin-≤3.13[3]
Enterobacter spp.Arbekacin-≤3.13[3]
Citrobacter spp.Arbekacin-≤3.13[3]
Proteus mirabilis & Proteus vulgarisArbekacin-≤3.13[3]
Serratia spp.Arbekacin-50[3]
Acinetobacter baumanniiArbekacin2>128[6]

Note: MIC50 and MIC90 represent the minimum concentration of the antibiotic required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Experimental Protocols

The following are detailed protocols for the broth microdilution and agar dilution methods for determining the MIC of this compound. These protocols are based on established guidelines to ensure consistency and accuracy.

Broth Microdilution Method

This method involves preparing serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.

Materials:

  • This compound powder (of known potency)

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluent (e.g., deionized water or phosphate-buffered saline)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Protocol:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a sufficient amount of this compound powder.

    • Calculate the volume of sterile diluent required to achieve a high-concentration stock solution (e.g., 1280 µg/mL), accounting for the potency of the powder.

    • Dissolve the powder completely in the diluent.

  • Preparation of Serial Dilutions:

    • Dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well. This will create a gradient of this compound concentrations.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each tested bacterial strain.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 10 µL of the standardized bacterial suspension.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Agar Dilution Method

This method involves incorporating serial dilutions of this compound into molten agar, which is then solidified in petri dishes.

Materials:

  • This compound powder (of known potency)

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluent

  • Water bath (45-50°C)

  • Inoculum replicating device (optional)

Protocol:

  • Preparation of this compound-Agar Plates:

    • Prepare a series of this compound solutions at 10 times the final desired concentrations in sterile diluent.

    • Melt a sufficient volume of MHA and allow it to cool to 45-50°C in a water bath.

    • For each desired concentration, add 2 mL of the corresponding 10x this compound solution to 18 mL of molten MHA in a sterile tube. Mix thoroughly but gently to avoid bubbles.

    • Pour the this compound-agar mixture into sterile petri dishes and allow them to solidify on a level surface.

    • Prepare a control plate containing MHA without any antibiotic.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

    • Further dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.

  • Inoculation and Incubation:

    • Spot a fixed volume (e.g., 1-10 µL) of the standardized bacterial suspension onto the surface of each this compound-agar plate, including the control plate. An inoculum replicating device can be used to spot multiple strains simultaneously.

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC:

    • After incubation, examine the plates for bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth, disregarding a single colony or a faint haze caused by the inoculum.

Visualization of Experimental Workflow and Data Interpretation

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_dilution Dilution & Inoculation cluster_incubation Incubation & Reading start Start stock Prepare this compound Stock Solution start->stock media Prepare Culture Media (Broth/Agar) start->media inoculum Prepare Standardized Bacterial Inoculum start->inoculum serial_dilution Perform Serial Dilution of this compound stock->serial_dilution media->serial_dilution inoculate Inoculate Media with Bacterial Suspension inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Read Results and Determine MIC incubate->read_mic end End read_mic->end

Caption: Experimental workflow for determining the MIC of this compound.

Interpretation of MIC Results

The interpretation of an MIC value requires comparison to established clinical breakpoints. These breakpoints categorize a bacterium as Susceptible (S), Intermediate (I), or Resistant (R) to a particular antibiotic.

  • Susceptible (S): The infection is likely to respond to treatment with the standard dosage of the antibiotic.

  • Intermediate (I): The antibiotic may be effective at a higher dosage, in specific body sites where it concentrates, or when a higher than normal dose can be used.

  • Resistant (R): The antibiotic is unlikely to be effective in treating the infection.

Japanese Society of Chemotherapy Proposed Breakpoints for Arbekacin:

CategoryMIC (µg/mL)
Susceptible (+++)< 3
Intermediate (++)> 3 - 10
Intermediate (+)> 10 - 50
Resistant (-)> 50

Source: Adapted from a 1994 study on Arbekacin disk susceptibility tests.[3]

MIC_Interpretation cluster_comparison Comparison to Breakpoints cluster_interpretation Clinical Interpretation mic_value Determined MIC Value (µg/mL) susceptible MIC ≤ Susceptible Breakpoint mic_value->susceptible Compare intermediate Susceptible Breakpoint < MIC ≤ Resistant Breakpoint mic_value->intermediate Compare resistant MIC > Resistant Breakpoint mic_value->resistant Compare s_cat Susceptible (S) susceptible->s_cat Leads to i_cat Intermediate (I) intermediate->i_cat Leads to r_cat Resistant (R) resistant->r_cat Leads to

Caption: Logical relationship for interpreting MIC values.

Conclusion

The determination of the Minimum Inhibitory Concentration is a cornerstone of antimicrobial susceptibility testing. The broth microdilution and agar dilution methods described provide robust and standardized approaches for evaluating the in vitro activity of this compound. While comprehensive, internationally recognized breakpoints for this compound are not currently established by CLSI or EUCAST, the provided data on its derivative, Arbekacin, and the general principles of MIC interpretation offer a solid framework for research and development professionals. It is imperative to perform these assays with meticulous technique and to interpret the results in the context of the specific bacterial isolates and available clinical data.

References

Establishing Animal Models for Dibekacin-Induced Nephrotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to establishing and evaluating animal models of Dibekacin-induced nephrotoxicity. The protocols outlined below are designed to offer a standardized framework for inducing and assessing kidney injury, facilitating the development of novel therapeutic and preventative strategies.

Introduction to this compound-Induced Nephrotoxicity

This compound is an aminoglycoside antibiotic effective against a broad spectrum of bacterial infections. However, its clinical use is often limited by the risk of nephrotoxicity, which is characterized by damage to the proximal tubular cells of the kidneys. Animal models are crucial for understanding the pathophysiology of this adverse effect and for screening potential nephroprotective agents. Rats are a commonly used and relevant model for studying aminoglycoside-induced nephrotoxicity due to the histological similarities of their kidneys to those of humans.[1] The primary mechanism of toxicity involves the accumulation of this compound in the renal cortex, leading to cellular injury and dysfunction.[2]

Animal Model Selection and Rationale

The most frequently utilized animal model for studying aminoglycoside-induced nephrotoxicity is the rat, with Sprague-Dawley and Wistar strains being common choices. These models are well-characterized and mimic the clinical progression of acute kidney injury (AKI) observed in humans.[1] While other species such as rabbits and mini-pigs have been used, rats offer a good balance of physiological relevance, cost-effectiveness, and ease of handling for preclinical studies.

Experimental Protocols

This compound-Induced Nephrotoxicity Induction in Rats

This protocol describes the induction of acute nephrotoxicity in rats using this compound.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound sulfate

  • Sterile 0.9% saline solution

  • Animal balance

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment, with free access to standard chow and water.

  • Group Allocation: Randomly divide the animals into a control group and one or more this compound-treated groups.

  • This compound Preparation: Prepare a fresh solution of this compound sulfate in sterile 0.9% saline on each day of administration. The concentration should be calculated based on the desired dosage and the average body weight of the rats.

  • Administration:

    • Control Group: Administer an equivalent volume of sterile 0.9% saline i.p. once daily.

    • This compound Group: Administer this compound i.p. at a dose of 15 mg/kg body weight once daily for 14 consecutive days.[2] Doses can be adjusted to induce varying degrees of nephrotoxicity.

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, water intake, and urine output.

Sample Collection

Blood Collection:

  • At the end of the treatment period, anesthetize the rats.

  • Collect blood samples via cardiac puncture or from the retro-orbital plexus.

  • For serum separation, allow the blood to clot at room temperature and then centrifuge at 3000 rpm for 15 minutes.

  • Store the serum at -80°C until analysis.

Urine Collection:

  • House the rats in metabolic cages for 24 hours to collect urine at baseline and at the end of the study.

  • Measure the total urine volume.

  • Centrifuge the urine samples to remove debris and store the supernatant at -80°C for analysis.

Kidney Tissue Collection:

  • Following blood collection, euthanize the animals by an approved method.

  • Perfuse the kidneys with cold phosphate-buffered saline (PBS) to remove blood.

  • Excise the kidneys, remove the capsule, and weigh them.

  • For histopathology, fix one kidney in 10% neutral buffered formalin.

  • For molecular and biochemical analyses, snap-freeze the other kidney in liquid nitrogen and store it at -80°C.

Assessment of Nephrotoxicity

Serum and Urine Biochemistry:

  • Measure serum creatinine (SCr) and blood urea nitrogen (BUN) levels as standard indicators of renal function.

  • Analyze urine for novel biomarkers of kidney injury, such as Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL).[3][4][5]

Histopathological Examination:

  • Dehydrate the formalin-fixed kidney tissue through graded alcohols and embed in paraffin.

  • Section the tissue at 4-5 µm thickness.[6]

  • Stain the sections with Hematoxylin and Eosin (H&E) for morphological evaluation.

  • Examine the sections under a light microscope for evidence of tubular necrosis, cellular infiltration, and cast formation.[7]

Data Presentation

The following tables summarize the expected quantitative changes in key parameters following the induction of this compound-induced nephrotoxicity in a rat model.

Table 1: Renal Function Parameters

ParameterControl Group (Mean ± SD)This compound-Treated Group (15 mg/kg/day for 14 days) (Mean ± SD)
Serum Creatinine (mg/dL)0.5 ± 0.11.8 ± 0.4
Blood Urea Nitrogen (BUN) (mg/dL)20 ± 585 ± 15

Note: Values are hypothetical and for illustrative purposes. Actual values may vary depending on the specific experimental conditions.

Table 2: Novel Kidney Injury Biomarkers

BiomarkerControl Group (Relative Expression)This compound-Treated Group (Relative Expression - Fold Change)
Kidney Injury Molecule-1 (KIM-1)1.0>10-fold increase
Neutrophil Gelatinase-Associated Lipocalin (NGAL)1.0>20-fold increase

Note: Fold changes are indicative and based on published literature for aminoglycoside-induced nephrotoxicity.[4][5]

Visualization of Key Processes

Experimental Workflow

The following diagram illustrates the general workflow for establishing and evaluating a this compound-induced nephrotoxicity model in rats.

experimental_workflow acclimatization Animal Acclimatization (Sprague-Dawley Rats, 1 week) grouping Group Allocation (Control & this compound) acclimatization->grouping treatment Daily Treatment (Saline or this compound i.p. for 14 days) grouping->treatment monitoring Daily Monitoring (Body Weight, Clinical Signs) treatment->monitoring sample_collection Sample Collection (Day 15) (Blood, Urine, Kidneys) monitoring->sample_collection biochemistry Biochemical Analysis (SCr, BUN, NGAL, KIM-1) sample_collection->biochemistry histology Histopathological Examination (H&E Staining) sample_collection->histology data_analysis Data Analysis & Interpretation biochemistry->data_analysis histology->data_analysis

Caption: Experimental workflow for this compound-induced nephrotoxicity model.

Signaling Pathway of this compound-Induced Renal Cell Apoptosis

This compound, like other aminoglycosides, induces apoptosis in renal proximal tubular cells through a complex signaling cascade initiated by oxidative stress. The diagram below outlines the key molecular events in this process.

apoptosis_pathway This compound This compound Accumulation in Proximal Tubule Cell ros Increased Reactive Oxygen Species (ROS) This compound->ros induces mitochondria Mitochondrial Dysfunction ros->mitochondria causes bax Bax Activation mitochondria->bax leads to bcl2 Bcl-2 Inhibition mitochondria->bcl2 is promoted by cytochrome_c Cytochrome c Release bax->cytochrome_c promotes bcl2->cytochrome_c inhibits caspase9 Caspase-9 Activation cytochrome_c->caspase9 activates caspase3 Caspase-3 Activation caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes

Caption: Signaling pathway of this compound-induced renal cell apoptosis.

References

Application Notes and Protocols for HPLC-Based Quantification of Dibekacin in Serum and Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and validated protocols for the quantitative analysis of Dibekacin in both serum and tissue samples using High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection.

Introduction

This compound is an aminoglycoside antibiotic effective against a range of bacterial infections. Due to its potential for nephrotoxicity and ototoxicity, therapeutic drug monitoring and pharmacokinetic studies are crucial. This document outlines a robust and sensitive HPLC method for the quantification of this compound in biological matrices, essential for both preclinical and clinical research. The method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase ion-pair chromatography and post-column derivatization with o-phthalaldehyde (OPA) for fluorescent detection.

Quantitative Data Summary

The following tables summarize the validation parameters for the HPLC-based quantification of this compound in serum and tissue samples. These values are based on established methods for aminoglycoside analysis and provide a benchmark for method performance.

Table 1: HPLC Method Validation Data for this compound in Serum

Validation ParameterResult
Linearity Range0.1 - 50.0 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Accuracy (% Recovery)
Low QC (0.3 µg/mL)98.5%
Medium QC (5.0 µg/mL)101.2%
High QC (40.0 µg/mL)99.8%
Precision (% RSD)
Intra-day< 5%
Inter-day< 7%

Table 2: HPLC Method Validation Data for this compound in Tissue Homogenate

Validation ParameterResult
Linearity Range0.2 - 100.0 µg/g
Correlation Coefficient (r²)> 0.990
Limit of Detection (LOD)0.1 µg/g
Limit of Quantification (LOQ)0.2 µg/g
Accuracy (% Recovery)
Low QC (0.6 µg/g)95.7%
Medium QC (10.0 µg/g)98.9%
High QC (80.0 µg/g)102.1%
Precision (% RSD)
Intra-day< 8%
Inter-day< 10%

Experimental Protocols

Materials and Reagents
  • This compound sulfate reference standard

  • Internal Standard (IS) (e.g., Kanamycin or Tobramycin)

  • HPLC-grade acetonitrile and methanol

  • Perchloric acid (PCA), 70%

  • Trichloroacetic acid (TCA)

  • Sodium octanesulfonate

  • o-Phthalaldehyde (OPA)

  • 2-Mercaptoethanol

  • Boric acid

  • Sodium hydroxide

  • Deionized water (18.2 MΩ·cm)

  • Solid-Phase Extraction (SPE) cartridges (C18, for tissue samples)

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.1 M sodium sulfate with 5 mM sodium octanesulfonate, adjusted to pH 3.5 with phosphoric acid) in a gradient or isocratic elution. A typical starting point is 20% acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 20 µL.

  • Post-Column Derivatization:

    • OPA Reagent: Dissolve 100 mg of OPA in 10 mL of methanol, add 200 µL of 2-mercaptoethanol, and bring to 100 mL with 0.5 M boric acid buffer (pH 10.4).

    • Reagent Flow Rate: 0.5 mL/min, delivered by a separate pump and mixed with the column effluent in a reaction coil.

  • Fluorescence Detection:

    • Excitation Wavelength: 340 nm.

    • Emission Wavelength: 455 nm.

Sample Preparation Protocols

A rapid and simple protein precipitation method is employed for serum samples.

  • To 200 µL of serum in a microcentrifuge tube, add 20 µL of the internal standard solution.

  • Add 200 µL of 6% (v/v) perchloric acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Collect the supernatant and inject 20 µL into the HPLC system.

Tissue samples require homogenization and a more rigorous cleanup to remove interfering substances.

  • Accurately weigh approximately 100 mg of tissue.

  • Add 500 µL of a 10% (w/v) trichloroacetic acid solution.

  • Homogenize the tissue using a mechanical homogenizer until a uniform suspension is obtained.

  • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4 °C.

  • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup: a. Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. b. Load the supernatant onto the conditioned SPE cartridge. c. Wash the cartridge with 1 mL of deionized water to remove polar interferences. d. Elute the this compound with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

Visualized Workflows and Diagrams

Experimental Workflow for Serum Sample Analysis

Serum_Workflow start Start: Serum Sample add_is Add Internal Standard start->add_is precipitate Protein Precipitation (Perchloric Acid) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Injection and Analysis supernatant->hplc end End: Quantification hplc->end Tissue_Workflow start Start: Tissue Sample homogenize Homogenize with Trichloroacetic Acid start->homogenize centrifuge1 Centrifuge homogenize->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe evaporate Evaporate to Dryness spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC Injection and Analysis reconstitute->hplc end End: Quantification hplc->end HPLC_Pathway hplc_column HPLC Column (C18) mixing_tee hplc_column->mixing_tee Column Effluent (this compound + Mobile Phase) reaction_coil Reaction Coil mixing_tee->reaction_coil fluorescence_detector Fluorescence Detector (Ex: 340 nm, Em: 455 nm) reaction_coil->fluorescence_detector Fluorescent Derivative data_acquisition Data Acquisition and Quantification fluorescence_detector->data_acquisition opa_pump OPA Reagent Pump opa_pump->mixing_tee OPA Reagent

Application of Dibekacin in Bacterial Biofilm Disruption Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. Dibekacin, a potent aminoglycoside antibiotic, has demonstrated efficacy against a broad spectrum of Gram-positive and Gram-negative bacteria by inhibiting protein synthesis.[1] This document provides detailed application notes and protocols for researchers investigating the utility of this compound in the disruption of bacterial biofilms. While direct quantitative data for this compound's effect on biofilms is emerging, this guide extrapolates from studies on closely related aminoglycosides, such as Arbekacin and Tobramycin, to provide a framework for research.

Mechanism of Action

This compound exerts its bactericidal effect by binding to the 30S ribosomal subunit of bacteria, which interferes with protein synthesis and leads to cell death.[1] In the context of biofilms, this compound's ability to penetrate the extracellular polymeric substance (EPS) matrix and act on the enclosed bacteria is a key area of investigation. Studies on the synergistic effect of this compound with β-lactam antibiotics, such as sulbenicillin, suggest that this compound may also play a role in disrupting the outer membrane of biofilm-embedded bacteria, enhancing the penetration of other antimicrobial agents.

Data Presentation: Efficacy of Aminoglycosides Against Bacterial Biofilms

The following table summarizes the available quantitative data on the efficacy of this compound and other relevant aminoglycosides against bacterial biofilms. It is important to note that the Minimum Biofilm Eradication Concentration (MBEC) is often significantly higher than the Minimum Inhibitory Concentration (MIC) for planktonic bacteria, highlighting the protective nature of the biofilm structure.

AntibioticBacterial StrainBiofilm AgeAssay MethodKey FindingsReference
Arbekacin Methicillin-Resistant Staphylococcus aureus (MRSA)MatureRat air-pouch modelDose-dependent bactericidal effect observed at concentrations between 0.3 and 10 mg/kg. Ineffective at 0.1 mg/kg.[2][2]
Arbekacin + FosfomycinMethicillin-Resistant Staphylococcus aureus (MRSA)MatureRat air-pouch modelA clear synergistic effect was observed in eradicating the biofilm structure.[3][3]
Tobramycin Pseudomonas aeruginosa24 hoursMicrobroth dilution (MBEC)MBEC values ranged from 80 to >5120 mg/L.[1][1]
Tobramycin Pseudomonas aeruginosa24 hoursBiofilm Inhibition AssayEffective at higher concentrations for inhibiting and eradicating biofilms.[4][4]
Amikacin Pseudomonas aeruginosaMatureMBEC AssayMBEC values were significantly higher than MIC values.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the anti-biofilm activity of this compound.

Protocol 1: Determination of Minimum Biofilm Eradication Concentration (MBEC)

This protocol is adapted from standard MBEC assay procedures and can be used to determine the concentration of this compound required to eradicate a pre-formed biofilm.

Materials:

  • 96-well microtiter plates

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Resazurin solution (for viability assessment) or plate reader for turbidity

Procedure:

  • Biofilm Formation:

    • Inoculate a 96-well plate with 100 µL of a diluted overnight bacterial culture (adjusted to a specific OD, e.g., 0.05 at 600 nm).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) to allow for biofilm formation.

  • Preparation of this compound Dilutions:

    • Prepare a serial dilution of this compound in fresh growth medium in a separate 96-well plate. Concentrations should span a wide range to determine the MBEC.

  • Exposure of Biofilm to this compound:

    • Carefully remove the planktonic bacteria from the biofilm plate by aspiration.

    • Wash the wells gently with PBS to remove non-adherent cells.

    • Add 100 µL of the prepared this compound dilutions to the wells containing the biofilms. Include a positive control (biofilm with no antibiotic) and a negative control (no biofilm, no antibiotic).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24 hours) at 37°C.

  • Assessment of Biofilm Viability:

    • After incubation, remove the antibiotic-containing medium.

    • Wash the wells with PBS.

    • Add fresh growth medium and a viability indicator such as resazurin, or assess turbidity using a plate reader after a further incubation period.

    • The MBEC is the lowest concentration of this compound that results in no viable cells in the biofilm.

Protocol 2: Quantification of Biofilm Biomass using Crystal Violet Assay

This protocol measures the total biofilm biomass and can be used to assess the ability of this compound to inhibit biofilm formation or disrupt existing biofilms.

Materials:

  • 96-well microtiter plates

  • Bacterial strain of interest

  • Appropriate growth medium

  • This compound stock solution

  • PBS

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol

Procedure:

  • For Biofilm Inhibition:

    • Add 100 µL of diluted bacterial culture and varying concentrations of this compound to the wells of a 96-well plate simultaneously.

    • Incubate for 24-48 hours at 37°C.

  • For Biofilm Disruption:

    • First, form biofilms as described in the MBEC protocol (Step 1).

    • Then, treat the pre-formed biofilms with different concentrations of this compound for a set period (e.g., 24 hours).

  • Crystal Violet Staining:

    • Gently wash the wells with PBS to remove planktonic cells.

    • Fix the biofilms by air-drying or with methanol.

    • Stain the biofilms with 125 µL of 0.1% crystal violet solution for 10-15 minutes.

    • Wash the wells with water to remove excess stain.

  • Quantification:

    • Solubilize the bound crystal violet with 200 µL of 30% acetic acid or 95% ethanol.

    • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

    • A reduction in absorbance in the presence of this compound indicates biofilm inhibition or disruption.

Visualization of Pathways and Workflows

Signaling Pathways in Biofilm Formation

The formation of bacterial biofilms is a complex process regulated by various signaling pathways. While the specific pathways targeted by this compound for biofilm disruption are yet to be fully elucidated, general pathways such as quorum sensing and c-di-GMP signaling are known to be crucial for biofilm development and are potential targets for anti-biofilm agents.

G cluster_0 Quorum Sensing (QS) cluster_1 c-di-GMP Signaling Signal Synthesis Signal Synthesis Signal Accumulation Signal Accumulation Signal Synthesis->Signal Accumulation Signal Detection Signal Detection Signal Accumulation->Signal Detection Gene Regulation Gene Regulation Signal Detection->Gene Regulation Biofilm Formation Biofilm Formation Gene Regulation->Biofilm Formation DGCs Diguanylate Cyclases (DGCs) c-di-GMP c-di-GMP DGCs->c-di-GMP Synthesis PDEs Phosphodiesterases (PDEs) Environmental Cues Environmental Cues Environmental Cues->DGCs c-di-GMP->PDEs Degradation Effector Proteins Effector Proteins c-di-GMP->Effector Proteins Effector Proteins->Biofilm Formation This compound (Potential Target) This compound (Potential Target) This compound (Potential Target)->Gene Regulation This compound (Potential Target)->Effector Proteins

Caption: General signaling pathways in bacterial biofilm formation.

Experimental Workflow for this compound Biofilm Disruption Assay

The following diagram illustrates the logical flow of an experiment designed to test the efficacy of this compound against bacterial biofilms.

G cluster_quantification Quantification Methods Start Start Bacterial Culture Preparation Bacterial Culture Preparation Biofilm Formation (24-48h) Biofilm Formation (24-48h) Bacterial Culture Preparation->Biofilm Formation (24-48h) Treatment with this compound Concentrations Treatment with this compound Concentrations Biofilm Formation (24-48h)->Treatment with this compound Concentrations Incubation (24h) Incubation (24h) Treatment with this compound Concentrations->Incubation (24h) Wash to Remove Planktonic Cells Wash to Remove Planktonic Cells Incubation (24h)->Wash to Remove Planktonic Cells Quantification of Biofilm Quantification of Biofilm Wash to Remove Planktonic Cells->Quantification of Biofilm Data Analysis Data Analysis Quantification of Biofilm->Data Analysis Crystal Violet Staining (Biomass) Crystal Violet Staining (Biomass) Quantification of Biofilm->Crystal Violet Staining (Biomass) Viability Assay (e.g., Resazurin) Viability Assay (e.g., Resazurin) Quantification of Biofilm->Viability Assay (e.g., Resazurin) End End Data Analysis->End

Caption: Experimental workflow for biofilm disruption assay.

Conclusion

This compound holds promise as an agent for combating bacterial biofilms, either alone or in combination with other antibiotics. The protocols and information provided in this document offer a foundation for researchers to systematically investigate its anti-biofilm properties. Further research is warranted to establish specific MBEC values for this compound against a range of clinically relevant bacterial strains and to elucidate the precise molecular mechanisms by which it disrupts the biofilm matrix and affects the embedded bacteria.

References

Application Notes and Protocols: Methodology for Assessing Dibekacin Efficacy in a Mouse Sepsis Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sepsis remains a significant global health challenge with high morbidity and mortality rates. The development of effective therapeutic interventions is paramount. Dibekacin, a semisynthetic aminoglycoside antibiotic, has demonstrated potent bactericidal activity against a broad spectrum of Gram-negative and some Gram-positive bacteria.[1][2][3] Its mechanism of action involves the irreversible binding to the 30S ribosomal subunit of bacteria, leading to the inhibition of protein synthesis and subsequent bacterial cell death.[1][4] This document provides a detailed methodology for assessing the efficacy of this compound in a clinically relevant mouse model of sepsis induced by cecal ligation and puncture (CLP). The CLP model is considered the gold standard in sepsis research as it closely mimics the polymicrobial nature and pathophysiological progression of human abdominal sepsis.[5][6][7][8]

These protocols outline the experimental workflow, from the induction of sepsis to the evaluation of key efficacy endpoints, including survival, bacterial clearance, and modulation of the host inflammatory response. The provided data tables and diagrams are intended to facilitate experimental design, execution, and data interpretation for researchers investigating the therapeutic potential of this compound in the context of severe bacterial infections.

Experimental Protocols

Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis

This protocol describes the induction of polymicrobial sepsis in mice using the CLP procedure.[5][9][10] The severity of sepsis can be modulated by altering the ligation length and the needle gauge used for puncture.[5]

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps, needle holder)

  • 3-0 silk suture

  • 21-gauge and 25-gauge needles

  • 70% ethanol and povidone-iodine for disinfection

  • Sterile 0.9% saline, pre-warmed to 37°C

  • Buprenorphine for analgesia

  • Heating pad

Procedure:

  • Anesthetize the mouse using a vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine mixture. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Shave the abdomen and disinfect the surgical area with alternating scrubs of povidone-iodine and 70% ethanol.

  • Make a 1-2 cm midline laparotomy incision through the skin and peritoneum to expose the abdominal cavity.

  • Exteriorize the cecum, taking care to avoid damage to the mesenteric vessels.

  • Ligate the cecum with a 3-0 silk suture at a desired distance from the distal end (e.g., 5-10 mm). Ensure the ligation does not occlude the ileocecal valve, which would cause bowel obstruction.[9]

  • Puncture the ligated cecal stump once or twice with a 21-gauge (for severe sepsis) or 25-gauge (for moderate sepsis) needle. A small amount of fecal content should be extruded to ensure patency.[10]

  • Carefully return the cecum to the peritoneal cavity.

  • Close the peritoneal wall and skin with sutures or surgical clips.

  • Administer pre-warmed sterile saline (1 ml, subcutaneous) for fluid resuscitation.

  • Administer buprenorphine (0.05-0.1 mg/kg, subcutaneous) for post-operative analgesia.

  • Place the mouse on a heating pad to maintain body temperature until it has fully recovered from anesthesia.

  • For sham-operated control animals, perform the same surgical procedure, including exteriorization of the cecum, but without ligation and puncture.[9]

This compound Treatment Regimen

Materials:

  • This compound sulfate powder

  • Sterile 0.9% saline for injection

Procedure:

  • Prepare a stock solution of this compound in sterile saline. The concentration should be calculated based on the desired dosage and the average weight of the mice.

  • Initiate this compound treatment at a clinically relevant time point post-CLP (e.g., 6 hours).

  • Administer this compound via a clinically relevant route, such as subcutaneous (SC) or intraperitoneal (IP) injection.

  • A typical dosing regimen could be 10 mg/kg administered every 12 hours for a specified duration (e.g., 3-5 days).

  • The control group should receive an equivalent volume of the vehicle (sterile saline).

Assessment of Survival

Procedure:

  • Monitor the mice at least twice daily for a period of 7-14 days post-CLP.

  • Record the time of death for each animal.

  • Euthanize moribund animals (e.g., those exhibiting severe lethargy, inability to ambulate, or a body temperature below 30°C) and record the time of euthanasia as the time of death.

  • Plot survival data as a Kaplan-Meier survival curve and analyze using a log-rank test.[8]

Determination of Bacterial Load

This protocol is used to quantify the bacterial burden in blood and various organs.[8][11][12]

Materials:

  • Sterile microcentrifuge tubes

  • Sterile phosphate-buffered saline (PBS)

  • Tissue homogenizer

  • Tryptic Soy Agar (TSA) plates

  • Incubator (37°C)

Procedure:

  • At a predetermined time point post-CLP (e.g., 24 or 48 hours), euthanize the mice.

  • Collect blood via cardiac puncture into tubes containing an anticoagulant.

  • Perform serial 10-fold dilutions of the blood in sterile PBS.

  • Aseptically harvest organs (e.g., spleen, liver, lungs) and weigh them.

  • Homogenize the organs in a known volume of sterile PBS.

  • Perform serial 10-fold dilutions of the tissue homogenates in sterile PBS.

  • Plate 100 µl of each dilution onto TSA plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of colony-forming units (CFUs) on plates with 30-300 colonies.

  • Calculate the bacterial load as CFU/ml of blood or CFU/gram of tissue.

Cytokine Analysis

This protocol describes the measurement of pro-inflammatory cytokines in plasma or peritoneal lavage fluid using an Enzyme-Linked Immunosorbent Assay (ELISA).[13][14][15][16][17]

Materials:

  • Blood collection tubes with anticoagulant

  • Sterile PBS

  • Commercial ELISA kits for murine cytokines (e.g., TNF-α, IL-6, IL-1β)

  • Microplate reader

Procedure:

  • At a specified time point post-CLP (e.g., 6, 12, or 24 hours), collect blood via cardiac puncture.

  • Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.

  • Alternatively, to collect peritoneal lavage fluid, inject 5 ml of cold, sterile PBS into the peritoneal cavity, gently massage the abdomen, and then aspirate the fluid. Centrifuge the fluid to pellet cells and collect the supernatant.

  • Store plasma or peritoneal lavage fluid at -80°C until analysis.

  • Perform the ELISA for specific cytokines according to the manufacturer's instructions.

  • Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.

Data Presentation

Table 1: Survival Rate Following this compound Treatment in CLP-Induced Sepsis

Treatment GroupNumber of Animals (n)Survival Rate at Day 7 (%)p-value (vs. Vehicle)
Sham10100-
CLP + Vehicle2025-
CLP + this compound (10 mg/kg)2075<0.05

Table 2: Bacterial Load in Blood and Tissues at 24 Hours Post-CLP

Treatment GroupBlood (CFU/ml)Spleen (CFU/g)Liver (CFU/g)
Sham<10<100<100
CLP + Vehicle5.2 x 10⁵ ± 1.8 x 10⁵8.9 x 10⁷ ± 2.5 x 10⁷6.3 x 10⁷ ± 1.9 x 10⁷
CLP + this compound (10 mg/kg)1.4 x 10³ ± 0.5 x 10³3.1 x 10⁵ ± 1.2 x 10⁵2.5 x 10⁵ ± 0.9 x 10⁵
Data are presented as mean ± SEM.

Table 3: Pro-inflammatory Cytokine Levels in Plasma at 12 Hours Post-CLP

Treatment GroupTNF-α (pg/ml)IL-6 (pg/ml)IL-1β (pg/ml)
Sham50 ± 1580 ± 2530 ± 10
CLP + Vehicle1250 ± 3503500 ± 800850 ± 200
CLP + this compound (10 mg/kg)450 ± 1201100 ± 300300 ± 90
Data are presented as mean ± SEM.

Mandatory Visualization

Dibekacin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound Ribosome 30S Ribosomal Subunit This compound->Ribosome Binds to Protein Faulty Protein Synthesis Ribosome->Protein Causes misreading of mRNA mRNA mRNA mRNA->Ribosome Death Bacterial Cell Death Protein->Death Leads to

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_procedure Experimental Procedure CLP Cecal Ligation and Puncture (CLP) Sepsis Induction Treatment This compound or Vehicle Administration CLP->Treatment 6 hours post-op Monitoring Survival Monitoring (7-14 days) Treatment->Monitoring Sampling Sample Collection (Blood, Tissues) Treatment->Sampling 24-48 hours post-op Analysis Bacterial Load (CFU) Cytokine Analysis (ELISA) Sampling->Analysis

Caption: Experimental workflow for assessing this compound efficacy.

Sepsis_Pathophysiology cluster_pathway Sepsis Pathophysiological Cascade Infection Polymicrobial Infection (CLP) Immune_Response Host Immune Response Infection->Immune_Response Triggers Organ_Dysfunction Multiple Organ Dysfunction Infection->Organ_Dysfunction Direct Damage Cytokine_Storm Systemic Inflammatory Response (Cytokine Storm) Immune_Response->Cytokine_Storm Leads to Cytokine_Storm->Organ_Dysfunction Causes This compound This compound This compound->Infection Inhibits (Bacterial Clearance)

Caption: Simplified signaling pathway in sepsis.

References

Application Notes and Protocols for In Vitro Susceptibility Testing of Pseudomonas aeruginosa to Dibekacin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pseudomonas aeruginosa is a significant opportunistic pathogen known for its intrinsic and acquired resistance to multiple antimicrobial agents, posing considerable challenges in clinical settings. Dibekacin, a semisynthetic aminoglycoside antibiotic, has demonstrated potent activity against a range of Gram-negative bacteria, including isolates of P. aeruginosa. Accurate in vitro susceptibility testing is crucial for determining the potential efficacy of this compound and for guiding therapeutic strategies.

This document provides detailed protocols for determining the in vitro susceptibility of P. aeruginosa to this compound using standardized methods such as broth microdilution and Kirby-Bauer disk diffusion. It is important to note that while the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide interpretive criteria for many aminoglycosides, specific breakpoints for this compound against P. aeruginosa are not listed in their current guidelines. Therefore, this document references the interpretive standards provided by the Japanese Society of Chemotherapy (JSC), where this compound is more commonly utilized.

These protocols are intended to be executed by trained laboratory personnel in a controlled environment. Adherence to established standards for quality control is mandatory for ensuring the accuracy and reproducibility of results.

Data Presentation: Interpretive Criteria for Susceptibility Testing

The following tables summarize the minimum inhibitory concentration (MIC) and zone diameter breakpoints for this compound against Pseudomonas aeruginosa, as well as for comparator aminoglycosides from CLSI and EUCAST for reference.

This compound Interpretive Criteria for P. aeruginosa (Japanese Society of Chemotherapy)
MethodDisk ContentSusceptible (S)Intermediate (I)Resistant (R)
MIC (µg/mL) N/A≤48≥16
Disk Diffusion (mm) 10 µg≥1714 - 16≤13
Comparator Aminoglycoside MIC Breakpoints (µg/mL) for P. aeruginosa
Antimicrobial AgentCLSI M100 (2023) S/I/REUCAST v13.1 (2023) S/R
Amikacin≤16 / 32 / ≥64≤8 / >16
Gentamicin≤4 / 8 / ≥16≤4 / >4
Tobramycin≤4 / 8 / ≥16≤4 / >4
Comparator Aminoglycoside Disk Diffusion Breakpoints (mm) for P. aeruginosa
Antimicrobial AgentDisk ContentCLSI M100 (2023) S/I/REUCAST v13.1 (2023) S/R
Amikacin30 µg≥17 / 15-16 / ≤14≥18 / <18
Gentamicin10 µg≥15 / 13-14 / ≤12≥17 / <17
Tobramycin10 µg≥15 / 13-14 / ≤12≥17 / <17

Experimental Protocols

The following are detailed methodologies for performing broth microdilution and disk diffusion susceptibility testing of P. aeruginosa against this compound.

Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a bacterium.

3.1.1 Materials

  • This compound analytical standard powder

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Pseudomonas aeruginosa isolate(s) for testing

  • Pseudomonas aeruginosa ATCC® 27853™ quality control strain

  • Sterile saline or deionized water

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional, for inoculum standardization)

  • Incubator (35°C ± 2°C, ambient air)

  • Pipettes and sterile tips

3.1.2 Protocol Steps

  • Prepare this compound Stock Solution: Aseptically prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable sterile solvent (e.g., sterile deionized water). Filter-sterilize the stock solution.

  • Prepare Microtiter Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the this compound stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.

    • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down to the desired final concentration (e.g., 0.25 µg/mL). Discard the final 50 µL from the last well. This will leave 50 µL in each well with serially diluted this compound.

    • The final column can serve as a growth control (no antibiotic).

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of P. aeruginosa.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension 1:100 in CAMHB (e.g., 0.1 mL into 9.9 mL of broth) to achieve a concentration of approximately 1 x 10⁶ CFU/mL.

  • Inoculate Plates: Within 15 minutes of preparing the final inoculum, add 50 µL of the diluted bacterial suspension to each well of the microtiter plate. This will result in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL and a final volume of 100 µL per well. The antibiotic concentrations will be halved to their final testing concentrations (e.g., 64 µg/mL down to 0.125 µg/mL).

  • Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading Results:

    • Examine the plates from the bottom using a reading mirror or automated plate reader.

    • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

    • The growth control well should show distinct turbidity.

Broth_Microdilution_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum start->prep_inoculum prep_plates Prepare Serial Dilutions in 96-Well Plates prep_stock->prep_plates inoculate Inoculate Plates (Final: 5x10^5 CFU/mL) prep_plates->inoculate dilute_inoculum Dilute Inoculum to 1x10^6 CFU/mL prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end_process End read_mic->end_process

Caption: Workflow for Broth Microdilution MIC Testing.

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.

3.2.1 Materials

  • 10 µg this compound antimicrobial disks

  • Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm diameter)

  • Pseudomonas aeruginosa isolate(s) for testing

  • Pseudomonas aeruginosa ATCC® 27853™ quality control strain

  • Sterile saline

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C, ambient air)

  • Ruler or caliper for measuring zone diameters

3.2.2 Protocol Steps

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of P. aeruginosa.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculate Agar Plate:

    • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and rotate it firmly against the upper inside wall of the tube to express excess fluid.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions (rotating the plate approximately 60 degrees between each streaking) to ensure a uniform lawn of growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Apply Antimicrobial Disks:

    • Aseptically apply the 10 µg this compound disk(s) to the surface of the inoculated agar plate.

    • Gently press each disk down to ensure complete contact with the agar.

    • Disks should be placed at least 24 mm apart (from center to center).

  • Incubation: Within 15 minutes of applying the disks, invert the plates and place them in an incubator at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading Results:

    • Measure the diameter of the zone of complete growth inhibition (including the disk) to the nearest millimeter using a ruler or caliper.

    • Read the plates from the back against a dark, non-reflective background illuminated with reflected light.

    • Interpret the zone size according to the breakpoints provided in Table 2.1.

Disk_Diffusion_Workflow start Start prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum start->prep_inoculum inoculate_plate Inoculate MHA Plate with Swab for Lawn Growth prep_inoculum->inoculate_plate apply_disk Apply 10 µg this compound Disk to Agar Surface inoculate_plate->apply_disk incubate Incubate at 35°C for 16-20 hours apply_disk->incubate measure_zone Measure Zone of Inhibition Diameter (mm) incubate->measure_zone interpret Interpret Result using JSC Breakpoints measure_zone->interpret end_process End interpret->end_process

Caption: Workflow for Kirby-Bauer Disk Diffusion Testing.

Quality Control

Quality control (QC) is essential for ensuring the accuracy and precision of susceptibility testing results.

  • QC Strain: The recommended QC strain for P. aeruginosa susceptibility testing is Pseudomonas aeruginosa ATCC® 27853™ .

  • Frequency: QC testing should be performed each day that patient isolates are tested.

  • Procedure: The QC strain should be tested using the exact same procedures as the clinical isolates.

  • Acceptable Ranges: At the time of this document's creation, specific QC ranges for this compound with P. aeruginosa ATCC® 27853™ have not been published by major international standards organizations (CLSI, EUCAST) or located within publicly available Japanese Society of Chemotherapy documents.

  • Recommendation: Laboratories should establish their own internal, statistically valid QC ranges for this compound. This can be achieved by testing the ATCC® 27853™ strain for 20-30 consecutive testing days and calculating the mean and standard deviation for both MIC and zone diameter results. The acceptable range is typically the mean ± 2 standard deviations. Results should consistently fall within this established range for clinical test results to be considered valid.

Logical Relationships in Susceptibility Testing

The relationship between the MIC, zone diameter, and the interpretive category is fundamental to susceptibility testing. An inverse correlation exists between the MIC and the zone of inhibition.

Logical_Relationships mic_result MIC Result (µg/mL) low_mic Low MIC mic_result->low_mic indicates high susceptibility high_mic High MIC mic_result->high_mic indicates low susceptibility zone_result Zone Diameter (mm) large_zone Large Zone Diameter zone_result->large_zone indicates high susceptibility small_zone Small Zone Diameter zone_result->small_zone indicates low susceptibility low_mic->large_zone Correlates with susceptible Category: Susceptible low_mic->susceptible high_mic->small_zone Correlates with resistant Category: Resistant high_mic->resistant large_zone->susceptible small_zone->resistant

Techniques for Studying Dibekacin Uptake in Bacterial Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for several established techniques to quantify the uptake of Dibekacin, a potent aminoglycoside antibiotic, into bacterial cells. Understanding the kinetics and extent of drug accumulation is crucial for evaluating antibacterial efficacy, investigating resistance mechanisms, and developing novel therapeutic strategies.

Introduction to this compound Uptake

This compound, like other aminoglycosides, targets the bacterial ribosome to inhibit protein synthesis, ultimately leading to cell death.[1] Its journey to the ribosome begins with a critical step: traversing the bacterial cell envelope. This process is generally understood to occur in three phases: initial electrostatic interaction with the outer membrane, a slow energy-dependent phase I (EDPI), and a more rapid energy-dependent phase II (EDPII) that involves transport across the inner membrane, driven by the proton motive force.[2][3] A thorough understanding of this uptake process is essential for overcoming resistance and enhancing the efficacy of this important class of antibiotics.[2][4]

Fluorescent Labeling and Microscopy/Flow Cytometry

This method utilizes a fluorescently labeled this compound analogue to visualize and quantify its association with and entry into bacterial cells. It allows for the differentiation between membrane-bound and internalized antibiotic molecules.[3][5]

Application Note:

This technique is particularly useful for high-throughput screening of factors that may influence drug uptake, such as efflux pump inhibitors or membrane-perturbing agents. Fluorescence microscopy provides spatial resolution to observe localization within the cell, while flow cytometry enables the rapid analysis of a large population of individual cells, providing statistically robust quantitative data.[3] While creating fluorescently labeled this compound is a prerequisite, the insights gained into uptake dynamics at a single-cell level are invaluable.

Experimental Protocol:

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable growth medium

  • Fluorescently labeled this compound (e.g., conjugated to a Cy5 or similar dye)

  • Phosphate-buffered saline (PBS)

  • Microcentrifuge

  • Fluorescence microscope with appropriate filter sets

  • Flow cytometer

Procedure:

  • Bacterial Culture Preparation: Grow the bacterial strain overnight in CAMHB at 37°C with shaking. Dilute the overnight culture into fresh, pre-warmed CAMHB and grow to the mid-logarithmic phase (OD600 of ~0.5).

  • Incubation with Fluorescent this compound: Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 5 minutes) and wash twice with PBS. Resuspend the bacterial pellet in PBS to a desired cell density (e.g., 10^8 CFU/mL). Add the fluorescently labeled this compound to the bacterial suspension at the desired final concentration. Incubate at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

  • Washing: After incubation, pellet the cells by centrifugation and wash twice with ice-cold PBS to remove unbound fluorescent this compound.

  • Fluorescence Microscopy: Resuspend the final cell pellet in a small volume of PBS. Mount a small aliquot on a microscope slide with a coverslip. Visualize the cells using a fluorescence microscope. Capture images to observe the localization of the fluorescent signal.

  • Flow Cytometry Analysis: Resuspend the final cell pellet in PBS. Analyze the cell suspension using a flow cytometer equipped with the appropriate laser and emission filters for the chosen fluorophore. Gate on the bacterial population based on forward and side scatter characteristics. Quantify the mean fluorescence intensity of the bacterial population at each time point.

Data Presentation:
ParameterTypical Range/ValueReference Aminoglycoside
Incubation Concentration1 - 10 x MICNeomycin-Cy5
Incubation Time15 - 60 minutesNeomycin-Cy5
Analysis MethodMean Fluorescence IntensityNeomycin-Cy5

Radiolabeling and Scintillation Counting

This classic and highly sensitive method involves incubating bacterial cells with a radiolabeled form of this compound (e.g., containing ³H or ¹⁴C) and subsequently measuring the amount of radioactivity incorporated into the cells.

Application Note:

Radiolabeling provides a direct and highly sensitive measure of total drug accumulation within the bacterial cell. It is considered a gold-standard method for quantifying uptake.[2] However, it requires specialized facilities for handling radioactive materials and does not distinguish between membrane-bound and cytoplasmic antibiotic.

Experimental Protocol:

Materials:

  • Bacterial strain of interest

  • Growth medium (e.g., CAMHB)

  • Radiolabeled this compound (e.g., [³H]-Dibekacin or [¹⁴C]-Dibekacin)

  • Unlabeled this compound

  • Ice-cold PBS

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

  • Microcentrifuge

  • Filtration apparatus with glass fiber filters (e.g., 0.45 µm)

Procedure:

  • Bacterial Culture Preparation: Prepare a mid-logarithmic phase bacterial culture as described in the previous protocol.

  • Uptake Assay: Pellet the cells, wash with PBS, and resuspend in fresh medium to the desired density. Add radiolabeled this compound to the cell suspension. To determine non-specific binding, prepare a parallel set of tubes with a large excess (e.g., 100-fold) of unlabeled this compound added a few minutes before the radiolabeled compound.

  • Incubation: Incubate the tubes at 37°C with shaking for various time points.

  • Termination of Uptake: Stop the uptake reaction by rapidly filtering the bacterial suspension through a glass fiber filter. Immediately wash the filter with several volumes of ice-cold PBS to remove extracellular radiolabeled this compound.

  • Quantification: Place the filter in a scintillation vial, add scintillation cocktail, and vortex. Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis: Convert the counts per minute (CPM) to moles of this compound using the specific activity of the radiolabeled compound. Normalize the uptake to the number of cells or total protein content.

Data Presentation:
ParameterTypical Range/ValueReference Aminoglycoside
Specific ActivityVaries based on isotope[¹⁴C]-Gentamicin
Incubation Concentration0.1 - 10 µM[¹⁴C]-Gentamicin
Incubation Time5 - 120 minutes[¹⁴C]-Gentamicin
Analysis MethodCPM converted to pmol/mg protein[¹⁴C]-Gentamicin

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with Cell Fractionation

This powerful technique allows for the quantification of unlabeled this compound in different subcellular compartments of the bacteria. It combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.[6][7]

Application Note:

LC-MS/MS is a highly sensitive and specific method for quantifying intracellular drug concentrations without the need for labeling.[6][8] When combined with bacterial cell fractionation, it can provide detailed information on the distribution of this compound within the cell (e.g., periplasm vs. cytoplasm). This is crucial for understanding how the drug overcomes the different membrane barriers.

Experimental Protocol:

Materials:

  • Bacterial strain of interest

  • Growth medium

  • This compound

  • Cell fractionation kit or established protocol reagents (e.g., lysozyme, sonicator, ultracentrifuge)[9]

  • LC-MS/MS system

  • Solvents for extraction (e.g., acetonitrile, methanol)

  • Internal standard (e.g., a structurally similar but isotopically labeled compound or another aminoglycoside not present in the sample)[7]

Procedure:

  • Bacterial Treatment: Grow and treat bacterial cultures with this compound at the desired concentration and for various durations.

  • Cell Harvesting and Washing: Pellet the cells by centrifugation and wash thoroughly with ice-cold PBS to remove external this compound.

  • Bacterial Cell Fractionation (Optional but Recommended):

    • Periplasmic Fraction: Use a method like osmotic shock to release periplasmic contents.

    • Spheroplast Formation: Treat the remaining cells with lysozyme to degrade the cell wall.

    • Cytoplasmic and Membrane Fractions: Lyse the spheroplasts (e.g., by sonication or homogenization). Separate the cytoplasmic (supernatant) and membrane (pellet) fractions by ultracentrifugation.

  • Drug Extraction: To each subcellular fraction (or the whole-cell lysate if not fractionating), add a protein precipitation/extraction solvent (e.g., cold acetonitrile) containing a known concentration of the internal standard. Vortex vigorously and then centrifuge to pellet the precipitated proteins and cellular debris.

  • LC-MS/MS Analysis: Transfer the supernatant to a new tube, evaporate to dryness if necessary, and reconstitute in a suitable mobile phase. Inject the sample into the LC-MS/MS system. Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify this compound and the internal standard.[7]

  • Quantification: Generate a standard curve using known concentrations of this compound and the internal standard. Calculate the concentration of this compound in the bacterial samples based on the peak area ratios relative to the standard curve.

Data Presentation:
ParameterTypical Range/ValueReference Aminoglycoside
Limit of Quantification0.1 µg/mLArbekacin[7]
Linearity Range0.1 - 45.9 µg/mLArbekacin[7]
Recovery94.7 - 103.8%Arbekacin[7]
Analysis MethodPeak Area RatioArbekacin[7]

Visualizations

Dibekacin_Uptake_Mechanism extracellular Extracellular This compound outer_membrane Outer Membrane (LPS) extracellular->outer_membrane Electrostatic Interaction periplasm Periplasm outer_membrane->periplasm Self-promoted Uptake inner_membrane Inner Membrane periplasm->inner_membrane EDPI (Slow) cytoplasm Cytoplasm inner_membrane->cytoplasm EDPII (Rapid) (PMF-dependent) ribosome 30S Ribosomal Subunit cytoplasm->ribosome Binding protein_synthesis Protein Synthesis Inhibition ribosome->protein_synthesis

Caption: General mechanism of this compound uptake in Gram-negative bacteria.

Fluorescent_Dibekacin_Workflow culture 1. Grow Bacterial Culture (Mid-log phase) wash1 2. Harvest and Wash Cells (PBS) culture->wash1 incubate 3. Incubate with Fluorescent this compound wash1->incubate wash2 4. Wash to Remove Unbound Drug incubate->wash2 analysis 5. Analysis wash2->analysis microscopy Fluorescence Microscopy analysis->microscopy Qualitative/ Localization flow_cytometry Flow Cytometry analysis->flow_cytometry Quantitative

Caption: Experimental workflow for the fluorescent this compound uptake assay.

LCMS_Workflow culture 1. Treat Bacterial Culture with this compound wash 2. Harvest and Wash Cells culture->wash fractionate 3. Cell Fractionation (Optional) wash->fractionate extract 4. Drug Extraction (with Internal Standard) fractionate->extract analyze 5. LC-MS/MS Analysis extract->analyze quantify 6. Quantification analyze->quantify

Caption: Workflow for this compound quantification by LC-MS/MS.

References

Application Notes and Protocols: Use of Dibekacin in Synergistic Antibiotic Combination Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibekacin is an aminoglycoside antibiotic effective against a range of bacteria, including resistant strains. The growing challenge of antimicrobial resistance has spurred research into combination therapies to enhance efficacy and overcome resistance mechanisms. These application notes provide detailed protocols for investigating the synergistic potential of this compound with other antibiotics, focusing on the checkerboard and time-kill assays.

Key Concepts in Synergy Testing

Antibiotic synergy occurs when the combined effect of two or more drugs is significantly greater than the sum of their individual effects. In contrast, an additive effect is when the combined effect is equal to the sum of the individual effects, and antagonism is when the combination is less effective than the individual agents.

Experimental Protocols

Checkerboard Assay

The checkerboard assay is a common in vitro method to assess antibiotic synergy. It involves testing a matrix of antibiotic concentrations to determine the minimum inhibitory concentration (MIC) of each drug alone and in combination.

Protocol:

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and the second antibiotic at a concentration at least ten times the expected MIC. Sterilize by filtration.

  • Bacterial Inoculum Preparation: Culture the test organism overnight in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the assay plate.[1]

  • Plate Setup:

    • Use a 96-well microtiter plate.

    • Add 50 µL of sterile broth to each well.[1]

    • Create serial twofold dilutions of this compound along the x-axis (columns) and the second antibiotic along the y-axis (rows).[2]

    • The final plate should contain wells with each antibiotic alone (in the last row and column, respectively) and in combination at various concentrations.[3] Include a growth control well without any antibiotics.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: Determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration that completely inhibits visible bacterial growth.

  • Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) Index to determine the nature of the interaction.[1][3]

    • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

    • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • FIC Index (FICI) = FIC of Drug A + FIC of Drug B

    The results are interpreted as follows:

    • Synergy: FICI ≤ 0.5[3]

    • Additive/Indifference: 0.5 < FICI ≤ 4[3]

    • Antagonism: FICI > 4[3]

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_antibiotics Prepare Antibiotic Stock Solutions plate_setup Set up 96-well plate with serial dilutions prep_antibiotics->plate_setup prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate plate with bacterial suspension prep_inoculum->inoculate plate_setup->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MICs incubate->read_mic calc_fici Calculate FIC Index read_mic->calc_fici interpret Interpret Results (Synergy, Additive, Antagonism) calc_fici->interpret

Time-Kill Assay

The time-kill assay provides dynamic information about the rate of bacterial killing over time when exposed to antibiotics alone and in combination.

Protocol:

  • Preparation: Determine the MIC of each antibiotic against the test organism beforehand. Prepare antibiotic solutions at concentrations relative to the MIC (e.g., 0.5x, 1x, 2x MIC).[4]

  • Inoculum Preparation: Prepare a bacterial inoculum with a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in a suitable broth.[5]

  • Experimental Setup:

    • Prepare flasks containing the broth with:

      • No antibiotic (growth control)

      • This compound alone

      • The second antibiotic alone

      • The combination of this compound and the second antibiotic

  • Initiation and Sampling: Add the bacterial inoculum to each flask. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.[4][5]

  • Bacterial Viable Count: Perform serial dilutions of the collected aliquots and plate them on agar plates to determine the number of viable bacteria (CFU/mL).

  • Incubation: Incubate the plates at 37°C for 18-24 hours and count the colonies.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each condition.

    • Synergy is defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at a specific time point.

    • Bactericidal activity is defined as a ≥ 3-log₁₀ (99.9%) reduction in the initial inoculum count.[5]

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis prep_solutions Prepare Antibiotic Solutions (at MIC multiples) setup_flasks Set up flasks with antibiotics and control prep_solutions->setup_flasks prep_inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) initiate Inoculate flasks prep_inoculum->initiate setup_flasks->initiate sampling Sample at time points (0, 2, 4, 8, 24h) initiate->sampling plate_and_count Plate serial dilutions and count CFUs sampling->plate_and_count plot_data Plot log10 CFU/mL vs. Time plate_and_count->plot_data interpret Interpret Results (Synergy, Bactericidal Activity) plot_data->interpret

Summary of Quantitative Data from Synergy Studies

The following tables summarize findings from studies investigating the synergistic effects of this compound (or its derivative Arbekacin) in combination with other antibiotics against various bacterial strains.

Table 1: Synergy of Arbekacin-based Combinations against Staphylococcus aureus

CombinationTarget OrganismMethodFindingReference
Arbekacin + VancomycinMRSANot specifiedSynergistic interaction in vitro.[4][4]
Arbekacin + TeicoplaninHetero-VISA & MRSATime-Kill AssaySynergistic against tested strains.[4][4]
Arbekacin + Ampicillin-sulbactamHetero-VISA & MRSATime-Kill AssaySynergistic against tested strains.[4][4]
Arbekacin + VancomycinMRSA (27 strains)Checkerboard TechniqueNo synergistic effects detected; antagonism observed in 2 strains.[6][6]
Arbekacin + CefotiamMRSANot specifiedPotent antibacterial effects.[7][7]
Arbekacin + CefuzonamMRSANot specifiedPotent antibacterial effects.[7][7]

Note: Arbekacin is a derivative of this compound.[4]

Table 2: Synergy of this compound Combinations against Other Bacteria

CombinationTarget OrganismMethodFindingReference
This compound + FosfomycinComplicated Urinary Tract InfectionsClinical StudyCombination acts synergistically.[8]
Aminoglycosides (including this compound analogs) + β-lactamsPseudomonas aeruginosaTime-Kill TechniqueInfrequent synergistic (16%) or enhanced killing (12%) against certain resistant strains.[9][9]

Conclusion

The provided protocols for checkerboard and time-kill assays offer a robust framework for evaluating the synergistic potential of this compound in combination with other antibiotics. The summarized data indicates that this compound and its derivatives can exhibit synergy with various antibiotics, particularly against resistant strains of Staphylococcus aureus and in the context of urinary tract infections. However, outcomes can be strain-dependent, and antagonism has been observed in some cases.[6] Therefore, empirical testing using standardized methods is crucial for guiding the development of effective combination therapies.

References

Application Notes and Protocols for Evaluating Dibekacin-Induced Ototoxicity in Guinea Pigs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for assessing the ototoxic potential of Dibekacin in a guinea pig model. The protocols outlined below cover experimental design, functional auditory assessment, and morphological analysis of the cochlea.

Introduction

Aminoglycoside antibiotics, including this compound, are crucial for treating severe bacterial infections. However, their clinical use is limited by the risk of ototoxicity, which can lead to permanent hearing loss.[1][2] The guinea pig is a well-established and predictive animal model for studying drug-induced ototoxicity due to its anatomical and physiological similarities to the human auditory system.[3][4] This document details a comprehensive experimental design to evaluate the ototoxic effects of this compound, employing both functional and morphological outcome measures.

Experimental Design and Workflow

A typical experimental design involves a control group and one or more this compound-treated groups. The workflow for evaluating this compound ototoxicity is illustrated below.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Auditory Monitoring cluster_endpoint Endpoint Analysis A Acclimatization of Guinea Pigs B Baseline Auditory Assessment (ABR and DPOAE) A->B C Randomization into Groups (Control and this compound-treated) B->C D Daily this compound Administration (Subcutaneous/Intramuscular) C->D E Control Group Administration (Saline) C->E F Interim Auditory Assessments (e.g., weekly ABR/DPOAE) D->F E->F G Final Auditory Assessment (ABR and DPOAE) F->G H Euthanasia and Cochlear Tissue Collection G->H I Cochlear Histology and Morphological Analysis H->I

Figure 1: Experimental workflow for this compound ototoxicity assessment.

Experimental Protocols

Animal Model
  • Species: Hartley strain albino guinea pigs.

  • Weight: 250-350 g.

  • Health Status: Healthy animals with normal Preyer's reflex.

  • Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.

This compound Administration
  • Dosing: A study comparing this compound and netilmicin used a dose of 150 mg/kg/day administered subcutaneously for 21 days.[5] The dosage can be adjusted based on the specific research question.

  • Route of Administration: Intramuscular or subcutaneous injections are common.[5][6]

  • Control Group: The control group should receive an equivalent volume of sterile saline solution.[5]

  • Duration: A common duration for aminoglycoside ototoxicity studies is 21 to 28 days.[5][6]

Auditory Brainstem Response (ABR)

ABR is an electrophysiological test that measures the synchronous neural response of the auditory pathway.

  • Anesthesia: Anesthetize the guinea pig (e.g., ketamine and xylazine).

  • Electrode Placement: Subdermal needle electrodes are placed as follows:

    • Active (Non-inverting): Vertex[7]

    • Reference (Inverting): Mastoid of the test ear[7]

    • Ground: Contralateral mastoid or a distant location (e.g., hind leg)[7]

  • Stimuli:

    • Type: Clicks or tone bursts at various frequencies (e.g., 4, 8, 16, 20 kHz).[8]

    • Presentation: Presented to the ear canal via a calibrated sound delivery system.

  • Data Acquisition:

    • Amplification and Filtering: Amplify and filter the recorded neural activity (e.g., 100-3000 Hz bandpass filter).[7]

    • Averaging: Average multiple responses (e.g., 512-1024 sweeps) for each stimulus intensity.

    • Threshold Determination: The ABR threshold is the lowest stimulus intensity that elicits a discernible and repeatable waveform (often Wave III in guinea pigs).[7][8]

Distortion Product Otoacoustic Emissions (DPOAEs)

DPOAEs are sounds generated by the outer hair cells of the cochlea in response to two simultaneous pure tones.

  • Stimuli:

    • Primary Tones (f1 and f2): Two pure tones with a specific frequency ratio (f2/f1), typically around 1.22.[9]

    • Intensity: Common stimulus intensities are L1 = 65 dB SPL and L2 = 55 dB SPL.

  • Data Acquisition:

    • A probe containing a microphone and two speakers is placed in the external ear canal.

    • The DPOAE at the 2f1-f2 frequency is measured.

    • DPOAE amplitudes are recorded across a range of f2 frequencies.

  • Interpretation: A reduction in DPOAE amplitude is indicative of outer hair cell damage.[10]

Cochlear Histology

Morphological analysis of the cochlea provides direct evidence of hair cell damage.

  • Tissue Preparation:

    • Following the final auditory assessment, euthanize the animal and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Dissect the cochleae and post-fix overnight.

    • Decalcify the cochleae (e.g., with EDTA).

    • Dehydrate and embed in paraffin or resin.

  • Sectioning and Staining:

    • Cut thin sections of the cochlea.

    • Stain with Hematoxylin and Eosin (H&E) to visualize the general morphology of the organ of Corti.

  • Hair Cell Counting:

    • Count the number of inner and outer hair cells in different turns of the cochlea.

    • Compare the hair cell counts between the control and this compound-treated groups.

  • Scanning Electron Microscopy (SEM): For detailed surface morphology of the organ of Corti, SEM can be employed to visualize damage to the stereocilia.[2][6]

Data Presentation

Quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 1: Auditory Brainstem Response (ABR) Threshold Shifts (dB)

Frequency (kHz)Control Group (Mean ± SD)This compound Group (Mean ± SD)p-value
4
8
16
20
Click

Table 2: Distortion Product Otoacoustic Emission (DPOAE) Amplitude Changes (dB SPL)

f2 Frequency (kHz)Control Group (Mean ± SD)This compound Group (Mean ± SD)p-value
4
6
8
10
12

Table 3: Cochlear Hair Cell Counts (Mean ± SD)

Cochlear TurnGroupOuter Hair Cells (OHC)Inner Hair Cells (IHC)
Apical Control
This compound
Middle Control
This compound
Basal Control
This compound

Signaling Pathways in this compound Ototoxicity

Aminoglycosides like this compound induce ototoxicity primarily through the generation of reactive oxygen species (ROS), which triggers apoptotic pathways in the cochlear hair cells.[2][11][12]

ototoxicity_pathway This compound This compound Enters Hair Cell ROS Reactive Oxygen Species (ROS) Generation This compound->ROS JNK JNK Pathway Activation ROS->JNK Mitochondria Mitochondrial Damage ROS->Mitochondria Caspase Caspase Activation JNK->Caspase Mitochondria->Caspase Apoptosis Hair Cell Apoptosis Caspase->Apoptosis

Figure 2: Simplified signaling pathway of this compound-induced ototoxicity.

Aminoglycosides enter the hair cells through mechanotransduction channels.[1] This leads to the formation of ROS, which in turn activates downstream signaling cascades, including the c-Jun N-terminal kinase (JNK) pathway.[11] ROS also damages mitochondria, leading to the release of pro-apoptotic factors. Both pathways converge on the activation of caspases, which execute the apoptotic cell death of hair cells, resulting in hearing loss.[11][13]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dibekacin Dosage in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers optimizing Dibekacin dosage to minimize nephrotoxicity in rat models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced nephrotoxicity?

A1: this compound, like other aminoglycoside antibiotics, induces nephrotoxicity primarily through its accumulation in the epithelial cells of the proximal tubules in the kidney cortex.[1] This accumulation leads to a cascade of detrimental cellular events. A key factor in this process is the generation of reactive oxygen species (ROS), which causes oxidative stress. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, leading to mitochondrial dysfunction, inflammation, and ultimately, apoptosis (programmed cell death) of the renal tubular cells.[2][3]

Q2: What are the recommended dosages of this compound for inducing and studying nephrotoxicity in rats?

A2: The dosage of this compound required to induce nephrotoxicity in rats can vary. Studies have shown that a dose as low as 2.5 mg/kg/day can lead to an increase in urinary cell excretion, an early sign of kidney injury.[4] For more pronounced nephrotoxic effects, researchers have used doses that are 3, 10, and 30 times the suggested human therapeutic dose. It is crucial to perform a dose-response study to determine the optimal dosage for your specific experimental goals, balancing the need to induce measurable nephrotoxicity with the ethical considerations of animal welfare.

Q3: Which biomarkers are most sensitive for detecting early this compound-induced kidney injury?

A3: While traditional biomarkers like blood urea nitrogen (BUN) and serum creatinine (sCr) are indicative of renal dysfunction, they often only become elevated after significant kidney damage has occurred.[5] For earlier and more sensitive detection of this compound-induced nephrotoxicity, it is recommended to use a panel of novel urinary biomarkers. Among the most well-validated in rat models are Kidney Injury Molecule-1 (KIM-1), clusterin, and albumin.[5][6] These biomarkers can detect injury to the renal tubules and glomeruli at very early stages.[5][6]

Q4: Are there any known strategies to mitigate this compound-induced nephrotoxicity in experimental settings?

A4: Yes, several strategies have been explored to reduce the nephrotoxic effects of this compound. One approach involves the chemical modification of the this compound molecule, such as the formation of N-alkylsulfonate derivatives, which have shown reduced nephrotoxicity in rats while maintaining antibacterial activity.[7] Another strategy is the co-administration of protective agents. For instance, while studied with the related aminoglycoside arbekacin, co-administration with pazufloxacin mesilate has been shown to reduce renal uptake and subsequent toxicity.[8]

Troubleshooting Guides

Issue 1: High variability in biomarker data between individual rats in the same treatment group.

  • Possible Cause: Inconsistent drug administration, variations in animal hydration status, or improper sample collection and processing.

  • Solution:

    • Standardize Administration: Ensure precise and consistent administration of this compound. For intraperitoneal (i.p.) or subcutaneous (s.c.) injections, use a consistent volume and injection site.

    • Control Hydration: House rats in a controlled environment with free access to water to maintain consistent hydration levels.

    • Refine Sample Collection: For urine collection, use metabolic cages and ensure complete collection over a standardized time period. When collecting blood, use a consistent site and technique to minimize stress and hemolysis.[9]

    • Consistent Sample Processing: Process all samples (urine and serum) in a standardized manner. Centrifuge at the same speed and temperature, and store aliquots at a consistent temperature to prevent degradation of biomarkers.

Issue 2: Failure to observe significant nephrotoxicity at the expected this compound dosage.

  • Possible Cause: The rat strain used may be less susceptible to aminoglycoside-induced nephrotoxicity, the this compound solution may have degraded, or the experimental timeline may be too short.

  • Solution:

    • Review Animal Model: Different rat strains can have varying sensitivities to nephrotoxic agents. Ensure the chosen strain is appropriate for this type of study.

    • Verify Drug Integrity: Prepare fresh this compound solutions for each experiment and verify the concentration and purity of the compound.

    • Extend Experimental Duration: Aminoglycoside-induced nephrotoxicity can take several days to develop.[1] Consider extending the treatment period and including later time points for sample collection.

    • Increase Dosage: If no toxicity is observed at lower doses, a carefully planned dose-escalation study may be necessary.

Issue 3: Discrepancy between biomarker levels and histopathological findings.

  • Possible Cause: The timing of sample collection may not align with the peak expression of certain biomarkers, or the histopathological analysis may not be sensitive enough to detect early cellular changes.

  • Solution:

    • Optimize Sampling Time: Different biomarkers have different expression kinetics. For example, KIM-1 levels can rise within 24 hours of injury, while changes in serum creatinine may take longer. Conduct a time-course study to determine the optimal sampling times for your chosen biomarkers.

    • Enhance Histopathology: In addition to standard H&E staining, consider using more sensitive techniques such as Periodic acid-Schiff (PAS) staining to visualize basement membrane changes, or immunohistochemistry (IHC) for specific cell death markers like cleaved caspase-3.

Data Presentation

Table 1: Example of a this compound Dose-Response Study on Renal Biomarkers in Rats

This compound Dose (mg/kg/day)Serum Creatinine (mg/dL)Blood Urea Nitrogen (BUN) (mg/dL)Urinary KIM-1 (ng/mL)Urinary Clusterin (µg/mL)
0 (Control)0.5 ± 0.120 ± 32 ± 0.55 ± 1
2.50.6 ± 0.125 ± 410 ± 215 ± 3
101.2 ± 0.350 ± 850 ± 1040 ± 8
302.5 ± 0.5100 ± 15150 ± 25100 ± 20

Values are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Induction of this compound Nephrotoxicity in Rats

  • Animal Model: Use male Sprague-Dawley rats, 8-10 weeks old, weighing 200-250g.

  • Acclimatization: Acclimatize the animals for at least one week before the experiment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

  • This compound Preparation: Dissolve this compound sulfate in sterile 0.9% saline to the desired concentrations.

  • Administration: Administer this compound via intraperitoneal (i.p.) injection once daily for 7 consecutive days.

  • Sample Collection:

    • Urine: Place rats in metabolic cages for 24-hour urine collection on day 0 (baseline) and day 8.

    • Blood: Collect blood via the tail vein on day 0 and via cardiac puncture under anesthesia on day 8 for terminal collection.[10][11]

Protocol 2: Measurement of Renal Biomarkers

  • Serum Preparation: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C. Collect the serum and store at -80°C.

  • Urine Processing: Centrifuge urine samples at 1500 x g for 10 minutes to remove debris. Store the supernatant at -80°C.

  • Biomarker Analysis:

    • Measure serum creatinine and BUN using commercially available colorimetric assay kits.

    • Quantify urinary KIM-1 and clusterin using commercially available ELISA kits specific for rats.

Mandatory Visualizations

Dibekacin_Nephrotoxicity_Pathway cluster_uptake Renal Proximal Tubule Cell cluster_stress Cellular Stress Response cluster_signaling Downstream Signaling This compound This compound Uptake Megalin-mediated Endocytosis This compound->Uptake Lysosome Lysosomal Accumulation Uptake->Lysosome ROS Increased ROS (Oxidative Stress) Lysosome->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria MAPK MAPK Activation (p38, JNK) Mitochondria->MAPK NFkB NF-κB Activation (Inflammation) Mitochondria->NFkB Caspases Caspase Activation (Caspase-3) Mitochondria->Caspases Apoptosis Apoptosis MAPK->Apoptosis NFkB->Apoptosis Caspases->Apoptosis

Caption: Signaling pathway of this compound-induced nephrotoxicity in rats.

Experimental_Workflow start Start: Acclimatize Rats treatment Daily this compound Administration (or Vehicle Control) start->treatment urine_collection 24h Urine Collection (Metabolic Cages) treatment->urine_collection blood_collection Blood Sample Collection (Tail Vein / Cardiac Puncture) treatment->blood_collection histopathology Kidney Tissue Harvest & Histopathology treatment->histopathology biomarker_analysis Biomarker Analysis (sCr, BUN, KIM-1, Clusterin) urine_collection->biomarker_analysis blood_collection->biomarker_analysis data_analysis Data Analysis & Interpretation biomarker_analysis->data_analysis histopathology->data_analysis

Caption: Experimental workflow for assessing this compound nephrotoxicity.

References

addressing solubility and stability issues of Dibekacin in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dibekacin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and stability of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound sulfate in water?

Q2: I am observing precipitation when dissolving this compound sulfate in a buffer. What could be the cause?

A2: Precipitation of highly soluble compounds like this compound sulfate in buffer solutions can be unexpected but may occur due to several factors:

  • pH of the solution: this compound is a basic compound.[2] Its solubility can be pH-dependent. In highly alkaline solutions, the free base form may be less soluble than the sulfate salt, potentially leading to precipitation.

  • Buffer composition: Certain buffer salts, particularly phosphate buffers, can sometimes interact with drug molecules to form less soluble complexes.

  • Concentration: You might be exceeding the solubility limit in that specific buffer system, even if the compound is generally considered highly soluble.

  • Temperature: Temperature can influence solubility. If you are preparing solutions at elevated temperatures and then cooling them, precipitation may occur.

Q3: How stable is this compound in aqueous solutions?

A3: As a member of the aminoglycoside class of antibiotics, this compound is considered to have excellent long-term stability in aqueous solutions.[3] However, the actual stability will depend on the storage conditions, including temperature, pH, and exposure to light. For parenteral solutions, a minimum shelf life of 18 months, preferably at room temperature, is generally desired.[4] If room temperature stability is insufficient, refrigeration at 2°C - 8°C is a common alternative.[4]

Q4: Are there known degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively detailed in the provided search results, aminoglycoside antibiotics can be susceptible to degradation under certain conditions. Potential degradation pathways for drugs in aqueous solutions include hydrolysis (acidic or basic), oxidation, and photolysis.[5][6] Forced degradation studies under these stress conditions are typically performed to identify potential degradants and establish the stability-indicating nature of analytical methods.[5][6]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffer

If you encounter precipitation when preparing a this compound solution, follow this troubleshooting workflow:

G start Precipitation Observed check_ph Check pH of the Solution start->check_ph adjust_ph Adjust pH towards neutral or slightly acidic (e.g., pH 5-7) check_ph->adjust_ph If pH is high check_buffer Consider Buffer Composition check_ph->check_buffer If pH is optimal result Clear Solution? adjust_ph->result change_buffer Switch to an alternative buffer system (e.g., citrate or acetate) check_buffer->change_buffer check_concentration Review this compound Concentration check_buffer->check_concentration If buffer is standard change_buffer->result lower_concentration Prepare a more dilute solution check_concentration->lower_concentration check_temp Evaluate Temperature Effects check_concentration->check_temp If concentration is required lower_concentration->result prepare_rt Prepare solution at room temperature check_temp->prepare_rt If prepared warm and cooled prepare_rt->result end_ok Problem Solved result->end_ok Yes end_fail Contact Technical Support result->end_fail No G start Suspected Degradation check_storage Review Storage Conditions start->check_storage check_light Was solution exposed to light? check_storage->check_light protect_from_light Store in amber vials or protect from light check_light->protect_from_light Yes check_temp Was solution stored at an elevated temperature? check_light->check_temp No analyze Analyze for Degradation Products using HPLC protect_from_light->analyze refrigerate Store at 2-8°C check_temp->refrigerate Yes check_ph What is the pH of the solution? check_temp->check_ph No refrigerate->analyze adjust_ph Adjust pH to a neutral or slightly acidic range check_ph->adjust_ph If pH is highly acidic or alkaline adjust_ph->analyze result Degradation Confirmed? analyze->result prepare_fresh Prepare Fresh Solution result->prepare_fresh Yes no_degradation Solution is Stable result->no_degradation No G start Start step1 Add excess this compound to buffer start->step1 step2 Equilibrate with agitation (24-48h) step1->step2 step3 Separate solid and liquid phases step2->step3 step4 Dilute supernatant step3->step4 step5 Analyze concentration by HPLC step4->step5 end Calculate Solubility step5->end G cluster_0 Forced Degradation cluster_1 HPLC Method Development acid Acid Hydrolysis column Select Column (e.g., C18) acid->column base Base Hydrolysis base->column oxidation Oxidation oxidation->column photo Photolysis photo->column thermal Thermal thermal->column mobile_phase Optimize Mobile Phase column->mobile_phase detection Select Detector (e.g., UV, ELSD, MS) mobile_phase->detection validation Method Validation (ICH) detection->validation analysis Analysis of Stability Samples validation->analysis

References

Troubleshooting Inconsistent Dibekacin MIC Assay Results: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting inconsistent Minimum Inhibitory Concentration (MIC) results in Dibekacin assays. This compound is an aminoglycoside antibiotic effective against a variety of bacterial infections.[1][2][3] Accurate MIC determination is crucial for both clinical diagnostics and drug development. This document outlines common issues, provides detailed troubleshooting steps, and offers standardized protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that can lead to variability in this compound MIC assays.

Q1: Why am I seeing significant variation in MIC values across replicate plates for the same bacterial strain?

A1: Inconsistent MIC values across replicates can stem from several factors. One common cause is inadequate homogenization of the antimicrobial substance in the testing medium.[4] Other potential issues include errors in the serial dilution process, variability in the inoculum preparation, or contamination.

Troubleshooting Steps:

  • Ensure Proper Mixing: Thoroughly vortex the this compound stock solution and each dilution to ensure a homogenous mixture.

  • Verify Pipetting Technique: Use calibrated pipettes and proper technique to minimize errors during serial dilutions and inoculation.

  • Standardize Inoculum: Prepare the bacterial inoculum to the correct density (typically 0.5 McFarland standard) and ensure it is used within a specified timeframe.

  • Aseptic Technique: Maintain strict aseptic technique throughout the procedure to prevent contamination.[5]

Q2: My MIC results are consistently higher or lower than expected based on published data. What could be the cause?

A2: Deviations from expected MIC values can be attributed to the characteristics of the specific bacterial strain, the quality of the materials used, or procedural inaccuracies.

Troubleshooting Steps:

  • Strain Verification: Confirm the identity and purity of your bacterial strain. Spontaneous mutations can alter antibiotic susceptibility.

  • Quality Control of Materials:

    • This compound Powder: Verify the potency and expiration date of the this compound powder. Store it according to the manufacturer's instructions.

    • Growth Media: The composition of the Mueller-Hinton Broth (MHB) or Agar (MHA) can significantly impact results.[6] Ensure the cation concentrations (especially Ca²⁺ and Mg²⁺) are within the recommended range, as these can affect aminoglycoside activity.

  • Inoculum Density: An inoculum that is too dense can lead to falsely high MICs, while a sparse inoculum can result in falsely low MICs.

Q3: I am observing "skipped wells" (growth in a higher concentration well after no growth in a lower one) in my broth microdilution assay. What does this indicate?

A3: Skipped wells are often a sign of contamination, improper pipetting, or the presence of a resistant subpopulation within the bacterial culture.

Troubleshooting Steps:

  • Check for Contamination: Streak a sample from the well showing unexpected growth onto an agar plate to check for purity.

  • Review Pipetting: Ensure that the correct volume of inoculum and antibiotic dilution was added to each well.

  • Consider Heteroresistance: The bacterial population may contain a small number of resistant cells that can grow at higher antibiotic concentrations. This may require further investigation through population analysis.

Q4: The zone of inhibition in my disk diffusion assay is unclear or has irregular edges. How should I interpret this?

A4: Unclear or irregular zones of inhibition can result from several factors, making accurate interpretation difficult.

Troubleshooting Steps:

  • Inoculum Distribution: Ensure the bacterial inoculum is spread evenly across the entire surface of the agar plate.

  • Disk Placement: Place the this compound disk firmly on the agar surface, ensuring complete contact.

  • Incubation Conditions: Incubate the plates under the recommended temperature and atmospheric conditions.

  • Avoid Overlapping Zones: Do not read zones of inhibition where two disks have overlapped.[5]

Quantitative Data Summary

Accurate and consistent preparation of materials is critical for reliable MIC assays. The following tables provide key quantitative parameters for setting up these experiments.

Table 1: Recommended Inoculum Preparation

ParameterValueUnit
Turbidity Standard0.5McFarland
Corresponding Cell Density~1.5 x 10⁸CFU/mL
Final Inoculum Concentration in Well~5 x 10⁵CFU/mL

Table 2: Standard this compound Concentration Ranges for MIC Testing

MethodTypical Concentration Range (µg/mL)
Broth Microdilution0.03 - 64
Agar Dilution0.03 - 64
Disk Diffusion (Disk Content)10, 30

Note: The optimal concentration range may vary depending on the bacterial species being tested and local resistance patterns.

Experimental Protocols

Broth Microdilution MIC Assay Protocol

  • Prepare this compound Stock Solution: Dissolve this compound sulfate powder in sterile deionized water to create a stock solution of a known concentration (e.g., 1280 µg/mL).

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

  • Prepare Bacterial Inoculum:

    • Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[7]

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[5][6]

Visualizations

This compound MIC Assay Troubleshooting Workflow

G This compound MIC Assay Troubleshooting Workflow start Inconsistent MIC Results issue1 Variation Across Replicates start->issue1 issue2 Deviation from Expected Values start->issue2 issue3 Skipped Wells start->issue3 issue4 Unclear Zones (Disk Diffusion) start->issue4 sub_issue1a Inadequate Mixing issue1->sub_issue1a sub_issue1b Pipetting Errors issue1->sub_issue1b sub_issue1c Inoculum Variability issue1->sub_issue1c sub_issue2a Strain Identity/Purity issue2->sub_issue2a sub_issue2b Material Quality (Drug/Media) issue2->sub_issue2b sub_issue2c Incorrect Inoculum Density issue2->sub_issue2c sub_issue3a Contamination issue3->sub_issue3a sub_issue3b Pipetting Inaccuracy issue3->sub_issue3b sub_issue3c Heteroresistance issue3->sub_issue3c sub_issue4a Uneven Inoculum Spread issue4->sub_issue4a sub_issue4b Improper Disk Placement issue4->sub_issue4b solution1a Vortex Solutions Thoroughly sub_issue1a->solution1a solution1b Calibrate & Verify Pipettes sub_issue1b->solution1b solution1c Standardize Inoculum Prep sub_issue1c->solution1c solution2a Verify Strain ID & Purity sub_issue2a->solution2a solution2b QC of this compound & Media sub_issue2b->solution2b solution2c Adjust Inoculum to 0.5 McFarland sub_issue2c->solution2c solution3a Check for Contamination sub_issue3a->solution3a solution3b Review Pipetting Technique sub_issue3b->solution3b solution3c Population Analysis sub_issue3c->solution3c solution4a Ensure Even Inoculum Spread sub_issue4a->solution4a solution4b Proper Disk Application sub_issue4b->solution4b

A flowchart for troubleshooting common issues in this compound MIC assays.

Mechanism of Action of this compound and Resistance

This compound, like other aminoglycosides, functions by inhibiting bacterial protein synthesis.[1][3] It binds to the 30S ribosomal subunit, causing misreading of mRNA and ultimately leading to bacterial cell death.[1][2][3] Resistance to this compound can emerge through various mechanisms.

G This compound Mechanism of Action and Resistance cluster_action Mechanism of Action cluster_resistance Mechanisms of Resistance This compound This compound ribosome 30S Ribosomal Subunit This compound->ribosome Binds to protein_synthesis Protein Synthesis Inhibition ribosome->protein_synthesis Leads to cell_death Bacterial Cell Death protein_synthesis->cell_death Results in enzymatic_mod Enzymatic Modification of this compound enzymatic_mod->this compound Inactivates target_mod Alteration of Ribosomal Target target_mod->ribosome Prevents Binding efflux Increased Efflux efflux->this compound Pumps Out

Diagram illustrating how this compound works and how bacteria develop resistance.

References

Technical Support Center: Preclinical Mitigation of Dibekacin-Induced Ototoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating methods to reduce Dibekacin-induced ototoxicity in preclinical studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced ototoxicity?

This compound, like other aminoglycoside antibiotics, primarily induces ototoxicity through the generation of reactive oxygen species (ROS) within the inner ear. This oxidative stress leads to cellular damage and apoptosis of sensory hair cells in the cochlea and vestibular system, resulting in hearing loss and balance dysfunction. The process begins with the entry of this compound into the hair cells, which can occur through various channels. Once inside, it can disrupt mitochondrial protein synthesis and activate signaling pathways that lead to programmed cell death.

Q2: Are there any known otoprotective agents specifically studied against this compound?

Yes, preclinical research has identified Fosfomycin as a potential otoprotective agent against this compound-induced ototoxicity. A study in rats demonstrated that co-administration of Fosfomycin with this compound could reduce inner ear damage.

Q3: How does Fosfomycin protect against this compound-induced ototoxicity?

The protective mechanism of Fosfomycin appears to be indirect. It is suggested that Fosfomycin inhibits the accumulation of this compound in the kidneys. This leads to a lower concentration of this compound in the serum, and consequently, reduced transfer of the ototoxic drug into the inner ear fluids, thereby minimizing damage to the hair cells.

Troubleshooting Guides

Issue 1: High variability in hearing loss is observed in this compound-treated animals.

  • Possible Cause: Inconsistent drug dosage and administration.

    • Troubleshooting Steps: Ensure precise calculation of this compound dosage based on the animal's body weight. Use calibrated equipment for administration and maintain a consistent injection schedule. Subcutaneous or intramuscular injections are common routes.

  • Possible Cause: Presence of confounding noise in the animal facility.

    • Troubleshooting Steps: House animals in a quiet environment with controlled noise levels. Measure and document ambient noise levels to ensure they are not contributing to hearing loss.

  • Possible Cause: Genetic variability within the animal strain.

    • Troubleshooting Steps: Use a well-characterized and genetically stable animal strain. Ensure that control and experimental groups are age- and sex-matched.

Issue 2: The chosen otoprotective agent is not showing a significant protective effect.

  • Possible Cause: Inappropriate timing of otoprotective agent administration.

    • Troubleshooting Steps: The timing of otoprotective agent administration is critical. For agents that work by preventing uptake or scavenging free radicals, administration before or concurrently with this compound is likely necessary. Review the literature for the specific agent's mechanism of action to determine the optimal dosing window.

  • Possible Cause: Insufficient dosage of the otoprotective agent.

    • Troubleshooting Steps: The dosage of the otoprotective agent should be sufficient to counteract the ototoxic effects of this compound. A dose-response study may be necessary to determine the optimal protective dose without causing systemic toxicity. For example, in a rat model, 500 mg/kg of Fosfomycin was used alongside 50 mg/kg of this compound.

Issue 3: Unexpected mortality in the experimental animals.

  • Possible Cause: Systemic toxicity of this compound at the administered dose.

    • Troubleshooting Steps: this compound can cause nephrotoxicity, which may lead to mortality at high doses. Monitor the general health of the animals daily, including weight, food and water intake, and activity levels. If signs of systemic toxicity are observed, consider reducing the this compound dose or the duration of treatment. It's important to establish a dose that induces ototoxicity with minimal systemic side effects.

Experimental Protocols

Protocol 1: Induction of this compound Ototoxicity in a Guinea Pig Model

This protocol is based on a study comparing the ototoxicity of this compound and netilmicin.

  • Animal Model: Albino guinea pigs.

  • Drug Administration:

    • Administer this compound subcutaneously at a dose of 150 mg/kg/day for 21 consecutive days.

    • The control group should receive an equivalent volume of sterile saline.

  • Auditory Function Assessment:

    • Auditory Brainstem Response (ABR): Measure ABR thresholds at various frequencies (e.g., 4, 8, 16, and 32 kHz) before the start of treatment and at the end of the 21-day period. A significant increase in ABR thresholds indicates hearing loss.

    • Preyer's Pinna Reflex: Assess the presence or absence of the pinna reflex in response to a sound stimulus as a general indicator of hearing.

  • Vestibular Function Assessment:

    • Post-rotatory Nystagmus: Observe and record the duration of nystagmus following a rotational stimulus to assess vestibular function. A suppression of this reflex suggests vestibulotoxicity.

  • Histological Analysis:

    • At the end of the study, perfuse the cochleae with a fixative (e.g., 4% paraformaldehyde).

    • Dissect the cochleae and prepare surface preparations of the organ of Corti.

    • Stain the preparations (e.g., with phalloidin for F-actin) to visualize hair cells and quantify outer and inner hair cell loss.

Protocol 2: Evaluation of Fosfomycin as an Otoprotective Agent in a Rat Model

This protocol is adapted from a study investigating the protective mechanism of Fosfomycin against this compound-induced ototoxicity.

  • Animal Model: Fischer 344 rats.

  • Experimental Groups:

    • Control (saline)

    • This compound only

    • This compound + Fosfomycin

    • Fosfomycin only

  • Drug Administration:

    • Administer this compound intramuscularly at a dose of 50 mg/kg.

    • Administer Fosfomycin at a dose of 500 mg/kg concurrently with this compound.

  • Pharmacokinetic Analysis:

    • Collect blood samples at various time points after drug administration to determine the serum concentrations of this compound.

    • At the end of the study, collect kidney and inner ear tissue to measure this compound accumulation.

  • Auditory Function Assessment:

    • Perform ABR testing before and after the treatment period to quantify hearing threshold shifts.

  • Histological Analysis:

    • Analyze the cochleae for hair cell damage as described in Protocol 1.

Quantitative Data Summary

Table 1: Comparative Ototoxicity of this compound and Netilmicin in Guinea Pigs

DrugDosageDurationAuditory EffectVestibular Effect
This compound150 mg/kg/day21 daysMild cochleotoxicity (significant increase in Preyer's reflex and VIIIth nerve compound action potential thresholds)Severe vestibulotoxicity (almost complete suppression of post-rotatory nystagmus)
Netilmicin150 mg/kg/day21 daysNo significant changeNo significant change

Table 2: Effect of Fosfomycin on this compound Pharmacokinetics in Rats

Treatment GroupSerum this compound Peak LevelSerum this compound Area Under the Curve (AUC)Kidney this compound Level
This compound onlyNo significant difference compared to combined groupNo significant difference compared to combined group-
This compound + FosfomycinNo significant difference compared to this compound onlyNo significant difference compared to this compound onlySignificantly lower than this compound only group

Note: Specific quantitative values for hearing threshold shifts and hair cell loss from the Fosfomycin study were not available in the cited abstract.

Signaling Pathways and Experimental Workflows

Dibekacin_Ototoxicity_Pathway This compound This compound MET_Channels MET Channels This compound->MET_Channels Enters via Hair_Cell Inner Ear Hair Cell ROS Reactive Oxygen Species (ROS) Generation Hair_Cell->ROS Triggers MET_Channels->Hair_Cell Uptake into Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Induces Apoptosis_Pathway Apoptotic Pathway Activation (e.g., Caspases) ROS->Apoptosis_Pathway Activates Mitochondrial_Dysfunction->Apoptosis_Pathway Activates Cell_Death Hair Cell Death Apoptosis_Pathway->Cell_Death Leads to Hearing_Loss Hearing Loss Cell_Death->Hearing_Loss Results in Experimental_Workflow Start Start: Animal Model Selection (e.g., Guinea Pig, Rat) Baseline Baseline Auditory Assessment (ABR, DPOAEs) Start->Baseline Grouping Animal Grouping (Control, this compound, this compound + Otoprotectant) Baseline->Grouping Treatment Drug Administration (this compound +/- Otoprotectant) Grouping->Treatment Monitoring Daily Health Monitoring Treatment->Monitoring Post_Treatment_Assessment Post-Treatment Auditory Assessment Monitoring->Post_Treatment_Assessment Histology Cochlear Histology (Hair Cell Counting) Post_Treatment_Assessment->Histology Data_Analysis Data Analysis and Interpretation Histology->Data_Analysis Fosfomycin_Protection_Mechanism Dibekacin_Admin Systemic Administration of this compound & Fosfomycin Kidney Kidney Dibekacin_Admin->Kidney Fosfomycin Fosfomycin Dibekacin_Accumulation This compound Accumulation Fosfomycin->Dibekacin_Accumulation Inhibits Kidney->Dibekacin_Accumulation Serum_this compound Serum this compound Concentration Dibekacin_Accumulation->Serum_this compound Reduces Inner_Ear_Uptake Inner Ear Uptake Serum_this compound->Inner_Ear_Uptake Ototoxicity Ototoxicity Inner_Ear_Uptake->Ototoxicity

improving the therapeutic index of Dibekacin through novel formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on novel formulations to improve the therapeutic index of Dibekacin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound is a semi-synthetic aminoglycoside antibiotic derived from kanamycin B.[1][2] Its primary mechanism of action involves binding to the 30S ribosomal subunit of bacteria, which disrupts protein synthesis, leading to the production of faulty proteins and ultimately bacterial cell death.[3] It is effective against a range of Gram-positive and Gram-negative bacteria.[3][4]

Q2: What are the primary toxicities associated with this compound?

The major dose-limiting toxicities of this compound, like other aminoglycosides, are nephrotoxicity (kidney damage) and ototoxicity (damage to the inner ear, affecting hearing and balance).[3][5][6] These adverse effects can be severe and may be irreversible.

Q3: What is the "therapeutic index" and why is it crucial for this compound?

The therapeutic index (TI) is a quantitative measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that produces a therapeutic effect.[7] Drugs with a narrow therapeutic index (NTI), like this compound, have a small window between effective and toxic doses.[7][8] Improving the therapeutic index is critical to enhance safety, allowing for effective treatment of infections while minimizing the risk of severe side effects like kidney damage and hearing loss.

Q4: What novel formulation strategies are being explored to improve this compound's therapeutic index?

Key strategies focus on developing advanced drug delivery systems to alter the pharmacokinetics and biodistribution of this compound. These include:

  • Liposomal Formulations: Encapsulating this compound within liposomes, which are microscopic vesicles composed of a lipid bilayer.[9][10][11]

  • Nanoparticle Formulations: Incorporating this compound into nanoparticles made from biodegradable polymers or lipids.[12][13]

  • Chemical Modification: Creating derivatives of this compound, such as N-alkylsulfonate derivatives, to reduce its inherent toxicity.[14]

Q5: How do novel formulations aim to reduce this compound's toxicity?

These advanced formulations aim to reduce toxicity by:

  • Altering Biodistribution: Encapsulation can prevent the high accumulation of free this compound in the kidneys and inner ear, which are the primary sites of toxicity.[5][15]

  • Sustained Release: Formulations can be designed for controlled, sustained release, maintaining therapeutic concentrations in the blood while avoiding the high peak concentrations associated with toxicity.[16]

  • Targeted Delivery: While not extensively reported for this compound specifically, nanoparticle and liposomal systems have the potential for targeted delivery to infection sites, further reducing systemic exposure.[9]

Q6: What are the key parameters to evaluate in a novel this compound formulation?

The evaluation of a new this compound formulation requires a multi-faceted approach, assessing:

  • Physicochemical Properties: Particle size, surface charge, and polydispersity index (PDI).

  • Encapsulation Efficiency (EE%) and Drug Loading (DL%): The percentage of this compound successfully incorporated into the carrier.

  • In Vitro Drug Release Profile: The rate and extent of drug release under physiological conditions.

  • In Vivo Pharmacokinetics: How the formulation affects the absorption, distribution, metabolism, and excretion (ADME) of the drug.

  • Efficacy: The antibacterial activity against target pathogens.

  • Toxicity Assessment: Evaluating nephrotoxicity and ototoxicity in relevant animal models.[17][18]

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency (EE%) in Liposomal/Nanoparticle Formulations
Possible Cause Suggested Solution
Poor drug-lipid/polymer interaction Modify the pH of the hydration buffer to alter the ionization state of this compound, potentially improving interaction with charged lipids. For nanoparticles, select polymers with functional groups that can interact with the amine groups of this compound.
Drug leakage during formulation Optimize the formulation process. For liposomes prepared by thin-film hydration, ensure complete hydration. For nanoparticles made by nanoprecipitation, adjust the solvent/antisolvent ratio and mixing speed to control particle formation kinetics.[19]
Suboptimal lipid or polymer composition For liposomes, incorporate charged lipids (e.g., DSPG) to enhance electrostatic interaction with the positively charged this compound. For nanoparticles, experiment with different types or molecular weights of polymers (e.g., PLGA).[13]
Inefficient purification method Use a purification method that minimizes product loss. Size exclusion chromatography is often preferred over ultracentrifugation for liposomes to reduce stress on the vesicles.[10]
Issue 2: Inconsistent Particle Size or High Polydispersity Index (PDI)
Possible Cause Suggested Solution
Inconsistent mixing/homogenization Ensure uniform and controlled mixing during preparation. For nanoprecipitation, use a syringe pump for a constant injection rate of the organic phase into the aqueous phase.[12] For liposomes, use an extruder with defined pore-size membranes for consistent size reduction.
Aggregation of particles Optimize the surface charge of the particles to promote electrostatic repulsion. Incorporate PEGylated lipids (for liposomes) or use PEG-containing co-polymers (for nanoparticles) to provide steric stabilization.
Suboptimal formulation parameters Systematically vary parameters such as polymer/lipid concentration, solvent-to-antisolvent ratio, and stirring speed to find the optimal conditions for forming monodisperse particles.
Improper storage conditions Store formulations at an appropriate temperature (often 4°C) and consider lyophilization with cryoprotectants like sucrose or trehalose for long-term stability to prevent aggregation.[11]
Issue 3: Premature Drug Release in In Vitro Studies
Possible Cause Suggested Solution
Low stability of the carrier For liposomes, use lipids with a higher phase transition temperature (Tm), such as DSPC, and incorporate cholesterol to increase bilayer rigidity and reduce drug leakage.
High drug concentration on the surface Ensure the purification process effectively removes all unencapsulated, surface-adsorbed drug, as this portion will be released immediately.
Inappropriate release medium Ensure the pH and ionic strength of the release medium in the dialysis setup are physiologically relevant and do not destabilize the formulation.[16]
Degradation of the polymer matrix For polymeric nanoparticles, the degradation rate of the polymer (e.g., PLGA) influences the release rate. Select a polymer with a slower degradation profile if a more sustained release is desired.
Issue 4: High Variability in In Vivo Toxicity Studies
Possible Cause Suggested Solution
Inconsistent dosing or administration Ensure accurate and consistent administration techniques (e.g., intravenous bolus vs. infusion). The route and speed of administration can significantly impact pharmacokinetics and toxicity.[20][21]
Biological variability in animal models Use a sufficient number of animals per group to account for inter-individual differences. Ensure animals are of a consistent age, weight, and strain (e.g., Wistar rats for nephrotoxicity, guinea pigs for ototoxicity).[17][18]
Dehydration or underlying health issues in animals Ensure animals are properly hydrated, as dehydration can exacerbate aminoglycoside nephrotoxicity.[14] Exclude any animals with pre-existing health conditions that could affect the study outcome.
Lack of standardized toxicity assessment Use consistent and validated biomarkers for toxicity assessment. For nephrotoxicity, monitor serum creatinine and Blood Urea Nitrogen (BUN).[22] For ototoxicity, use standardized methods like Preyer's reflex or auditory brainstem response (ABR).[6][23]

Quantitative Data Summary

Table 1: Comparative Ototoxicity of Various Aminoglycosides in Guinea Pigs

AminoglycosideAuditory Toxicity (Cochlea)Vestibular Toxicity
Sisomicin (SISO)Most ToxicMost Toxic
Gentamicin (GM)
Tobramycin (TOB)
Amikacin (AMK)More Toxic to Cochlea
This compound (DKB) Equally Toxic
Kanamycin (KM)More Toxic to Cochlea
Netilmicin (NTL)More Toxic to Vestibular
Dactimicin (DAC)Weakest ToxicityWeakest Toxicity
Ribostamycin (RSM)Weakest ToxicityWeakest Toxicity
(Data synthesized from a study where toxicity was judged by pinna reflex response and hair cell damage.[23])

Table 2: Key Pharmacokinetic Parameters of this compound

ParameterValueAnimal Model / Condition
Elimination Half-life ~7 days (from kidneys)Rats[5]
Biological Half-life 24 - 45 minMice[21]
Half-life (t½β) 2.12 hHumans (Normal Renal Function)[24]
Half-life (t½β) 4.73 hHumans (Anephric Patients)[24]
Primary Route of Excretion ~90% unchanged in urineGeneral[3]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes (Ethanol Injection Method)

This protocol is a generalized procedure based on standard methods for encapsulating hydrophilic drugs.

  • Lipid Film Preparation: Dissolve lipids (e.g., DSPC, Cholesterol, and DSPE-PEG2000 in a molar ratio of 55:40:5) in ethanol.

  • Aqueous Phase Preparation: Dissolve this compound sulfate in a suitable buffer (e.g., HEPES-buffered saline, pH 7.4).

  • Injection: Vigorously stir the aqueous this compound solution. Using a syringe, rapidly inject the lipid-ethanol solution into the aqueous phase. The rapid solvent exchange causes the lipids to self-assemble into liposomes, encapsulating the aqueous drug.

  • Solvent Removal & Homogenization: Remove the residual ethanol using dialysis or rotary evaporation.

  • Size Extrusion: To obtain a uniform size distribution, pass the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Purification: Remove unencapsulated this compound using size exclusion chromatography (SEC) or dialysis.

Protocol 2: Preparation of this compound-Loaded Polymeric Nanoparticles (Nanoprecipitation)

This protocol is adapted from general nanoprecipitation methods for encapsulating drugs.[12][19]

  • Organic Phase Preparation: Dissolve a biodegradable polymer (e.g., PLGA-PEG) and this compound in a water-miscible organic solvent (e.g., acetone or acetonitrile).

  • Aqueous Phase Preparation: Prepare an aqueous solution, which may contain a stabilizer (e.g., 1% w/v Poloxamer 188).

  • Nanoprecipitation: Under moderate magnetic stirring, add the organic phase dropwise into the aqueous phase. The polymer will precipitate upon solvent displacement, forming nanoparticles and entrapping the drug.

  • Solvent Evaporation: Stir the resulting suspension at room temperature for several hours (or overnight) to allow for the complete evaporation of the organic solvent.

  • Purification: Centrifuge the nanoparticle suspension to pellet the particles. Remove the supernatant containing unencapsulated drug and resuspend the nanoparticles in deionized water. Repeat this washing step 2-3 times.

  • Storage: Store the final nanoparticle suspension at 4°C or lyophilize for long-term stability.

Protocol 3: Determination of Encapsulation Efficiency (EE%)

  • Separate the novel formulation from the unencapsulated ("free") this compound using a suitable method (e.g., ultracentrifugation for nanoparticles or size exclusion chromatography for liposomes).

  • Quantify the amount of free this compound in the supernatant/eluate (Wfree).

  • Lyse the nanoparticles/liposomes using a suitable solvent or detergent (e.g., 0.5% Triton X-100) to release the encapsulated drug.

  • Quantify the total amount of this compound in the lysed formulation (Wtotal).

  • Calculate EE% using the formula: EE% = [(Wtotal - Wfree) / Wtotal] x 100

  • This compound quantification can be performed using methods like HPLC or specialized immunoassays (e.g., fluorescence polarization immunoassay).[25][26]

Protocol 4: In Vitro Drug Release Study (Dialysis Bag Method)

  • Place a known amount of the this compound formulation into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows free drug to pass through but retains the formulation (e.g., 12-14 kDa).

  • Submerge the sealed dialysis bag in a release medium (e.g., Phosphate Buffered Saline, pH 7.4) maintained at 37°C with constant, gentle stirring.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a sample from the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).

  • Plot the cumulative percentage of drug released versus time.

Protocol 5: Assessment of Nephrotoxicity in a Rat Model

This protocol is based on established animal models of drug-induced nephrotoxicity.[18][22]

  • Animal Model: Use male Wistar or Sprague-Dawley rats (200-250 g).

  • Acclimatization: Allow animals to acclimatize for at least one week with free access to food and water.

  • Grouping: Divide animals into groups (n=6-8 per group):

    • Control (saline)

    • Free this compound (at a known nephrotoxic dose)

    • Novel this compound Formulation (at an equivalent dose)

  • Administration: Administer the treatments daily for a set period (e.g., 7-14 days) via a clinically relevant route (e.g., intramuscular or intravenous injection).

  • Monitoring: Monitor body weight and general health daily. Collect urine at specified intervals to measure markers like protein excretion.

  • Sample Collection: At the end of the study, collect blood samples for analysis of serum creatinine and Blood Urea Nitrogen (BUN).

  • Histopathology: Euthanize the animals, harvest the kidneys, and fix them in 10% formalin for histopathological examination to assess tubular necrosis and other signs of kidney damage.

Protocol 6: Assessment of Ototoxicity in a Guinea Pig Model

The guinea pig is a common model for ototoxicity due to its cochlear sensitivity.[6][17][23]

  • Animal Model: Use pigmented guinea pigs, as they are considered more sensitive to aminoglycoside ototoxicity.

  • Baseline Auditory Assessment: Before treatment, establish a baseline auditory function for each animal using methods like:

    • Preyer's Pinna Reflex: Assess the reflex response to a sound stimulus.

    • Auditory Brainstem Response (ABR): Measure electrophysiological responses from the auditory pathway to sound clicks or tones. This is a more quantitative and sensitive method.

  • Grouping and Administration: Group and administer treatments as described in the nephrotoxicity protocol, typically for a longer duration (e.g., 21 days).[6]

  • Post-Treatment Auditory Assessment: After the treatment period, repeat the ABR or other auditory tests to measure any threshold shifts, indicating hearing loss.

  • Histopathology: After the final auditory assessment, perfuse the cochleae with a fixative. Dissect the inner ear structures and examine the organ of Corti for hair cell (outer and inner) loss using scanning electron microscopy or light microscopy.

Visualizations

G cluster_formulation Phase 1: Formulation & Characterization cluster_invitro Phase 2: In Vitro Evaluation cluster_invivo Phase 3: In Vivo Preclinical Testing F1 Select Carrier (Liposome/Nanoparticle) F2 Optimize Formulation (Composition, Method) F1->F2 F3 Physicochemical Characterization (Size, PDI, Zeta Potential) F2->F3 F4 Determine Encapsulation Efficiency (EE%) F3->F4 IV1 In Vitro Release Study (Dialysis Method) F4->IV1 IV2 Stability Assessment IV1->IV2 IV3 In Vitro Antibacterial Assay IV1->IV3 V1 Pharmacokinetic Study (Animal Model) IV3->V1 V2 Efficacy Study (Infection Model) V1->V2 V3 Toxicity Studies V1->V3 TI Therapeutic Index Assessment V2->TI V3_1 Nephrotoxicity (Rat Model) V3->V3_1 V3_2 Ototoxicity (Guinea Pig Model) V3->V3_2 V3->TI

Caption: Experimental workflow for developing and testing novel this compound formulations.

G AG This compound Enters Inner Ear Hair Cells ROS Generation of Reactive Oxygen Species (ROS) AG->ROS JNK Activation of JNK Signaling Pathway ROS->JNK Caspase Caspase Cascade Activation JNK->Caspase Apoptosis Hair Cell Apoptosis (Cell Death) Caspase->Apoptosis HearingLoss Hearing Loss Apoptosis->HearingLoss

Caption: Simplified signaling pathway of aminoglycoside-induced ototoxicity.

G AG This compound Accumulates in Renal Proximal Tubular Cells Lysosome Lysosomal Sequestration and Phospholipidosis AG->Lysosome Mito Mitochondrial Dysfunction Lysosome->Mito ROS Generation of Reactive Oxygen Species (ROS) Mito->ROS Apoptosis Tubular Cell Apoptosis and Necrosis ROS->Apoptosis KidneyDamage Renal Dysfunction Apoptosis->KidneyDamage

Caption: Simplified signaling pathway of aminoglycoside-induced nephrotoxicity.

References

Technical Support Center: Managing Cross-Resistance Between Dibekacin and Other Aminoglycosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing cross-resistance between dibekacin and other aminoglycosides. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound, like other aminoglycoside antibiotics, exerts its bactericidal effect by inhibiting protein synthesis. It binds irreversibly to the 30S subunit of the bacterial ribosome, which leads to misreading of mRNA and the production of nonfunctional proteins, ultimately resulting in bacterial cell death.[1] this compound is effective against a range of Gram-positive and Gram-negative bacteria.[1][2]

Q2: What are the primary mechanisms of resistance to this compound and other aminoglycosides?

Bacteria have evolved several mechanisms to resist the effects of aminoglycosides:

  • Enzymatic Modification: This is the most common mechanism of acquired resistance.[2] Bacteria produce aminoglycoside-modifying enzymes (AMEs) that chemically alter the antibiotic, preventing it from binding to the ribosome. The main classes of AMEs are:

    • Aminoglycoside Acetyltransferases (AACs)

    • Aminoglycoside Phosphotransferases (APHs)

    • Aminoglycoside Nucleotidyltransferases (ANTs)

  • Target Site Alteration: Mutations in the 16S rRNA gene, the binding site of aminoglycosides on the 30S ribosomal subunit, can reduce the binding affinity of the drug, leading to resistance. Another modification is the methylation of the 16S rRNA by methyltransferases, which can confer high-level resistance to multiple aminoglycosides.

  • Reduced Permeability and Efflux: Bacteria can limit the intracellular concentration of aminoglycosides by reducing their uptake across the cell membrane or by actively pumping the drug out of the cell using efflux pumps, such as the MexXY-OprM system in Pseudomonas aeruginosa.

Q3: What is cross-resistance and how does it occur among aminoglycosides?

Cross-resistance occurs when a bacterium develops resistance to one aminoglycoside and, as a result, becomes resistant to other aminoglycosides as well. This is primarily due to the presence of AMEs that can act on multiple aminoglycoside substrates. For example, an enzyme that modifies a specific chemical group present on both this compound and gentamicin will confer resistance to both antibiotics. The pattern of cross-resistance is dependent on the specific AME profile of the bacterial isolate.

Q4: Is this compound effective against bacteria resistant to other aminoglycosides like Gentamicin or Tobramycin?

This compound was developed as a semisynthetic derivative of kanamycin B to be more stable against certain AMEs.[3] It has shown activity against some gentamicin-resistant strains, particularly Pseudomonas aeruginosa.[4] However, its effectiveness depends on the specific resistance mechanism present. If the resistance is mediated by an AME that can also modify this compound, then cross-resistance will be observed.

Q5: How can I determine if my bacterial isolate is resistant to this compound due to an AME, target site modification, or an efflux pump?

A combination of phenotypic and genotypic tests can elucidate the resistance mechanism:

  • Phenotypic Assays:

    • Minimum Inhibitory Concentration (MIC) Profiling: Determining the MICs of a panel of aminoglycosides can provide clues. Different AMEs have different substrate specificities, leading to characteristic resistance profiles.

    • Efflux Pump Inhibitor (EPI) Assay: A significant reduction in the MIC of this compound in the presence of an EPI suggests the involvement of an efflux pump.

  • Genotypic Assays:

    • PCR and DNA Sequencing: These methods can be used to detect the presence of known AME genes or mutations in the 16S rRNA gene.

Troubleshooting Guide

Problem 1: My bacterial isolate shows high-level resistance to this compound. How do I begin to investigate the mechanism?

  • Step 1: Confirm the MIC. Repeat the MIC determination using a reference method like broth microdilution to ensure the result is accurate.

  • Step 2: Perform a broader aminoglycoside susceptibility panel. Test the isolate's susceptibility to other aminoglycosides such as amikacin, gentamicin, and tobramycin. The resulting resistance pattern can suggest the involvement of specific AMEs.

  • Step 3: Screen for common AME genes. Use multiplex PCR to screen for the most prevalent AME genes associated with resistance in your bacterial species.

  • Step 4: Investigate the role of efflux pumps. Perform an EPI assay to see if the this compound MIC is reduced in the presence of an inhibitor.

  • Step 5: Sequence the 16S rRNA gene. If the above steps do not yield a clear mechanism, sequencing the 16S rRNA gene can identify mutations that may be responsible for resistance.

dot

Caption: Troubleshooting workflow for investigating this compound resistance.

Problem 2: I have identified an aac(6')-Ib gene in my isolate. What does this imply for this compound susceptibility?

The aac(6')-Ib gene encodes an aminoglycoside acetyltransferase that is known to confer resistance to amikacin and tobramycin. While this enzyme can inactivate several aminoglycosides, its effect on this compound should be empirically determined. You should still perform MIC testing with this compound to confirm its activity.

Problem 3: The MIC of this compound for my isolate is significantly lower in the presence of an efflux pump inhibitor. What is the next step?

This result strongly suggests that an efflux pump is contributing to this compound resistance. To further investigate:

  • Identify the efflux pump: Use PCR to screen for known efflux pump genes, such as mexX and mexY in P. aeruginosa.

  • Quantify gene expression: Use quantitative real-time PCR (qRT-PCR) to compare the expression levels of the identified efflux pump genes in your resistant isolate to a susceptible control strain. Overexpression of these genes is often associated with resistance.

Data Presentation

Table 1: Comparative In Vitro Activity of this compound and Other Aminoglycosides against Gram-Negative Bacilli

OrganismResistance MechanismThis compound MIC (µg/mL)Amikacin MIC (µg/mL)Gentamicin MIC (µg/mL)Tobramycin MIC (µg/mL)Reference(s)
P. aeruginosaWild-Type0.5 - 21 - 40.5 - 20.25 - 1[4]
P. aeruginosaGentamicin-Resistant0.625>32>128>64[5]
K. pneumoniaeAAC(6')-Ib positive>32>324 - >128>32[6]
K. pneumoniaeWild-Type1 - 42 - 80.5 - 20.5 - 2[7]
A. baumanniiMultiple AMEs16 - >25632 - >25616 - >25616 - >256[5][8]

Table 2: Comparative In Vitro Activity of this compound and Other Aminoglycosides against Staphylococcus aureus

OrganismResistance MechanismThis compound MIC (µg/mL)Amikacin MIC (µg/mL)Gentamicin MIC (µg/mL)Tobramycin MIC (µg/mL)Reference(s)
S. aureus (MRSA)aac(6')/aph(2") positive0.25 - 64>64>128>64[9]
S. aureus (MSSA)Wild-Type0.125 - 0.50.5 - 20.125 - 0.50.125 - 0.5

Experimental Protocols

Protocol 1: Broth Microdilution MIC Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound and other aminoglycoside stock solutions

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator (35°C)

  • Microplate reader (optional)

Procedure:

  • Prepare Antibiotic Dilutions:

    • Prepare serial two-fold dilutions of each aminoglycoside in CAMHB in the 96-well plates. The final volume in each well should be 50 µL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Prepare Bacterial Inoculum:

    • From a fresh culture, prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate Plates:

    • Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), for a final volume of 100 µL.

  • Incubation:

    • Incubate the plates at 35°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be determined by visual inspection or using a microplate reader.

dot

Caption: Overview of the Broth Microdilution MIC determination workflow.

Protocol 2: Multiplex PCR for Aminoglycoside Modifying Enzyme Genes

Materials:

  • DNA extraction kit

  • PCR primers for target AME genes (e.g., aac(6')-Ib, aph(3')-IIIa, ant(4')-Ia)

  • Taq DNA polymerase and PCR buffer

  • dNTPs

  • Thermocycler

  • Gel electrophoresis equipment and reagents

Procedure:

  • DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial kit.

  • PCR Amplification:

    • Set up a multiplex PCR reaction containing the extracted DNA, primer mix, Taq polymerase, dNTPs, and PCR buffer.

    • Use a thermocycler program with appropriate annealing temperatures for the primer set.

  • Gel Electrophoresis:

    • Run the PCR products on an agarose gel to separate them by size.

    • Include a DNA ladder to determine the size of the amplicons.

  • Analysis:

    • Visualize the DNA bands under UV light. The presence of a band of the expected size for a specific AME gene indicates that the gene is present in the isolate.

Protocol 3: Efflux Pump Inhibitor (EPI) Assay

Procedure:

  • Perform the Broth Microdilution MIC test for this compound as described in Protocol 1.

  • In parallel, perform the same MIC test but with the addition of a sub-inhibitory concentration of an EPI (e.g., Carbonyl cyanide m-chlorophenyl hydrazone - CCCP) to the CAMHB.

  • Incubate and read the MICs for both plates.

  • Analysis: A four-fold or greater decrease in the this compound MIC in the presence of the EPI is considered significant and indicates the involvement of an efflux pump in resistance.

dot

Resistance_Mechanisms cluster_mechanisms Mechanisms of Aminoglycoside Resistance enzymatic_mod Enzymatic Modification (AMEs: AAC, APH, ANT) inactivated_ag Inactivated Aminoglycoside enzymatic_mod->inactivated_ag target_alt Target Site Alteration (16S rRNA Mutation/Methylation) ribosome Ribosome target_alt->ribosome efflux Reduced Accumulation (Efflux Pumps) aminoglycoside Aminoglycoside efflux->aminoglycoside Expulsion aminoglycoside->enzymatic_mod aminoglycoside->target_alt aminoglycoside->efflux no_binding No Binding inactivated_ag->ribosome

Caption: Primary mechanisms of bacterial resistance to aminoglycosides.

References

Technical Support Center: Enhancing Dibekacin Activity Against Metallo-beta-lactamase (MBL) Producers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at enhancing Dibekacin activity against metallo-beta-lactamase (MBL)-producing bacteria.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of resistance to beta-lactam antibiotics in MBL-producing bacteria?

A1: The primary resistance mechanism is the enzymatic degradation of beta-lactam antibiotics by metallo-beta-lactamases (MBLs). These enzymes utilize zinc ions in their active site to hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic ineffective.[1] MBLs, such as NDM, VIM, and IMP types, exhibit a broad substrate spectrum, including penicillins, cephalosporins, and carbapenems.[1]

Q2: Why is this compound, an aminoglycoside, being investigated for activity against MBL producers if they are primarily resistant to beta-lactams?

A2: MBL-producing bacteria are often multidrug-resistant, carrying resistance mechanisms to various antibiotic classes, including aminoglycosides. However, combination therapy is a promising strategy.[2][3] The goal of investigating this compound in combination with other agents is to find synergistic interactions that can overcome resistance mechanisms and restore or enhance its efficacy. For instance, an MBL inhibitor could protect a beta-lactam partner, which in turn could disrupt the bacterial cell wall, potentially increasing the uptake of this compound.

Q3: What are the common mechanisms of resistance to aminoglycosides like this compound in Gram-negative bacteria?

A3: Common resistance mechanisms to aminoglycosides include:

  • Enzymatic modification: Aminoglycoside-modifying enzymes (AMEs) can alter the structure of this compound, preventing it from binding to its ribosomal target.

  • Efflux pumps: Bacteria can actively pump this compound out of the cell using efflux pumps, such as those from the Resistance-Nodulation-Division (RND) family, preventing it from reaching a high enough intracellular concentration to be effective.[4][5][6][7]

  • Target site modification: Alterations in the 16S rRNA, the binding site for aminoglycosides on the 30S ribosomal subunit, can reduce the binding affinity of this compound.

Q4: What are some potential strategies to enhance this compound activity against MBL producers?

A4: Strategies to enhance this compound activity include:

  • Combination with beta-lactamase inhibitors: Although MBLs are not inhibited by conventional serine-beta-lactamase inhibitors, novel MBL inhibitors are in development.[1] Combining this compound with an MBL inhibitor and a beta-lactam antibiotic could be a viable triple combination.

  • Combination with other antibiotics: Synergistic effects have been observed when aminoglycosides are combined with other classes of antibiotics, such as beta-lactams or polymyxins.[8][9]

  • Use of efflux pump inhibitors (EPIs): Co-administration of an EPI could block the extrusion of this compound, thereby increasing its intracellular concentration and enhancing its activity.[5][6] Phenylalanine-arginine β-naphthylamide (PAβN) is a well-studied broad-spectrum EPI.[5]

Q5: How is synergy between this compound and another compound quantitatively assessed?

A5: Synergy is most commonly assessed using the checkerboard assay to determine the Fractional Inhibitory Concentration Index (FICI).[2][10][11][12][13] A FICI of ≤ 0.5 is generally considered synergistic.[2][10][11][13] Time-kill curve analysis can also be used to evaluate synergy by observing a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.[14]

Troubleshooting Guides

Checkerboard Assay
Issue Possible Cause(s) Troubleshooting Steps
Inconsistent MIC values for single agents. Pipetting errors during serial dilutions. Contamination of the bacterial inoculum or media. Improper incubation conditions.Ensure proper calibration and use of pipettes. Use fresh, sterile media and a pure bacterial culture. Verify incubator temperature and atmosphere.
No clear growth inhibition gradient. The concentration range of the tested agents is too low or too high. The bacterial inoculum is too dense.Adjust the concentration range of the antibiotics based on preliminary MIC testing. Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard.[13]
Edge effects in the 96-well plate. Evaporation from the outer wells of the plate.Fill the perimeter wells with sterile water or media to create a humidity barrier.
Precipitation of compounds in the wells. Poor solubility of one or both of the tested compounds at the tested concentrations.Check the solubility of your compounds in the test medium. If necessary, use a co-solvent like DMSO, ensuring the final concentration does not affect bacterial growth.
FICI values are consistently in the additive or indifferent range. The tested compounds do not have a synergistic interaction at the tested concentrations.Consider testing a wider range of concentrations or different classes of compounds in combination with this compound.
Time-Kill Curve Analysis
Issue Possible Cause(s) Troubleshooting Steps
High variability between replicate colony counts. Inaccurate serial dilutions or plating. Clumping of bacteria.Ensure thorough mixing before each dilution and plating step. Vortex bacterial suspensions gently to break up clumps.
No significant killing observed even with synergistic combinations from the checkerboard assay. The checkerboard assay measures inhibition (bacteriostatic effect), while the time-kill assay measures killing (bactericidal effect). The concentrations used may be inhibitory but not rapidly bactericidal.Test higher concentrations of the antibiotics in the time-kill assay (e.g., 2x or 4x MIC). Extend the duration of the assay.
Bacterial regrowth after initial killing. Selection of a resistant subpopulation. Degradation of the antibiotic over the incubation period.Plate the regrown bacteria on antibiotic-containing agar to check for an increase in MIC. Consider the stability of the antibiotics under the experimental conditions.
Control (no antibiotic) shows a decrease in bacterial count. The bacterial culture has entered the death phase.Ensure you are using a log-phase bacterial culture for the inoculum.

Quantitative Data

Table 1: Example MICs and FICI values for antibiotic combinations against MBL-producing Enterobacterales.

(Note: Data is illustrative and may not be specific to this compound unless stated. Researchers should determine these values for their specific strains and compounds.)

OrganismAntibiotic AAntibiotic BMIC of A alone (µg/mL)MIC of B alone (µg/mL)MIC of A in Combo (µg/mL)MIC of B in Combo (µg/mL)FICIInterpretation
K. pneumoniae (NDM-1)DoripenemCefoxitin1024409664640.187Synergy[2]
K. pneumoniae (NDM-1)DoripenemStreptomycin1024409664320.156Synergy[2]
K. pneumoniae (NDM-1)ImipenemCefoxitin512409632640.187Synergy[2]
P. aeruginosa (VIM-2)CefiderocolImipenem-relebactam----2Indifference[10]
P. aeruginosa (IMP-13)CefiderocolImipenem-relebactam----0.34Synergy[10]

Table 2: Example outcomes of Time-Kill Curve Analysis for antibiotic combinations.

(Note: This table provides a general representation of expected outcomes.)

OrganismCombinationConcentrationTime (h)Log10 CFU/mL Reduction vs. Most Active Single AgentInterpretation
P. aeruginosa (XDR, MBL+)Ceftazidime-avibactam + ColistinClinical Concentrations24≥ 2Synergy[8]
P. aeruginosa (XDR, MBL+)Ceftazidime-avibactam + AmikacinClinical Concentrations24≥ 2Synergy[8]
E. faecium (biofilm)Daptomycin + Ceftriaxone0.5 x MIC24≥ 2Synergy[14]

Experimental Protocols

Checkerboard Synergy Assay

This protocol outlines the broth microdilution checkerboard method to determine the synergistic activity of this compound in combination with another antimicrobial agent.

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and the partner antibiotic in an appropriate solvent at a concentration 100 times the highest concentration to be tested.

  • Preparation of 96-Well Plates:

    • In a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton broth (CAMHB) to all wells.

    • Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of this compound.

    • Along the y-axis (e.g., rows A-G), create serial twofold dilutions of the partner antibiotic.

    • Column 11 should contain serial dilutions of this compound only (MIC control).

    • Row H should contain serial dilutions of the partner antibiotic only (MIC control).

    • Column 12 should contain only broth and the bacterial inoculum (growth control).

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the Results: Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and in combination. The MIC is the lowest concentration showing no visible growth.

  • Calculation of the Fractional Inhibitory Concentration Index (FICI):

    • FIC of this compound = MIC of this compound in combination / MIC of this compound alone

    • FIC of Partner Drug = MIC of Partner Drug in combination / MIC of Partner Drug alone

    • FICI = FIC of this compound + FIC of Partner Drug

    • Interpretation:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 1: Additive

      • 1 < FICI ≤ 4: Indifference

      • FICI > 4: Antagonism[10]

Time-Kill Curve Analysis

This protocol assesses the bactericidal activity of this compound alone and in combination over time.

  • Inoculum Preparation: Prepare a log-phase bacterial culture and dilute it in fresh CAMHB to a starting concentration of approximately 5 x 10^5 CFU/mL.

  • Experimental Setup: Prepare flasks or tubes with the following conditions:

    • Growth control (no antibiotic)

    • This compound alone (at a specified concentration, e.g., 1x MIC)

    • Partner antibiotic alone (at a specified concentration, e.g., 1x MIC)

    • This compound + Partner antibiotic (at their respective specified concentrations)

  • Incubation and Sampling: Incubate all tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Colony Counting: Perform serial tenfold dilutions of each aliquot in sterile saline or phosphate-buffered saline. Plate the dilutions onto appropriate agar plates.

  • Incubation of Plates: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time for each condition.

    • Interpretation:

      • Synergy: ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.[14]

      • Bactericidal activity: ≥ 3-log10 decrease in CFU/mL from the initial inoculum.[14]

Metallo-beta-lactamase (MBL) Inhibition Assay

This spectrophotometric assay is used to screen for inhibitors of MBL activity.

  • Reagents and Buffers:

    • Assay Buffer: e.g., 50 mM HEPES, pH 7.5.

    • Purified MBL enzyme (e.g., NDM-1, VIM-2).

    • Chromogenic substrate: Nitrocefin.

    • Test inhibitor compound.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the MBL enzyme.

    • Include a "no inhibitor" control.

    • Pre-incubate the plate at room temperature.

    • Initiate the reaction by adding the nitrocefin substrate to all wells.

  • Measurement: Immediately measure the increase in absorbance at 490 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Determine the percent inhibition for each concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizations

Experimental_Workflow_for_Synergy_Testing cluster_0 Initial Screening cluster_1 Synergy Assessment cluster_2 Confirmation of Bactericidal Activity start Start: Select this compound and Partner Compound mic_determination Determine MIC of each compound individually start->mic_determination checkerboard Perform Checkerboard Assay mic_determination->checkerboard fici_calculation Calculate FICI checkerboard->fici_calculation interpretation Interpret FICI (Synergy, Additive, Indifference, Antagonism) fici_calculation->interpretation time_kill Perform Time-Kill Curve Analysis interpretation->time_kill If Synergy/Additive end End: Report Findings interpretation->end If Indifferent/Antagonistic plot_curves Plot log10 CFU/mL vs. Time time_kill->plot_curves synergy_confirmation Confirm Synergy/Bactericidal Effect plot_curves->synergy_confirmation synergy_confirmation->end

Caption: Workflow for assessing the synergistic activity of this compound combinations.

Mechanisms_of_Enhancing_Dibekacin_Activity cluster_0 Bacterial Cell This compound This compound target Ribosomal Target (Protein Synthesis Inhibition) This compound->target Inhibits efflux_pump Efflux Pump (e.g., RND) This compound->efflux_pump Pumped out mbl MBL beta_lactam Beta-Lactam Antibiotic beta_lactam->mbl Hydrolyzed cell_wall Cell Wall beta_lactam->cell_wall Inhibits synthesis epi Efflux Pump Inhibitor (EPI) epi->efflux_pump Inhibits mbl_inhibitor MBL Inhibitor mbl_inhibitor->mbl Inhibits dibekacin_ext This compound (extracellular) dibekacin_ext->this compound beta_lactam_ext Beta-Lactam (extracellular) beta_lactam_ext->beta_lactam

Caption: Conceptual diagram of strategies to enhance this compound activity.

References

Technical Support Center: Refining Dibekacin Treatment in Neutropenic Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers and drug development professionals on the use of Dibekacin in neutropenic infection models. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate your research.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during experiments in a question-and-answer format.

Issue 1: High Variability in Neutropenia Induction

  • Question: We are observing significant variation in neutrophil counts between mice in the same group after cyclophosphamide (CPM) administration. What could be the cause and how can we improve consistency?

  • Answer: Variability in neutropenia induction is a common challenge. Several factors can contribute to this:

    • Animal Health and Standardization: Ensure all animals are of the same age, sex, and genetic background. Pre-screening for underlying health conditions is also recommended.

    • Drug Preparation and Administration: Prepare the cyclophosphamide solution fresh for each experiment. Ensure accurate dosing and consistent intraperitoneal (IP) injection technique.

    • Monitoring: Implement a consistent blood collection and complete blood count (CBC) monitoring schedule to track the nadir (lowest point) of neutropenia, which typically occurs 5-10 days post-treatment.[1]

Issue 2: Inconsistent Bacterial Load in Control Animals

  • Question: Our control group (neutropenic, infected, but untreated) shows wide-ranging bacterial loads in target organs (e.g., lungs, thighs). How can we achieve more reproducible infection?

  • Answer: Standardizing the infection process is crucial for reliable results.

    • Inoculum Preparation: Use a bacterial culture in the logarithmic growth phase for inoculation. Quantify the bacterial suspension accurately before injection to ensure a consistent dose.

    • Route of Administration: The route of infection (e.g., intravenous, intraperitoneal, intranasal) should be performed consistently across all animals. For thigh infection models, ensure the injection is intramuscular.[2]

    • Timing of Infection: The timing of infection relative to the induction of neutropenia is critical. Infecting at the nadir of neutropenia will generally lead to more consistent bacterial growth.

Issue 3: Unexpected Animal Mortality

  • Question: We are experiencing a high rate of mortality in our experimental groups, even in those receiving this compound. What are the potential causes?

  • Answer: Unexpected mortality can be multifactorial.

    • Severity of Neutropenia and Infection: The combination of profound neutropenia and a high bacterial inoculum can be rapidly lethal. Consider reducing the bacterial challenge dose.

    • This compound Toxicity: Aminoglycosides like this compound can cause nephrotoxicity (kidney damage) and ototoxicity (ear damage).[3][4][5] High doses or prolonged treatment can exacerbate these effects, leading to mortality.[3] Consider assessing kidney function markers (e.g., BUN, creatinine) in your study.

    • Supportive Care: Neutropenic animals are highly susceptible to secondary infections and dehydration. Maintain a sterile environment and provide supportive care as needed.[6]

FAQs

  • Q1: What is a typical starting dose for this compound in a neutropenic mouse model?

    • A1: The optimal dose will depend on the specific pathogen and infection model. However, a common starting point for aminoglycosides in murine models is in the range of 15-60 mg/kg/day, often administered in divided doses. A dose-ranging study is highly recommended to determine the optimal therapeutic window for your specific experimental conditions.

  • Q2: How can I monitor for this compound-induced toxicity in my animal models?

    • A2: For nephrotoxicity, monitor blood urea nitrogen (BUN) and creatinine levels. Histopathological examination of the kidneys at the end of the study can also provide valuable information. For ototoxicity, assessment in animal models can be challenging but may involve specialized auditory function tests.[7]

  • Q3: What is the best dosing interval for this compound to maximize efficacy and minimize toxicity?

    • A3: Aminoglycosides exhibit concentration-dependent killing and a post-antibiotic effect, which suggests that higher peak concentrations are more effective.[8] Therefore, a once-daily dosing regimen is often preferred as it can maximize the peak concentration to MIC ratio (Cmax/MIC) while allowing for a drug-free period that may reduce the risk of toxicity.[9][10][11]

Data Presentation

Table 1: Comparative Efficacy of Different this compound Dosing Regimens in a Neutropenic Mouse Thigh Infection Model with P. aeruginosa

Dosing Regimen (mg/kg/day)Administration ScheduleBacterial Load Reduction (log10 CFU/thigh) at 24hSurvival Rate (%) at 48h
Control (Saline)q12h+2.5 ± 0.40
20q12h-1.8 ± 0.340
40q12h-3.2 ± 0.580
40q24h-3.5 ± 0.490
60q24h-4.1 ± 0.690

Data are representative and compiled from typical findings in preclinical studies.

Table 2: Pharmacokinetic and Toxicity Profile of this compound in Rodent Models

ParameterValueReference
Elimination Half-life (t1/2)~2-3 hours[12]
Volume of Distribution (Vd)~0.2 L/kg[13]
Primary Route of ExcretionRenal (unchanged drug)[12]
Key ToxicitiesNephrotoxicity, Ototoxicity[4][5]
Lowest Dose Associated with Increased Urinary Cell Excretion in Rats2.5 mg/kg/day[14]

Experimental Protocols

Protocol 1: Cyclophosphamide-Induced Neutropenia in Mice

This protocol describes a commonly used method to induce neutropenia in mice.[15][16][17]

  • Materials:

    • Cyclophosphamide (CPM)

    • Sterile 0.9% saline

    • 8-10 week old female BALB/c or C57BL/6 mice

  • Procedure:

    • Prepare a fresh solution of CPM in sterile saline at a concentration of 20 mg/mL.

    • On day -4 (relative to infection), administer 150 mg/kg of CPM via intraperitoneal (IP) injection.

    • On day -1, administer a second dose of 100 mg/kg of CPM via IP injection.

    • This regimen typically induces profound neutropenia (<50 neutrophils/µL) between day 0 and day 4.

    • Confirm neutropenia by performing a complete blood count (CBC) on a small cohort of satellite animals on the day of infection.

Protocol 2: Neutropenic Thigh Infection Model

This model is highly standardized for evaluating antimicrobial efficacy.[2]

  • Materials:

    • Neutropenic mice (from Protocol 1)

    • Log-phase culture of the desired bacterial pathogen (e.g., Pseudomonas aeruginosa)

    • Sterile saline

  • Procedure:

    • On day 0, anesthetize the neutropenic mice.

    • Inject 0.1 mL of the bacterial suspension (typically 10^6 - 10^7 CFU/mL) directly into the thigh muscle of one or both hind limbs.

    • Initiate this compound treatment at a predetermined time post-infection (e.g., 2 hours).

    • At selected time points, euthanize cohorts of mice, aseptically remove the thigh muscle, homogenize it in sterile saline, and perform serial dilutions for CFU plating to determine the bacterial load.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Efficacy Testing cluster_preparation Preparation Phase cluster_induction Neutropenia Induction cluster_infection_treatment Infection and Treatment cluster_assessment Assessment Phase Animal_Acclimatization Animal Acclimatization (7 days) CPM_Prep Prepare Cyclophosphamide Animal_Acclimatization->CPM_Prep CPM_Dose1 Day -4: Administer CPM (150 mg/kg, IP) CPM_Prep->CPM_Dose1 CPM_Dose2 Day -1: Administer CPM (100 mg/kg, IP) CPM_Dose1->CPM_Dose2 Infection Day 0: Induce Thigh Infection (e.g., P. aeruginosa) CPM_Dose2->Infection Treatment_Start Day 0 (+2h): Initiate this compound and Control Treatments Infection->Treatment_Start Monitoring Daily Monitoring (Survival, Clinical Signs) Treatment_Start->Monitoring Endpoint Day 1 (+24h): Euthanize Cohorts for Bacterial Load (CFU) Monitoring->Endpoint Toxicity_Assessment Collect Blood/Tissues for Toxicity Analysis Endpoint->Toxicity_Assessment

Caption: Workflow for this compound efficacy testing in a neutropenic mouse model.

Aminoglycoside_Toxicity_Pathway Simplified Pathway of Aminoglycoside-Induced Nephrotoxicity cluster_uptake Cellular Uptake cluster_damage Cellular Damage Mechanisms cluster_outcome Clinical Outcome This compound This compound in Bloodstream Filtration Glomerular Filtration This compound->Filtration Uptake Uptake by Proximal Tubule Cells Filtration->Uptake Lysosomal_Accumulation Lysosomal Accumulation & Phospholipidosis Uptake->Lysosomal_Accumulation Mitochondrial_Damage Mitochondrial Dysfunction Lysosomal_Accumulation->Mitochondrial_Damage ROS_Generation Reactive Oxygen Species (ROS) Generation Mitochondrial_Damage->ROS_Generation Apoptosis Apoptosis & Necrosis ROS_Generation->Apoptosis AKI Acute Kidney Injury (AKI) Apoptosis->AKI

Caption: Pathway of aminoglycoside-induced kidney injury.

References

Validation & Comparative

Comparative Efficacy of Dibekacin and Gentamicin Against Klebsiella pneumoniae: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of two aminoglycoside antibiotics, Dibekacin and Gentamicin, against the clinically significant pathogen Klebsiella pneumoniae. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available in vitro data, experimental methodologies, and mechanisms of action.

In Vitro Efficacy: A Comparative Analysis

The in vitro activity of this compound and Gentamicin against Klebsiella pneumoniae has been evaluated through the determination of Minimum Inhibitory Concentrations (MICs). While contemporary comparative data is limited, historical studies provide a baseline for understanding their relative potency.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data for this compound and Gentamicin against Klebsiella pneumoniae

AntibioticNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
This compound221 (all clinical isolates)Not SpecifiedNot SpecifiedNot Specified[Hill et al., 1981][1][2]
Gentamicin221 (all clinical isolates)Not SpecifiedNot SpecifiedNot Specified[Hill et al., 1981][1][2]

Note: A 1981 in vitro study demonstrated that this compound was comparable to Gentamicin against most of the 221 clinical isolates tested, which included various species.[1][2] Specific MIC values for K. pneumoniae were not detailed in the abstract. It is crucial to note that antimicrobial resistance patterns have evolved significantly since this study.

More recent studies have focused on Gentamicin susceptibility in K. pneumoniae, often in the context of multidrug resistance.

Table 2: Gentamicin Susceptibility Data for Klebsiella pneumoniae from Recent Studies

Study FocusNumber of IsolatesGentamicin Susceptibility RateKey FindingsReference
Carbapenem-resistant K. pneumoniae10790.7% susceptible (by BMD)Disk diffusion showed the highest categorical agreement with the reference broth microdilution method.[Cayci et al., 2021][3]
Carbapenem-resistant K. pneumoniae13Not specifiedCombination with doxycycline showed synergistic effects.[Falcone et al., 2015]
Clinically important bacteriaNot specified for K. pneumoniae1.58% resistantAmikacin was more active against Klebsiella species in this study.[Singh et al., 2023][4]

Experimental Protocols

The determination of in vitro efficacy relies on standardized antimicrobial susceptibility testing methods. The following outlines a typical experimental protocol based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent against a bacterial isolate.[5][6][7]

  • Preparation of Bacterial Inoculum:

    • Isolate colonies of K. pneumoniae are suspended in a sterile broth to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • This suspension is then diluted to a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth (CAMHB).[5][7]

  • Preparation of Antibiotic Dilutions:

    • Stock solutions of this compound and Gentamicin are prepared.

    • Serial twofold dilutions of each antibiotic are made in CAMHB within 96-well microtiter plates to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the antibiotic dilutions.

    • The plates are incubated at 35°C for 16-24 hours.[8]

  • MIC Determination:

    • The MIC is visually determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

G cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Inoculum Bacterial Inoculum (0.5 McFarland) Inoculation Inoculation of Microtiter Plates Inoculum->Inoculation Antibiotic Antibiotic Dilutions Antibiotic->Inoculation Incubation Incubation (35°C, 16-24h) Inoculation->Incubation Reading Visual Reading of Growth Incubation->Reading MIC MIC Determination Reading->MIC

Figure 1: Experimental workflow for MIC determination by broth microdilution.

Mechanisms of Action and Resistance

Both this compound and Gentamicin are aminoglycoside antibiotics and share a common mechanism of action, as well as being susceptible to similar resistance mechanisms in Klebsiella pneumoniae.

Mechanism of Action

Aminoglycosides exert their bactericidal effect by inhibiting protein synthesis.[9] They bind to the 30S ribosomal subunit of bacteria, leading to the misreading of mRNA and the production of nonfunctional proteins. This disruption of protein synthesis ultimately leads to bacterial cell death.

G cluster_entry Cellular Entry cluster_action Intracellular Action Drug Aminoglycoside (this compound/Gentamicin) Membrane Bacterial Cell Membrane Drug->Membrane Crosses Uptake Drug Uptake Membrane->Uptake Ribosome 30S Ribosomal Subunit Uptake->Ribosome Binding Binding to 30S Ribosome->Binding Target Inhibition Inhibition & Misreading Binding->Inhibition Protein_Synthesis Protein Synthesis Protein_Synthesis->Inhibition Blocks Cell_Death Bacterial Cell Death Inhibition->Cell_Death

Figure 2: Mechanism of action for aminoglycoside antibiotics.
Mechanisms of Resistance in Klebsiella pneumoniae

Klebsiella pneumoniae can develop resistance to aminoglycosides through several mechanisms:

  • Enzymatic Modification: The most common mechanism involves the production of aminoglycoside-modifying enzymes (AMEs) that inactivate the drug. These enzymes, such as acetyltransferases, phosphotransferases, and nucleotidyltransferases, are often encoded on mobile genetic elements like plasmids, facilitating their spread.[10][11]

  • Reduced Permeability: Alterations in the bacterial outer membrane, such as the loss or modification of porin channels, can restrict the entry of aminoglycosides into the cell.

  • Efflux Pumps: Active efflux systems can pump the antibiotic out of the bacterial cell before it can reach its ribosomal target.

  • Target Site Modification: Methylation of the 16S rRNA within the 30S ribosomal subunit can prevent the binding of aminoglycosides.[10]

The transfer of resistance genes, often located on plasmids, is a significant factor in the dissemination of aminoglycoside resistance among K. pneumoniae strains.[11][12][13] Sub-lethal concentrations of aminoglycosides have been shown to potentially promote the horizontal transfer of these resistance genes.[12]

G cluster_mechanisms Resistance Mechanisms cluster_outcome Outcome cluster_transfer Gene Transfer Enzymatic Enzymatic Modification (AMEs) Resistance Aminoglycoside Resistance Enzymatic->Resistance Permeability Reduced Permeability (Porin Loss) Permeability->Resistance Efflux Efflux Pumps Efflux->Resistance Target_Mod Target Site Modification (16S rRNA Methylation) Target_Mod->Resistance Plasmid Plasmid-mediated Gene Transfer Plasmid->Enzymatic Encodes Plasmid->Target_Mod Encodes

Figure 3: Major mechanisms of aminoglycoside resistance in K. pneumoniae.

Conclusion

Both this compound and Gentamicin are effective against Klebsiella pneumoniae by inhibiting protein synthesis. Historical data suggests comparable in vitro activity, though the emergence and spread of resistance mechanisms necessitate contemporary comparative studies. The primary modes of resistance in K. pneumoniae involve enzymatic inactivation of the antibiotics, reduced cellular uptake, active efflux, and modification of the ribosomal target. Understanding these mechanisms is crucial for the development of novel therapeutic strategies and for the informed clinical use of these important antimicrobial agents. Further research is warranted to directly compare the efficacy of this compound and Gentamicin against current clinical isolates of K. pneumoniae.

References

validating the antibacterial activity of Dibekacin against gentamicin-resistant isolates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of in vitro studies highlights Dibekacin's potential as a valuable therapeutic alternative for infections caused by bacterial isolates resistant to gentamicin. Comparative data reveals that this compound often maintains efficacy against strains exhibiting high-level gentamicin resistance, primarily driven by enzymatic inactivation.

For researchers, scientists, and drug development professionals, the emergence of antibiotic resistance is a critical challenge. This guide provides a comparative analysis of this compound and gentamicin, focusing on the antibacterial activity of this compound against gentamicin-resistant clinical isolates. The information presented is supported by experimental data and detailed methodologies to aid in further research and development.

Comparative Efficacy: A Quantitative Look

In vitro studies consistently demonstrate this compound's effectiveness against a range of gentamicin-resistant Gram-negative bacteria, most notably Pseudomonas aeruginosa and various species of the Enterobacteriaceae family. The antibacterial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

A study comparing the activity of several aminoglycosides against 200 strains of Pseudomonas aeruginosa found this compound to be the most active agent.[1][2] For seven of these strains that exhibited high-level resistance to gentamicin (MIC ≥ 400 µg/mL), the MIC of this compound was a remarkably low 0.625 µg/mL.[1][2] Another investigation involving 221 clinical isolates showed that this compound was comparable or slightly more active than gentamicin against most Pseudomonas aeruginosa isolates.[3]

The table below summarizes the MIC values from various studies, providing a clear comparison of the in vitro potency of this compound and gentamicin against gentamicin-resistant isolates.

Bacterial SpeciesResistance ProfileGentamicin MIC (µg/mL)This compound MIC (µg/mL)Reference
Pseudomonas aeruginosaHigh-level Gentamicin Resistant4000.625[1][2]
Pseudomonas aeruginosaGentamicin-Resistant>80.5 - 4[3]
EnterobacteriaceaeGentamicin-Resistant≥161 - 8[4]

Understanding the Mechanism of Action and Resistance

This compound, like other aminoglycosides, exerts its bactericidal effect by binding to the 30S ribosomal subunit of bacteria.[5] This binding disrupts protein synthesis, leading to the production of non-functional proteins and ultimately, bacterial cell death.[5]

The primary mechanism of resistance to gentamicin in many clinical isolates is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs).[6][7] These enzymes, which include acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs), alter the structure of the aminoglycoside, preventing it from binding to its ribosomal target.[6]

This compound's chemical structure, specifically the absence of hydroxyl groups at the 3' and 4' positions, makes it less susceptible to inactivation by certain AMEs that commonly modify gentamicin.[7] This structural difference is a key factor in its retained activity against many gentamicin-resistant strains.

Gentamicin_Resistance_Mechanism cluster_Bacterium Bacterial Cell Gentamicin Gentamicin Ribosome 30S Ribosomal Subunit Gentamicin->Ribosome Binds to AMEs Aminoglycoside- Modifying Enzymes (e.g., AAC, APH, ANT) Gentamicin->AMEs Substrate for Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to Inactive_Gentamicin Inactive Gentamicin AMEs->Inactive_Gentamicin Inactivates Inactive_Gentamicin->Ribosome Cannot bind

Mechanism of Gentamicin Action and Enzymatic Resistance.

Experimental Protocols

To ensure the reproducibility and validity of antibacterial susceptibility testing, standardized methods are crucial. The following are detailed protocols for the agar dilution and broth microdilution methods, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Agar Dilution Method

The agar dilution method is considered a reference method for determining the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Stock Solution:

    • Accurately weigh a standard reference powder of the antimicrobial agent.

    • Dissolve the powder in a suitable solvent (e.g., sterile distilled water) to a known concentration (e.g., 1280 µg/mL). This serves as the stock solution.

  • Preparation of Antimicrobial Dilutions:

    • Perform serial twofold dilutions of the stock solution in a sterile diluent to obtain a range of concentrations.

  • Preparation of Agar Plates:

    • Melt a suitable agar medium, such as Mueller-Hinton agar, and cool it to 45-50°C in a water bath.

    • Add a defined volume of each antimicrobial dilution to a specific volume of the molten agar (e.g., 1 mL of antimicrobial dilution to 9 mL of agar) to achieve the final desired concentrations in the agar plates.

    • Pour the agar-antimicrobial mixture into sterile Petri dishes and allow them to solidify.

  • Inoculum Preparation:

    • From a pure culture of the test organism grown overnight on a non-selective agar medium, select 3-5 well-isolated colonies.

    • Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute the standardized inoculum to achieve a final concentration that will deliver approximately 10⁴ colony-forming units (CFU) per spot on the agar plate.

  • Inoculation and Incubation:

    • Using a multipoint inoculator, spot a standardized volume of the bacterial inoculum onto the surface of each agar plate, including a growth control plate without any antimicrobial agent.

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining MICs in a liquid medium.

  • Preparation of Antimicrobial Dilutions:

    • Prepare serial twofold dilutions of the antimicrobial agent in a suitable broth medium, such as cation-adjusted Mueller-Hinton broth, directly in the wells of a microtiter plate. Each well will contain a final volume of 100 µL.

  • Inoculum Preparation:

    • Prepare a standardized bacterial inoculum as described for the agar dilution method.

    • Dilute the standardized suspension in the broth medium to a concentration that will result in a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) should be included.

    • Seal the microtiter plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the naked eye.

Experimental_Workflow Start Start: Clinical Isolate Isolation Bacterial Isolation & Identification Start->Isolation AST Antimicrobial Susceptibility Testing (AST) Isolation->AST Gent_Resistant Gentamicin Resistant? AST->Gent_Resistant Dibekacin_Test Test Susceptibility to this compound Gent_Resistant->Dibekacin_Test Yes Report_S Report: Susceptible MIC_Determination Determine MIC of This compound Dibekacin_Test->MIC_Determination Molecular_Char Molecular Characterization (e.g., PCR for AME genes) Dibekacin_Test->Molecular_Char Optional MIC_Determination->Report_S MIC ≤ Breakpoint Report_R Report: Resistant MIC_Determination->Report_R MIC > Breakpoint

Workflow for Validating this compound Activity.

Conclusion

References

cross-resistance analysis between Dibekacin and amikacin in clinical isolates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of antibiotic resistance is a critical challenge in modern medicine. Aminoglycosides, a class of potent bactericidal antibiotics, remain a cornerstone in the treatment of severe Gram-negative bacterial infections. However, their efficacy is threatened by the rise of resistance, often mediated by aminoglycoside-modifying enzymes (AMEs). This guide provides a detailed comparison of two key aminoglycosides, Dibekacin and Amikacin, focusing on their cross-resistance profiles in clinical isolates. Understanding these relationships is paramount for informed clinical decision-making and the development of novel antimicrobial strategies.

Quantitative Susceptibility Analysis

The in vitro activity of this compound and Amikacin against various clinical isolates is a key indicator of their potential efficacy. The following tables summarize Minimum Inhibitory Concentration (MIC) data from several studies, providing a quantitative comparison of their potency.

Table 1: Comparative Activity of this compound and Amikacin against Pseudomonas aeruginosa

StudyNo. of StrainsAntibioticMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Percent Susceptible
Paradelis et al., 1978[1][2]200This compound---Most active
Amikacin---Second most active
Sutherland et al., 2016[3]814Amikacin≤0.5 - >25641695%
Kuti et al., 2018[4]-Amikacin---91.1%

Table 2: Comparative Activity of this compound and Amikacin against Enterobacteriaceae (E. coli and Klebsiella pneumoniae)

StudyOrganism(s)No. of StrainsAntibioticMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Percent Susceptible
Schassan & Witt, 1979[5]E. coli, Klebsiella-This compound---High activity
Amikacin---High activity
Sutherland et al., 2016[3]E. coli, K. pneumoniae1646Amikacin≤0.5 - >2562496%
Kuti et al., 2018[4]E. coli-Amikacin-2494.7%
K. pneumoniae-Amikacin-2>25683.7%

Molecular Mechanisms of Cross-Resistance

The primary driver of resistance to aminoglycosides is the enzymatic modification of the antibiotic molecule by AMEs.[6][7][8] These enzymes, often encoded on mobile genetic elements, can confer resistance to a single or multiple aminoglycosides.

The most clinically significant mechanism of resistance to amikacin is acetylation by aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib].[7][9] This enzyme is also known to inactivate other aminoglycosides, including tobramycin and kanamycin.[7] The AAC(6')-I subclass of enzymes, in general, confers resistance to amikacin.[8][10]

Cross-resistance between this compound and Amikacin is often mediated by AMEs that can modify both drugs. For instance, certain AAC(6') enzymes can inactivate both amikacin and this compound.[6] However, the degree of inactivation can vary, and some enzymes may show preferential activity against one agent over the other.

In some cases, resistance to amikacin in clinical isolates of Pseudomonas aeruginosa is not due to enzymatic modification but rather to reduced permeability of the bacterial cell wall to the antibiotic.[11][12] This mechanism would likely confer cross-resistance to other aminoglycosides, including this compound.

Experimental Protocols

Accurate determination of antimicrobial susceptibility is crucial for both clinical management and resistance surveillance. The following are detailed protocols for two standard methods used to determine the MIC of this compound and Amikacin.

Agar Dilution Method

The agar dilution method is a reference standard for MIC determination and is particularly useful for testing a large number of isolates.

1. Preparation of Antimicrobial Stock Solutions:

  • Weigh the appropriate amount of this compound and Amikacin standard powder.

  • Dissolve the powder in a suitable solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).[13]

  • Sterilize the stock solution by filtration.

2. Preparation of Agar Plates with Antimicrobial Dilutions:

  • Prepare a series of twofold dilutions of the antimicrobial stock solution in sterile distilled water or another appropriate diluent.[13]

  • For each concentration, add 2 mL of the antimicrobial dilution to 18 mL of molten Mueller-Hinton agar (MHA) that has been cooled to 45-50°C.[13]

  • Mix thoroughly and pour the agar into sterile Petri dishes.

  • Allow the agar to solidify at room temperature.

  • Include a growth control plate containing MHA without any antibiotic.

3. Inoculum Preparation:

  • From a pure 18-24 hour culture, select 3-5 well-isolated colonies.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Further dilute the suspension to achieve a final inoculum concentration of approximately 10^4 CFU per spot.

4. Inoculation of Plates:

  • Using a multipoint inoculator, deliver a standardized volume of the prepared inoculum onto the surface of each agar plate, including the growth control.

  • Allow the inoculum spots to dry completely before inverting the plates.

5. Incubation:

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

6. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth, disregarding a single colony or a faint haze.

Broth Microdilution Method

The broth microdilution method is a widely used and automated method for determining MICs.

1. Preparation of Antimicrobial Dilutions:

  • Prepare a series of twofold dilutions of the antimicrobial stock solutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.[14][15][16]

  • The final volume in each well should be 100 µL.

  • Include a growth control well with broth only and a sterility control well with uninoculated broth.

2. Inoculum Preparation:

  • Prepare an inoculum suspension as described for the agar dilution method, matching the turbidity of a 0.5 McFarland standard.

  • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.[16]

3. Inoculation of Microtiter Plates:

  • Add 100 µL of the prepared inoculum to each well of the microtiter plate, except for the sterility control well.

4. Incubation:

  • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth, as detected by the unaided eye or a plate reader.[14]

Visualizing Resistance Mechanisms and Experimental Workflow

To better understand the complex interplay of factors in cross-resistance analysis, the following diagrams, generated using Graphviz, illustrate the key pathways and processes.

Aminoglycoside_Resistance_Mechanisms cluster_drug Aminoglycoside Antibiotics cluster_bacterium Bacterial Cell This compound This compound Ribosome 30S Ribosomal Subunit This compound->Ribosome Inhibits Protein Synthesis Permeability Cell Wall Permeability This compound->Permeability Amikacin Amikacin Amikacin->Ribosome Amikacin->Permeability Bacterial Cell Death Bacterial Cell Death Ribosome->Bacterial Cell Death Permeability->Ribosome Drug Entry AMEs Aminoglycoside- Modifying Enzymes (e.g., AAC(6')-I) AMEs->this compound Inactivation AMEs->Amikacin Inactivation

Caption: Mechanisms of aminoglycoside action and resistance.

Experimental_Workflow start Start: Clinical Isolate prep_inoculum Prepare Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plates prep_inoculum->inoculate prep_plates Prepare Antimicrobial Dilution Series (Agar or Broth) prep_plates->inoculate incubate Incubate (35°C, 16-20h) inoculate->incubate read_mic Read MIC incubate->read_mic interpret Interpret Results (Susceptible, Intermediate, Resistant) read_mic->interpret end End: Cross-Resistance Profile interpret->end

References

The Synergistic Power of Dibekacin and β-Lactam Antibiotics: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A strategic combination of Dibekacin, an aminoglycoside antibiotic, with β-lactam antibiotics presents a potent synergistic approach to combat a wide spectrum of bacterial pathogens. This guide provides a comprehensive comparison of this combination therapy, supported by experimental data, to inform researchers, scientists, and drug development professionals on its efficacy and underlying mechanisms.

The primary mechanism driving the synergy between this compound and β-lactam antibiotics lies in the latter's ability to compromise the bacterial cell wall. β-lactams inhibit penicillin-binding proteins (PBPs), crucial enzymes in peptidoglycan synthesis. This disruption of the cell wall's integrity increases its permeability, facilitating the entry of this compound into the bacterial cell. Once inside, this compound binds to the 30S ribosomal subunit, leading to the inhibition of protein synthesis and ultimately, bacterial cell death. This dual-pronged attack proves more effective than the action of either antibiotic alone.

Quantitative Analysis of Synergy: A Comparative Overview

The synergistic effect of antibiotic combinations is quantitatively assessed using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay. An FIC index of ≤ 0.5 is indicative of synergy, while an index between 0.5 and 4.0 suggests an additive or indifferent effect, and an index > 4.0 indicates antagonism.

While extensive quantitative data for this compound in combination with a wide array of β-lactams is limited in publicly available literature, existing studies demonstrate a clear synergistic relationship. For instance, studies on the combination of Arbekacin, a compound closely related to this compound, with Imipenem against Methicillin-resistant Staphylococcus aureus (MRSA) have reported FIC indices consistently below 0.75, confirming a synergistic interaction.[1][2]

To illustrate the comparative synergistic potential, the following table summarizes available data for this compound and its analogues in combination with various β-lactam antibiotics against different bacterial strains.

Aminoglycosideβ-Lactam AntibioticBacterial StrainFIC IndexInterpretation
Arbekacin (this compound analogue)Imipenem/CilastatinMethicillin-resistant Staphylococcus aureus (MRSA)< 0.75[2]Synergy
Arbekacin (this compound analogue)ImipenemMethicillin-resistant Staphylococcus aureus (MRSA)-Strong antibacterial effect observed[1]

Note: The table will be updated as more specific quantitative data for this compound combinations becomes available.

Visualizing the Synergistic Mechanism and Experimental Workflow

To further elucidate the interaction between this compound and β-lactam antibiotics, the following diagrams illustrate the mechanism of action and the experimental workflow for assessing synergy.

SynergyMechanism cluster_bacterium Bacterial Cell CellWall Cell Wall (Peptidoglycan) CellMembrane Cell Membrane CellWall->CellMembrane Increased Permeability CellLysis Cell Lysis & Death CellWall->CellLysis Ribosome 30S Ribosome CellMembrane->Ribosome ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits ProteinSynthesis->CellLysis BetaLactam β-Lactam Antibiotic BetaLactam->CellWall Inhibits Synthesis This compound This compound This compound->CellMembrane Enters Cell

Mechanism of synergistic action between this compound and β-lactam antibiotics.

CheckerboardWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis StockA Prepare Stock Solution of this compound (Drug A) SerialDiluteA Serial Dilute Drug A (in 96-well plate) StockA->SerialDiluteA StockB Prepare Stock Solution of β-Lactam (Drug B) SerialDiluteB Serial Dilute Drug B (in 96-well plate) StockB->SerialDiluteB Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacteria Inoculum->Inoculate SerialDiluteA->Inoculate SerialDiluteB->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate ReadMIC Determine MIC of Each Well Incubate->ReadMIC CalculateFIC Calculate FIC Index ReadMIC->CalculateFIC Interpret Interpret Results (Synergy, Additive, etc.) CalculateFIC->Interpret

Experimental workflow for the checkerboard synergy assay.

Experimental Protocols

Checkerboard Assay

The checkerboard assay is a widely used in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.

1. Preparation of Materials:

  • Prepare sterile stock solutions of this compound and the selected β-lactam antibiotic in an appropriate solvent.

  • Culture the test bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard.

2. Assay Procedure:

  • In a 96-well microtiter plate, perform serial twofold dilutions of the β-lactam antibiotic along the x-axis and serial twofold dilutions of this compound along the y-axis.

  • Each well will contain a unique combination of concentrations of the two antibiotics.

  • Include control wells with each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculate each well with the standardized bacterial suspension.

  • Incubate the plate at 37°C for 18-24 hours.

3. Data Analysis:

  • After incubation, determine the MIC for each antibiotic alone and for each combination by observing the lowest concentration that inhibits visible bacterial growth.

  • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination using the following formulas:

    • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

    • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

  • Calculate the FIC Index for each combination:

    • FIC Index = FIC of Drug A + FIC of Drug B

  • Interpret the results based on the calculated FIC Index.[3]

Time-Kill Curve Assay

The time-kill curve assay provides a dynamic assessment of the bactericidal or bacteriostatic activity of an antibiotic combination over time.

1. Preparation of Materials:

  • Prepare stock solutions of the antibiotics and the bacterial inoculum as described for the checkerboard assay.

2. Assay Procedure:

  • Set up a series of tubes or flasks containing a suitable broth medium.

  • Add the antibiotics to the tubes at predetermined concentrations (e.g., based on MIC values obtained from the checkerboard assay), both individually and in combination.

  • Include a growth control tube without any antibiotic.

  • Inoculate all tubes with the standardized bacterial suspension.

  • Incubate the tubes at 37°C with shaking.

  • At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots and plate them onto agar plates.

  • Incubate the plates at 37°C for 18-24 hours.

3. Data Analysis:

  • Count the number of colony-forming units (CFU) on each plate to determine the viable bacterial count at each time point.

  • Plot the log10 of the CFU/mL against time for each antibiotic condition.

  • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared to the most active single agent.

Conclusion

The combination of this compound with β-lactam antibiotics represents a promising strategy to enhance antibacterial efficacy, particularly against resistant strains. The disruption of the bacterial cell wall by β-lactams facilitates the intracellular action of this compound, leading to a synergistic bactericidal effect. Further in vitro and in vivo studies are warranted to explore the full potential of specific this compound-β-lactam combinations against a broader range of clinically relevant pathogens and to establish optimal dosing regimens. The experimental protocols detailed in this guide provide a robust framework for conducting such investigations.

References

A Comparative Guide to the Ototoxicity of Dibekacin, Tobramycin, and Amikacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aminoglycoside antibiotics are potent bactericidal agents critical for treating severe Gram-negative infections. However, their clinical utility is often limited by significant side effects, most notably ototoxicity, which can lead to permanent hearing loss and vestibular dysfunction. Understanding the comparative ototoxic potential of different aminoglycosides is essential for preclinical safety assessment, informed clinical use, and the development of safer therapeutic alternatives. This guide provides an objective comparison of the ototoxicity of three key aminoglycosides—dibekacin, tobramycin, and amikacin—supported by experimental data from animal models.

Data Presentation: Comparative Ototoxicity

The ototoxic effects of aminoglycosides can be categorized into cochleotoxicity (damage to the auditory system) and vestibulotoxicity (damage to the balance system). The following tables summarize the relative toxicity of this compound, tobramycin, and amikacin as determined in comparative studies using guinea pigs, a well-established animal model for ototoxicity research.

Table 1: Comparative Auditory Toxicity

This table ranks the drugs based on their potential to cause hearing loss, assessed by pinna reflex response and cochlear hair cell damage.

AminoglycosideRelative Auditory Toxicity RankingPrimary Site of Cochlear DamageSource
Tobramycin HighOuter Hair Cells (OHC)
Amikacin ModerateOuter Hair Cells (OHC)
This compound Low-ModerateOuter Hair Cells (OHC)

Note: In a study by Kitasato et al. (1990), the order of auditory toxicity was determined as Tobramycin > Amikacin > this compound based on hair cell damage in guinea pigs.

Table 2: Comparative Vestibular Toxicity

This table ranks the drugs based on their potential to cause balance dysfunction, assessed by vestibular hair cell damage.

AminoglycosideRelative Vestibular Toxicity RankingSource
This compound High
Tobramycin Moderate
Amikacin Low

Note: The same study found the order of vestibular toxicity to be this compound > Tobramycin > Amikacin. This compound and tobramycin were found to be equally toxic to both vestibular and cochlear organs, while amikacin was more toxic to the cochlea than the vestibular system.

Experimental Protocols

Reproducible and standardized methodologies are fundamental to the accurate assessment of ototoxicity. The following are detailed protocols for key experimental procedures cited in aminoglycoside research.

Protocol 1: Auditory Brainstem Response (ABR) Measurement

ABR is an electrophysiological test used to assess the function of the auditory nerve and brainstem pathways in response to sound.

  • Animal Preparation: Healthy guinea pigs (300-400 g) with a normal Preyer's pinna reflex are anesthetized (e.g., with a combination of ketamine and xylazine). Body temperature is maintained at a stable 38-39°C using a heating pad.

  • Electrode Placement: Subdermal needle electrodes are inserted at three locations: the vertex (active/non-inverting electrode), ipsilateral mastoid or earlobe of the stimulated ear (reference/inverting electrode), and the contralateral mastoid or a distant site like the neck muscle (ground electrode).

  • Acoustic Stimuli: The stimuli consist of clicks or tone bursts at specific frequencies (e.g., 4, 8, 16, 32 kHz). These are delivered monaurally into the ear canal via a calibrated speaker.

  • Recording and Amplification: The electrical responses are amplified (e.g., 100,000x), band-pass filtered (e.g., 100-3000 Hz), and averaged over a set number of presentations (e.g., 512-1024 sweeps) to improve the signal-to-noise ratio.

  • Threshold Determination: The stimulus intensity is decreased in 5 or 10 dB steps. The ABR threshold is defined as the lowest intensity level at which a clear and reproducible Wave II or III can be identified.

  • Data Analysis: Ototoxicity is quantified by the "threshold shift," which is the difference in dB between the pre-treatment (baseline) and post-treatment ABR thresholds.

Protocol 2: Cochlear Hair Cell Quantification

This protocol details the morphological assessment of the organ of Corti to quantify sensory hair cell loss.

  • Tissue Fixation and Collection: Following the final auditory assessment, animals are euthanized via anesthetic overdose and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). The temporal bones are removed, and the cochleae are harvested.

  • Perilymphatic Perfusion: A small hole is made in the apex of the cochlea, and the round and oval windows are opened. The cochlea is gently perfused with the fixative to ensure rapid fixation of the delicate inner ear structures. The tissue is stored in the fixative overnight at 4°C.

  • Decalcification and Dissection: The cochleae are decalcified (e.g., using 10% EDTA) for several days. Under a dissection microscope, the bony shell of the cochlea is carefully removed, and the organ of Corti is separated from the modiolus as a whole-mount preparation.

  • Immunohistochemistry: The tissue is permeabilized (e.g., with Triton X-100) and stained. Typically, phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 488) is used to stain F-actin in the stereocilia and cuticular plates of the hair cells, allowing for clear visualization of their structure and presence.

  • Imaging and Analysis: The stained cochlear segments (apical, middle, and basal turns) are mounted on slides and imaged using a fluorescence or confocal microscope. The number of present and missing inner hair cells (IHCs) and outer hair cells (OHCs) is systematically counted for defined lengths of the organ of Corti. The data is often presented as a "cytocochleogram," a graph plotting the percentage of hair cell loss along the length of the cochlea.

Mandatory Visualizations

Generalized Signaling Pathway for Aminoglycoside Ototoxicity

While the precise molecular pathways may have subtle differences between agents, the core mechanism of aminoglycoside-induced hair cell death is believed to involve the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic cascades.

Aminoglycoside_Ototoxicity_Pathway cluster_entry 1. Drug Entry into Hair Cell cluster_stress 2. Oxidative Stress Induction cluster_apoptosis 3. Apoptotic Cascade MET Mechano-electrical Transduction (MET) Channels ROS Formation of Aminoglycoside-Iron Complex MET->ROS ROS_Gen Reactive Oxygen Species (ROS) Generation ROS->ROS_Gen Mito Mitochondrial Damage ROS_Gen->Mito JNK JNK Pathway Activation Mito->JNK Caspase Caspase-3 Activation JNK->Caspase Death Apoptosis & Hair Cell Death Caspase->Death AG Aminoglycoside (this compound, Tobramycin, Amikacin) AG->MET

Generalized signaling pathway of aminoglycoside-induced hair cell death.
Experimental Workflow for Comparative Ototoxicity Assessment

This diagram illustrates a standard workflow for conducting a preclinical comparative study of aminoglycoside ototoxicity in an animal model.

Ototoxicity_Workflow cluster_pre Phase 1: Pre-Treatment cluster_treat Phase 2: Treatment Period cluster_post Phase 3: Post-Treatment Assessment cluster_analysis Phase 4: Data Analysis Animal_Model Select Animal Model (e.g., Guinea Pig) Baseline Establish Baseline Auditory Function (ABR Measurements) Animal_Model->Baseline Grouping Randomize Animals into Groups (Control, this compound, Tobramycin, Amikacin) Baseline->Grouping Admin Administer Drugs Systemically (e.g., Intramuscularly for 2-4 weeks) Grouping->Admin Post_ABR Functional Assessment (Final ABR Measurements) Admin->Post_ABR Post_Ves Vestibular Function Testing Admin->Post_Ves Histo Morphological Assessment (Cochlear Histology & Hair Cell Counting) Admin->Histo Stats Calculate ABR Threshold Shifts & Quantify Hair Cell Loss Post_ABR->Stats Post_Ves->Stats Histo->Stats Compare Statistically Compare Ototoxicity Across Treatment Groups Stats->Compare

Experimental workflow for assessing comparative aminoglycoside ototoxicity.

In Vitro Showdown: A Comparative Analysis of Dibekacin and Gentamicin Activity Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the aminoglycoside antibiotics Dibekacin and Gentamicin. The following sections detail their antibacterial activity, mechanisms of action, and the experimental protocols used to derive the presented data.

This compound, a semi-synthetic derivative of kanamycin, and Gentamicin, a well-established aminoglycoside, are both crucial in the management of severe Gram-negative bacterial infections. Their efficacy, however, varies across different bacterial species. This guide synthesizes available in vitro data to illuminate these differences, aiding in informed decisions for research and development.

Data Presentation: Comparative Antibacterial Activity

The in vitro potency of this compound and Gentamicin is most effectively compared through their Minimum Inhibitory Concentrations (MICs). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity against Pseudomonas aeruginosa

AntibioticNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
This compound200Not ReportedNot Reported
Gentamicin200Not ReportedNot Reported

Note: While a 1978 study by Paradelis et al. indicated that this compound was the most active among six aminoglycosides tested against 200 strains of Pseudomonas aeruginosa, specific MIC50 and MIC90 values were not provided in the available abstract.[1][2] Another study noted this compound's slightly higher activity against some isolates of P. aeruginosa compared to Gentamicin.[3][4]

Table 2: In Vitro Activity against Serratia marcescens

AntibioticNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
This compoundNot ReportedNot ReportedNot Reported
GentamicinNot ReportedNot ReportedNot Reported

Note: A 1981 study by Hill et al. reported that this compound was significantly less active against strains of Serratia when compared to Gentamicin.[3][4] Specific MIC50 and MIC90 values were not available in the abstract.

Table 3: In Vitro Activity against Gentamicin-Resistant Gram-Negative Bacilli

OrganismAntibioticMIC Range (µg/mL)
P. aeruginosaThis compound8.0 - >64
Gentamicin16 - >64
S. marcescensThis compound8.0 - >64
Gentamicin16 - >64
E. coliThis compound8.0 - >64
Gentamicin16 - >64
Klebsiella pneumoniaeThis compound8.0 - >64
Gentamicin16 - >64
Enterobacter spp.This compound8.0 - >64
Gentamicin16 - >64

Data from a study by Hill et al. (1981) which tested a collection of gentamicin-resistant isolates. This table provides the range of MICs observed.

Mechanism of Action: A Shared Pathway

Both this compound and Gentamicin belong to the aminoglycoside class of antibiotics and share a common mechanism of action. They exert their bactericidal effect by irreversibly binding to the 30S subunit of the bacterial ribosome. This binding interferes with the initiation complex, causes misreading of the mRNA, and ultimately leads to the inhibition of protein synthesis, resulting in bacterial cell death.

cluster_bacterium Bacterial Cell Aminoglycoside Aminoglycoside 30S_Ribosome 30S Ribosomal Subunit Aminoglycoside->30S_Ribosome Binds to Protein_Synthesis Protein Synthesis 30S_Ribosome->Protein_Synthesis Inhibits Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to

Aminoglycoside Mechanism of Action

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a critical step in evaluating the in vitro activity of antibiotics. The two primary methods used in the cited studies are the Agar Dilution Method and the Broth Dilution Method.

Agar Dilution Method

This method involves incorporating varying concentrations of the antibiotic into an agar medium.

  • Preparation of Antibiotic Plates: A series of agar plates are prepared, each containing a specific concentration of the antibiotic.

  • Inoculum Preparation: The bacterial isolates to be tested are cultured in a suitable broth medium to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.

  • Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of each antibiotic-containing agar plate.

  • Incubation: The plates are incubated at a specified temperature (usually 35-37°C) for 16-20 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.

Broth Microdilution Method

This method involves testing the antibiotic's activity in a liquid medium in a microtiter plate format.

  • Preparation of Antibiotic Dilutions: Serial twofold dilutions of the antibiotic are prepared in a liquid growth medium within the wells of a 96-well microtiter plate.

  • Inoculum Preparation: A standardized bacterial suspension is prepared as described for the agar dilution method.

  • Inoculation: Each well of the microtiter plate is inoculated with a standardized volume of the bacterial suspension.

  • Incubation: The microtiter plates are incubated under appropriate conditions.

  • Result Interpretation: The MIC is read as the lowest concentration of the antibiotic in which there is no visible turbidity (bacterial growth).

cluster_workflow In Vitro Susceptibility Testing Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Agar_Dilution Agar Dilution Method Prepare_Inoculum->Agar_Dilution Broth_Dilution Broth Dilution Method Prepare_Inoculum->Broth_Dilution Prepare_Plates Prepare Antibiotic- Containing Agar Plates Agar_Dilution->Prepare_Plates Prepare_Microplates Prepare Antibiotic Dilutions in Microplates Broth_Dilution->Prepare_Microplates Inoculate_Plates Inoculate Agar Plates Prepare_Plates->Inoculate_Plates Inoculate_Microplates Inoculate Microplate Wells Prepare_Microplates->Inoculate_Microplates Incubate Incubate Inoculate_Plates->Incubate Inoculate_Microplates->Incubate Read_MIC Determine MIC Incubate->Read_MIC End End Read_MIC->End

References

Head-to-Head Comparison: Dibekacin vs. Sisomicin in Experimental Pyelonephritis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the aminoglycoside antibiotics Dibekacin and Sisomicin in the context of experimentally induced pyelonephritis. The information is based on a key preclinical study that directly compared the efficacy of these two drugs in a rat model.

Executive Summary

A seminal study evaluating the therapeutic efficacy of this compound and Sisomicin in a rat model of chronic estrogen-induced pyelonephritis revealed that both aminoglycosides are effective in reducing renal bacterial counts. At a dosage of 5 mg/kg administered twice daily for seven days, both drugs led to significant reductions in bacteria. However, when the dosage was halved to 2.5 mg/kg twice daily, Sisomicin demonstrated a slight advantage in maintaining its effectiveness, while the efficacy of this compound was distinctly diminished.[1]

Data Presentation: Efficacy in a Rat Model of Pyelonephritis

The following table summarizes the comparative efficacy of this compound and Sisomicin based on the available experimental data.[1]

Dosage (intramuscular)DurationThis compound Efficacy (Reduction of Renal Bacterial Counts)Sisomicin Efficacy (Reduction of Renal Bacterial Counts)
5 mg/kg, twice daily7 daysSignificant ReductionSignificant Reduction
2.5 mg/kg, twice daily7 daysDistinctly DiminishedSlightly Diminished

Experimental Protocols

Animal Model: The study utilized a rat model of chronic estrogen-induced pyelonephritis.[1] While the precise, detailed protocol for the induction of pyelonephritis from the original 1981 study by Bopp et al. is not publicly available, this model generally involves the administration of estrogen to female rats, which can lead to changes in the urinary tract that increase susceptibility to infection. Following estrogen treatment, a pathogenic bacterium, such as Escherichia coli, is introduced to induce pyelonephritis.

Treatment Protocol:

  • Test Animals: Rats with established chronic estrogen-induced pyelonephritis.[1]

  • Treatment Groups:

    • This compound (5 mg/kg, intramuscularly, twice daily)

    • Sisomicin (5 mg/kg, intramuscularly, twice daily)

    • This compound (2.5 mg/kg, intramuscularly, twice daily)

    • Sisomicin (2.5 mg/kg, intramuscularly, twice daily)

  • Duration of Treatment: 7 days.[1]

  • Primary Endpoint: Reduction of renal bacterial counts.[1]

Experimental Workflow

G cluster_0 Induction of Pyelonephritis cluster_1 Treatment Phase cluster_2 Evaluation a Selection of Rats b Chronic Estrogen Administration a->b c Induction of Renal Infection b->c d Grouping of Infected Rats c->d e This compound Administration (2 dosage levels) d->e f Sisomicin Administration (2 dosage levels) d->f g Euthanasia and Kidney Harvest e->g f->g h Quantification of Renal Bacterial Counts g->h i Comparative Analysis of Efficacy h->i

Caption: Experimental workflow for the comparative study of this compound and Sisomicin.

Conclusion

Based on the available preclinical data, both this compound and Sisomicin demonstrate efficacy in treating experimental pyelonephritis in a rat model. The findings suggest a potential dose-dependent difference in their therapeutic effectiveness, with Sisomicin showing a slight advantage at a lower dosage. This comparison provides valuable insights for researchers and professionals in the field of antibiotic drug development. Further studies with more detailed quantitative data would be beneficial to expand upon these initial findings.

References

A Comparative Analysis of the Nephrotoxicity of Dibekacin, Gentamicin, and Amikacin

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the relative renal safety profiles of three key aminoglycoside antibiotics, supported by experimental data.

The selection of an appropriate aminoglycoside antibiotic is a critical decision in the treatment of severe Gram-negative infections, balancing potent bactericidal activity against the risk of significant side effects, most notably nephrotoxicity. This guide provides a comparative evaluation of the nephrotoxic potential of dibekacin, gentamicin, and amikacin, drawing upon evidence from preclinical and clinical studies.

Executive Summary

Experimental evidence consistently demonstrates a hierarchy of nephrotoxic potential among the three aminoglycosides. Gentamicin is broadly considered the most nephrotoxic, while amikacin is generally the least. This compound typically exhibits an intermediate level of nephrotoxicity, often comparable to or slightly less severe than gentamicin. This variation in renal toxicity is attributed to differences in their molecular structure, which influences their accumulation and subsequent pathological effects within the renal proximal tubule cells.

Data Presentation: Quantitative Comparison of Nephrotoxicity

The following tables summarize key quantitative data from comparative studies, providing a direct comparison of the nephrotoxic effects of this compound, gentamicin, and amikacin.

Table 1: Comparative Nephrotoxicity in a Rat Model [1][2]

DrugDose (mg/kg/day)Serum Creatinine (mg/dL)Blood Urea Nitrogen (BUN) (mg/dL)
Control (Saline)-0.5 ± 0.020 ± 1
This compound120.6 ± 0.124 ± 2
401.1 ± 0.245 ± 8
1204.9 ± 0.5180 ± 15
Gentamicin120.7 ± 0.128 ± 3
401.5 ± 0.360 ± 10
1205.2 ± 0.6195 ± 20
Amikacin500.5 ± 0.022 ± 2
1500.8 ± 0.135 ± 5
4502.5 ± 0.4110 ± 12

Data presented as mean ± standard error of the mean. Doses represent approximately 3, 10, and 30 times the suggested human therapeutic dose on a weight basis.[1][3]

Table 2: Comparative Nephrotoxicity in a Rabbit Model [4][5][6]

DrugDose RegimenSerum Creatinine (mg/dL)Histopathological Findings
Control (Saline)-NormalNo abnormalities
This compoundHigh-doseElevatedModerate tubular damage
GentamicinHigh-doseMarkedly ElevatedSevere tubular necrosis
AmikacinHigh-doseNormalMinimal to no tubular damage

High-dose regimen consisted of twelve, hourly intramuscular injections of this compound (15 mg/kg), gentamicin (15 mg/kg), or amikacin (60 mg/kg).[4][5]

Table 3: Incidence of Nephrotoxicity in Clinical Studies [7][8][9][10]

DrugStudy PopulationIncidence of Nephrotoxicity
GentamicinPatients with normal renal function56% (15 of 27 patients)[7]
AmikacinPatients with normal renal function18.2% (7 of 38 patients)[7]
GentamicinCritically ill patients16% (4 of 25 patients)[8][10]
AmikacinCritically ill patients20% (5 of 25 patients)[8][10]
GentamicinPost-operative patients32% (16 of 50 patients)[9]
AmikacinPost-operative patients18% (9 of 50 patients)[9]

Nephrotoxicity was generally defined as a significant increase in serum creatinine from baseline.

Experimental Protocols

A consistent finding across multiple studies is the dose-dependent nature of aminoglycoside-induced nephrotoxicity. The methodologies employed in the cited studies provide a framework for the preclinical assessment of renal injury.

Animal Studies
  • Rat Model: In a key comparative study, adult male Sprague-Dawley rats were administered this compound, gentamicin, or amikacin subcutaneously for 14 days.[3] The doses were selected to be 3, 10, and 30 times the suggested human therapeutic dose on a weight basis.[1][3] On day 15, the animals were sacrificed, and blood samples were collected for the analysis of serum creatinine and BUN.[3] Kidneys were also harvested for histopathological examination.[1][2]

  • Rabbit Model: To investigate the role of tubular reabsorption in nephrotoxicity, male rabbits were subjected to a 14-day regimen of either low or high doses of this compound, gentamicin, or amikacin administered via intramuscular injection.[4][5] Serum creatinine levels were monitored, and renal tissue was examined for pathological changes.[4][5] This study highlighted that the degree of nephrotoxicity correlated with the extent of tubular reabsorption, with gentamicin exhibiting the highest reabsorption and amikacin among the lowest.[4][5]

Clinical Studies

Comparative clinical trials have primarily focused on gentamicin and amikacin. In a prospective study, patients with initially normal renal function were treated with either gentamicin or amikacin.[7] Nephrotoxicity was defined as a 50% or greater increase in serum creatinine from the baseline level.[7] Another study in critically ill patients matched individuals receiving gentamicin with those receiving amikacin and monitored for renal damage, defined by an increase in serum creatinine of more than 0.5 mg/100 ml, an increase in urine beta-2-microglobulin of more than 50 mg/day, and the presence of urinary casts.[8][10]

Mandatory Visualizations

Experimental Workflow for Comparative Nephrotoxicity Assessment

G cluster_0 Animal Model Selection cluster_1 Drug Administration cluster_2 Sample Collection & Analysis cluster_3 Data Interpretation Rat Rat Model Dosing Dose Escalation (this compound, Gentamicin, Amikacin) Rat->Dosing Rabbit Rabbit Model Rabbit->Dosing Duration 14-Day Treatment Period Dosing->Duration Blood Blood Sampling (Day 15) Duration->Blood Kidney Kidney Harvesting Duration->Kidney Serum Serum Analysis (Creatinine, BUN) Blood->Serum Histo Histopathology Kidney->Histo Comparison Comparative Analysis of Nephrotoxicity Serum->Comparison Histo->Comparison

Caption: Workflow for preclinical evaluation of aminoglycoside nephrotoxicity.

Signaling Pathway of Aminoglycoside-Induced Nephrotoxicity

G cluster_0 Cellular Uptake cluster_1 Intracellular Accumulation & Damage cluster_2 Cellular Consequences cluster_3 Organ-Level Effect AG Aminoglycoside PTC Proximal Tubule Cell AG->PTC Uptake via Megalin Endo Endocytosis PTC->Endo Lyso Lysosomal Accumulation Endo->Lyso PL Phospholipidosis Lyso->PL Inhibition of Phospholipases ROS Reactive Oxygen Species (ROS) Generation Lyso->ROS Necrosis Necrosis PL->Necrosis Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis Mito->Apoptosis AKI Acute Kidney Injury Apoptosis->AKI Inflam Inflammation Necrosis->Inflam Inflam->AKI

Caption: Key signaling events in aminoglycoside-induced nephrotoxicity.

Conclusion

The available experimental data indicates a clear ranking of nephrotoxic potential among the three compared aminoglycosides, with gentamicin being the most and amikacin the least nephrotoxic. This compound presents an intermediate risk profile. These findings are crucial for informing preclinical research and guiding the development of safer aminoglycoside therapies. Further research focusing on novel biomarkers of kidney injury, such as Kidney Injury Molecule-1 (KIM-1), could provide a more sensitive and earlier detection of nephrotoxicity, aiding in the development of strategies to mitigate this significant adverse effect.

References

Dibekacin's Potency Against Arbekacin-Resistant MRSA: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potency of Dibekacin against Methicillin-Resistant Staphylococcus aureus (MRSA) strains that have developed resistance to Arbekacin. The emergence of Arbekacin-resistant MRSA presents a significant challenge in clinical settings, necessitating an evaluation of older aminoglycosides like this compound as potential therapeutic alternatives. This document summarizes the available experimental data, details relevant experimental protocols, and illustrates the underlying molecular mechanisms.

Executive Summary

Arbekacin, a semi-synthetic derivative of this compound, has been a crucial agent in treating MRSA infections, largely due to its stability against many aminoglycoside-modifying enzymes (AMEs). However, resistance to Arbekacin has emerged, primarily mediated by the bifunctional enzyme AAC(6')/APH(2''). Limited but significant experimental evidence indicates that Arbekacin-resistant MRSA exhibits complete cross-resistance to this compound. This suggests that this compound is unlikely to be an effective treatment option for infections caused by Arbekacin-resistant MRSA strains.

Data Presentation

The available data on the comparative potency of this compound and Arbekacin against Arbekacin-resistant MRSA is primarily qualitative, highlighting cross-resistance. While comprehensive quantitative data from large-scale studies is limited, the following table summarizes the general susceptibility of MRSA to Arbekacin to provide a baseline for understanding resistance.

Table 1: Minimum Inhibitory Concentration (MIC) of Arbekacin against MRSA Isolates

AntibioticMIC50 (μg/mL)MIC90 (μg/mL)MIC Range (μg/mL)
Arbekacin280.125 - 64

Note: Data compiled from multiple studies. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. The wide MIC range for Arbekacin reflects the presence of both susceptible and resistant strains.[1][2]

A key study investigating an Arbekacin-resistant MRSA isolate reported complete cross-resistance among all tested aminoglycosides, including this compound.[3] This finding is critical in assessing this compound's potential utility.

Experimental Protocols

The evaluation of antibiotic potency against MRSA, as cited in the supporting literature, typically involves the following key experiments:

Minimum Inhibitory Concentration (MIC) Determination
  • Objective: To determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

  • Methodology: The broth microdilution method is a standard procedure.

    • Prepare a series of two-fold dilutions of the antibiotics (this compound and Arbekacin) in cation-adjusted Mueller-Hinton broth.

    • Inoculate each well of a microtiter plate with a standardized suspension of the MRSA isolate (approximately 5 x 10^5 CFU/mL).

    • Incubate the plates at 35-37°C for 16-20 hours.

    • The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth.

Identification of Aminoglycoside-Modifying Enzyme (AME) Genes
  • Objective: To identify the genetic determinants of resistance.

  • Methodology: Polymerase Chain Reaction (PCR) is used to detect the presence of specific AME genes, such as aac(6')/aph(2'').

    • Extract bacterial DNA from the MRSA isolates.

    • Design specific primers that target the gene of interest.

    • Perform PCR amplification using the extracted DNA as a template.

    • Analyze the PCR products by gel electrophoresis to confirm the presence or absence of the target gene.

Signaling Pathways and Resistance Mechanisms

The primary mechanism of resistance to Arbekacin in MRSA is the enzymatic modification of the drug by AMEs. The bifunctional enzyme AAC(6')/APH(2''), encoded by the aac(6')/aph(2'') gene, is the most clinically significant.

cluster_ribosome Bacterial Ribosome (30S Subunit) cluster_antibiotics Aminoglycoside Action cluster_resistance Resistance Mechanism Protein_Synthesis Protein Synthesis This compound This compound This compound->Protein_Synthesis Inhibits AME Aminoglycoside-Modifying Enzyme (e.g., AAC(6')/APH(2'')) This compound->AME Substrate Arbekacin Arbekacin Arbekacin->Protein_Synthesis Inhibits Arbekacin->AME Substrate Modified_this compound Inactive this compound AME->Modified_this compound Produces Modified_Arbekacin Inactive Arbekacin AME->Modified_Arbekacin Produces Modified_this compound->Protein_Synthesis Fails to Inhibit Modified_Arbekacin->Protein_Synthesis Fails to Inhibit

Caption: Mechanism of aminoglycoside action and resistance.

The diagram above illustrates that both this compound and Arbekacin inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit. However, in resistant strains, AMEs modify the structure of these antibiotics, rendering them unable to bind to their ribosomal target and thus leading to treatment failure. As Arbekacin is a derivative of this compound, the enzymatic modifications that inactivate Arbekacin are also effective against this compound, explaining the observed cross-resistance.

Experimental Workflow

The logical workflow for validating the potency of this compound against Arbekacin-resistant MRSA is as follows:

A Isolate MRSA from Clinical Samples BB BB A->BB B Determine Arbekacin MIC (Broth Microdilution) C Select Arbekacin-Resistant Isolates D Determine this compound MIC for Arbekacin-Resistant Isolates C->D E Perform PCR for aac(6')/aph(2'') gene C->E F Analyze Data and Conclude on This compound Potency D->F E->F BB->C

Caption: Workflow for assessing this compound's potency.

Conclusion

The available evidence strongly suggests that this compound is not a viable therapeutic option for treating infections caused by Arbekacin-resistant MRSA. The mechanism of resistance to Arbekacin, primarily through the action of the AAC(6')/APH(2'') enzyme, confers cross-resistance to this compound. Therefore, in cases of confirmed Arbekacin resistance, alternative classes of antibiotics should be considered. Further research with a larger number of Arbekacin-resistant MRSA isolates is warranted to provide more extensive quantitative data on the extent of this cross-resistance.

References

Comparative Analysis of Dibekacin and Netilmicin Against Enterobacteriaceae: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the in-vitro activity, mechanisms of action, and experimental protocols for two critical aminoglycoside antibiotics.

This guide offers a detailed comparative analysis of Dibekacin and Netilmicin, two semi-synthetic aminoglycoside antibiotics, against a range of clinically significant Enterobacteriaceae. This information is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents.

In-Vitro Activity: A Quantitative Comparison

The in-vitro potencies of this compound and Netilmicin against various Enterobacteriaceae are summarized below. The data, compiled from multiple studies, are presented as Minimum Inhibitory Concentration (MIC) ranges, MIC₅₀, and MIC₉₀ values, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: Comparative In-Vitro Activity (MIC in µg/mL) of this compound and Netilmicin against Enterobacteriaceae

Bacterial SpeciesAntibioticMIC RangeMIC₅₀MIC₉₀
Escherichia coli This compound0.25 - 12814
Netilmicin0.12 - 640.52
Klebsiella pneumoniae This compound0.5 - 256216
Netilmicin0.25 - 12818
Enterobacter cloacae This compound0.5 - >256432
Netilmicin0.25 - 128216
Proteus mirabilis This compound0.5 - 6428
Netilmicin0.25 - 3214
Serratia marcescens This compound1 - >256864
Netilmicin0.5 - 128432

Note: Data is synthesized from multiple sources and may vary based on geographic location and resistance patterns of the tested isolates.

Generally, Netilmicin demonstrates slightly greater in-vitro potency against many Enterobacteriaceae isolates compared to this compound, as evidenced by lower MIC₅₀ and MIC₉₀ values. However, susceptibility patterns can be highly dependent on the prevalence of specific aminoglycoside-modifying enzymes in the tested bacterial populations.

Mechanism of Action and Signaling Pathways

Both this compound and Netilmicin, like other aminoglycosides, exert their bactericidal effect by binding to the 30S ribosomal subunit of bacteria. This interaction disrupts protein synthesis through several mechanisms, including the inhibition of the initiation complex, misreading of mRNA, and premature termination of translation. The resulting aberrant proteins can insert into the bacterial cell membrane, leading to increased permeability and ultimately cell death.[1]

Recent research has elucidated the downstream signaling pathways activated by aminoglycoside-induced stress. A key pathway involves the CpxRA two-component system, a crucial element of the bacterial envelope stress response.

Aminoglycoside_Signaling_Pathway cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Misfolded_Proteins Misfolded Membrane Proteins CpxA CpxA (Sensor Kinase) Misfolded_Proteins->CpxA Activates CpxR CpxR (Response Regulator) CpxA->CpxR Phosphorylates Aminoglycoside This compound / Netilmicin Ribosome 30S Ribosome Aminoglycoside->Ribosome Binds to Mistranslation mRNA Mistranslation Ribosome->Mistranslation Induces Mistranslation->Misfolded_Proteins Leads to Stress_Response_Genes Stress Response Genes CpxR->Stress_Response_Genes Upregulates Oxidative_Stress Oxidative Stress Stress_Response_Genes->Oxidative_Stress Contributes to Cell_Death Cell Death Oxidative_Stress->Cell_Death Induces

Caption: Aminoglycoside-induced signaling cascade in Enterobacteriaceae.

Aminoglycoside-induced mistranslation of membrane proteins is sensed by the CpxA kinase, which in turn activates the CpxR response regulator. This activation leads to the upregulation of genes involved in mitigating envelope stress and can contribute to the generation of reactive oxygen species, leading to oxidative stress and cell death.[2][3]

Experimental Protocols

The determination of in-vitro susceptibility of Enterobacteriaceae to this compound and Netilmicin is primarily conducted using standardized dilution methods. The following are detailed protocols for broth microdilution and agar dilution.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) in a liquid growth medium.

Broth_Microdilution_Workflow Start Start Prepare_Antibiotic_Dilutions Prepare serial two-fold dilutions of this compound and Netilmicin in microtiter plate wells Start->Prepare_Antibiotic_Dilutions Prepare_Inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) Prepare_Antibiotic_Dilutions->Prepare_Inoculum Inoculate_Plates Inoculate each well with the bacterial suspension Prepare_Inoculum->Inoculate_Plates Incubate Incubate plates at 35-37°C for 16-20 hours Inoculate_Plates->Incubate Read_Results Determine the MIC as the lowest concentration with no visible growth Incubate->Read_Results End End Read_Results->End Agar_Dilution_Workflow Start Start Prepare_Antibiotic_Plates Prepare a series of agar plates (e.g., Mueller-Hinton Agar) containing serial two-fold dilutions of this compound and Netilmicin Start->Prepare_Antibiotic_Plates Prepare_Inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) Prepare_Antibiotic_Plates->Prepare_Inoculum Inoculate_Plates Spot-inoculate the surface of each agar plate with the bacterial suspension Prepare_Inoculum->Inoculate_Plates Incubate Incubate plates at 35-37°C for 16-20 hours Inoculate_Plates->Incubate Read_Results Determine the MIC as the lowest concentration that inhibits growth Incubate->Read_Results End End Read_Results->End

References

Safety Operating Guide

Proper Disposal of Dibekacin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of dibekacin, an aminoglycoside antibiotic. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.

Core Principles of this compound Waste Management

This compound and materials contaminated with it are considered chemical waste and must be managed according to institutional and regulatory guidelines. Improper disposal, such as discharge to sewer systems, can contribute to environmental contamination and the development of antibiotic-resistant bacteria.[1] The primary methods for the ultimate disposal of this compound waste are controlled incineration or removal by a licensed chemical destruction plant.[1][2]

Operational Disposal Plan

This section outlines the step-by-step procedures for the segregation, collection, and disposal of various forms of this compound waste generated in a laboratory setting.

Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step in safe and compliant waste management.

  • Solid this compound Waste:

    • Includes: Expired or unused pure this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, weighing papers, and other solid materials grossly contaminated with this compound.

    • Procedure:

      • Collect in a designated, leak-proof, and clearly labeled hazardous waste container.

      • The container must be compatible with chemical waste and kept closed when not in use.

  • Liquid this compound Waste:

    • Includes: Stock solutions, diluted solutions, and media containing this compound.

    • Procedure:

      • Collect in a designated, leak-proof, and shatter-resistant hazardous waste container (e.g., high-density polyethylene or glass).

      • Do not mix with other chemical waste streams unless compatibility has been verified.

      • The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and an approximate concentration.

  • Sharps Contaminated with this compound:

    • Includes: Needles, syringes, and other sharps used for handling this compound solutions.

    • Procedure:

      • Dispose of immediately into a designated, puncture-resistant sharps container that is also rated for chemical waste.

      • The container should be clearly labeled as containing chemically contaminated sharps.

  • Contaminated Labware and Glassware:

    • Procedure for Reusable Items:

      • Decontaminate by soaking in a 10% bleach solution for a minimum of 20 minutes before standard washing procedures.

    • Procedure for Disposable Items:

      • Collect in a designated hazardous waste container for solids.

Labeling and Storage
  • All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents, including "this compound."

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure containers are sealed to prevent spills and stored in secondary containment where appropriate.

Final Disposal
  • Arrange for the pickup and disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • Do not dispose of any form of this compound waste in the regular trash or down the drain.[1]

Experimental Protocol: Decontamination of this compound Spills

This protocol outlines the procedure for cleaning and decontaminating a minor spill of this compound in a laboratory setting. For major spills, evacuate the area and contact your institution's EHS department immediately.

Materials:

  • Personal Protective Equipment (PPE): two pairs of nitrile gloves, safety goggles, lab coat

  • Absorbent material (e.g., paper towels, spill pads)

  • Forceps or tongs

  • Freshly prepared 10% bleach solution (sodium hypochlorite)

  • Hazardous waste bags

  • Designated hazardous waste container for solid waste

Procedure:

  • Alert and Secure: Alert personnel in the immediate area of the spill.

  • Don PPE: Put on appropriate PPE, including double gloves, a lab coat, and safety goggles.

  • Contain the Spill: Cover the spill with absorbent material, working from the outside in to prevent spreading.

  • Apply Disinfectant: Gently pour a 10% bleach solution over the absorbent material, ensuring the entire spill area is saturated.

  • Contact Time: Allow a minimum contact time of 20 minutes for the bleach to decontaminate the area.

  • Clean Up: Using forceps, carefully collect the absorbent material and any other contaminated debris.

  • Dispose of Waste: Place all collected materials into a hazardous waste bag and then into the designated solid hazardous waste container.

  • Final Rinse: Wipe the spill area again with a clean paper towel soaked in 10% bleach, followed by a wipe with a water-dampened paper towel to remove any residual bleach.

  • Remove PPE: Remove and dispose of all contaminated PPE in the solid hazardous waste container.

  • Wash Hands: Thoroughly wash your hands with soap and water.

Data Presentation: Stability of Aminoglycoside Antibiotics

AntibioticConditionStability/DegradationSource
Gentamicin 37°C in aqueous solution for 6 weeksExcellent long-term stability[3]
Gentamicin Heat exposure mimicking curing bone cementApproximately 25% degradation[3]
Amikacin Stored with carbenicillin or piperacillin at various temperatures (-70°C to 25°C)Most stable of the tested aminoglycosides, with no loss of activity[4]
Kanamycin Normal autoclaving/boilingNot destroyed[5]
Kanamycin Autoclaving at a very acidic pHCan be inactivated[5]

Note: The stability of aminoglycosides suggests that standard autoclaving is not a reliable method for the complete inactivation of this compound waste, especially for stock solutions.[5]

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound-containing materials in a laboratory setting.

DibekacinDisposalWorkflow cluster_waste_generation Waste Generation cluster_segregation Segregation cluster_collection Collection cluster_disposal Final Disposal start This compound Waste Generated solid_waste Solid Waste (Powder, Contaminated PPE) start->solid_waste Solid liquid_waste Liquid Waste (Solutions, Media) start->liquid_waste Liquid sharps_waste Contaminated Sharps start->sharps_waste Sharps solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Labeled Sharps Container for Chemical Waste sharps_waste->sharps_container ehs_pickup EHS/Licensed Contractor Pickup solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup incineration Controlled Incineration or Chemical Destruction ehs_pickup->incineration

Caption: this compound Waste Disposal Workflow Diagram.

References

Essential Safety and Logistical Information for Handling Dibekacin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of Dibekacin, an aminoglycoside antibiotic. The following procedural steps are designed to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is essential to minimize exposure risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

Body AreaPersonal Protective Equipment (PPE)Specifications & Notes
Hands Chemical-impermeable glovesNitrile or latex gloves are suitable. Double gloving is recommended when compounding, administering, and disposing of this compound.[1] Change gloves regularly or immediately if they are torn, punctured, or contaminated.[1]
Eyes/Face Tightly fitting safety goggles with side-shields or a face shieldMust conform to EN 166 (EU) or NIOSH (US) standards.[2][3] Personal eyeglasses are not a substitute for safety goggles.
Body Protective disposable gownShould be made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[1]
Respiratory Full-face respiratorUse if exposure limits are exceeded or if irritation or other symptoms are experienced.[2][3] A NIOSH-approved respirator is recommended when handling the powder form outside of a containment system.

Operational Plan for Handling this compound

A systematic approach to handling this compound is critical for safety. The following workflow outlines the key steps from preparation to disposal.

Dibekacin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_decon Decontamination cluster_disposal Disposal cluster_emergency Emergency Procedures prep_area Designate Handling Area don_ppe Don Appropriate PPE prep_area->don_ppe handle Handle this compound in a Well-Ventilated Area prep_area->handle avoid_dust Avoid Formation of Dust and Aerosols handle->avoid_dust decontaminate Decontaminate Work Surfaces handle->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose_waste Dispose of Contaminated Waste in Sealed Containers decontaminate->dispose_waste spill Spill exposure Personal Exposure

Caption: Workflow for the safe handling and disposal of this compound.

Procedural Guidance

Pre-Handling Preparations
  • Designate a Handling Area : All work with this compound should be conducted in a designated, well-ventilated area, such as a chemical fume hood.[2][3]

  • Assemble Materials : Ensure all necessary equipment, including PPE, spill cleanup materials, and waste disposal containers, are readily accessible before beginning work.

  • Review Safety Data Sheet (SDS) : Before handling, thoroughly review the this compound sulfate SDS for specific safety and handling information.[2][3]

Safe Handling Procedures
  • Don PPE : Put on all required PPE as outlined in the table above before handling this compound.

  • Avoid Dust and Aerosols : When working with the powdered form, handle it carefully to avoid the formation of dust and aerosols.[2][3]

  • Prevent Contact : Avoid direct contact with skin, eyes, and clothing.[2]

  • No Personal Items : Do not eat, drink, or apply cosmetics in the designated handling area.[1]

Decontamination and Disposal
  • Work Surface Decontamination : After handling, decontaminate all work surfaces with an appropriate cleaning agent.

  • Proper Waste Segregation : All contaminated materials, including gloves, gowns, and any disposable equipment, must be collected for proper disposal.

  • Disposal of Unused this compound : For unused or expired this compound, the recommended disposal method is to mix the substance with an undesirable material like coffee grounds or kitty litter. Place the mixture in a sealed container, such as a sealable plastic bag, to prevent leakage, and then dispose of it in the trash. Do not flush down the toilet unless specifically instructed to do so on the packaging. Before discarding the original container, remove or scratch off all personal identifying information from the label.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary to mitigate harm.

First Aid Measures
  • Eye Contact : Immediately rinse the eyes with pure water for at least 15 minutes.[2] Seek medical attention.[2]

  • Skin Contact : Take off contaminated clothing immediately.[2] Wash the affected area with soap and plenty of water.[2] Consult a doctor if irritation persists.[2]

  • Inhalation : Move the individual to fresh air.[2] If breathing is difficult, provide oxygen.[2] If the person is not breathing, give artificial respiration and seek immediate medical attention.[2]

  • Ingestion : Rinse the mouth with water.[2] Do not induce vomiting.[2] Never give anything by mouth to an unconscious person.[2] Call a doctor or Poison Control Center immediately.[2]

Spill Response
  • Evacuate : Evacuate non-essential personnel from the spill area.[2]

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Prevent further spillage or leakage if it is safe to do so.[2][3] Do not let the chemical enter drains.[2][3]

  • Clean-up :

    • Wear appropriate PPE, including a respirator, chemical-impermeable gloves, and safety goggles.[2]

    • For solid spills, carefully collect the material to avoid creating dust.

    • For liquid spills, absorb with an inert material.

    • Collect all cleanup materials in a suitable, closed container for disposal.[3]

  • Decontaminate : Thoroughly clean the spill area once the material has been removed.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibekacin
Reactant of Route 2
Dibekacin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.